2-Heptadecanone
Description
Structure
3D Structure
Properties
IUPAC Name |
heptadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTCXPXLRKTHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075061 | |
| Record name | 2-Heptadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS], Solid | |
| Record name | 2-Heptadecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10866 | |
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| Record name | 2-Heptadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
318.00 to 320.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Heptadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2922-51-2 | |
| Record name | 2-Heptadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Heptadecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEPTADECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01M5W012RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Heptadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48 °C | |
| Record name | 2-Heptadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Heptadecanone?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2-Heptadecanone (CAS No. 2922-51-2), a long-chain aliphatic methyl ketone.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are working with or have an interest in this compound.
Chemical Identity and Structure
This compound, also known as methyl pentadecyl ketone, is a saturated fatty ketone with the chemical formula C₁₇H₃₄O.[2][3] Its structure consists of a seventeen-carbon aliphatic chain with a carbonyl group located at the second carbon position.
Molecular Structure:
Physical Properties
This compound is a white, solid substance at room temperature, often appearing as fine plates or flakes.[1][2] A summary of its key physical properties is presented in the tables below.
Table 1: General Physical Properties
| Property | Value | Source(s) |
| Appearance | White solid, fine plates/flakes | [1][2] |
| Molecular Weight | 254.45 g/mol | [1] |
| Molecular Formula | C₁₇H₃₄O | [1] |
| CAS Number | 2922-51-2 | [1] |
Table 2: Thermodynamic Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 47 - 50 °C | [1] | |
| Boiling Point | 318 - 320 °C | 760 mmHg | [2][3] |
| Flash Point | 80.6 °C (177 °F) | Closed Cup | [3] |
| Vapor Pressure | 0.0006 - 0.001 mmHg | 25 °C | [1][3] |
| Heat of Vaporization | 53.91 kJ/mol | [1] |
Table 3: Solubility and Partitioning
| Property | Value | Conditions | Source(s) |
| Solubility in Water | 2.5 mg/L | 25 °C | [1] |
| Solubility in Organic Solvents | Soluble in alcohol | [3] | |
| logP (Octanol-Water Partition Coefficient) | 7.091 - 7.3 | (estimated) | [2][3] |
Table 4: Other Physical Properties
| Property | Value | Conditions | Source(s) |
| Density | 0.83 g/cm³ | 20 °C | [1] |
| Refractive Index | 1.44 | [4] |
Chemical Properties and Reactivity
As a ketone, this compound exhibits reactivity characteristic of the carbonyl functional group. It is a relatively stable compound under normal conditions.[5]
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.
-
Aldol Condensation: In the presence of a base, this compound can potentially undergo aldol condensation, though this is more common with smaller ketones.
-
Oxidation and Reduction: While resistant to mild oxidizing agents, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. Reduction of the carbonyl group, for instance with sodium borohydride, would yield 2-heptadecanol.
-
Stability: this compound is generally stable but may be sensitive to strong acids and bases which can catalyze reactions. It is incompatible with strong oxidizing agents.[1]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 5: Spectroscopic Data Summary
| Technique | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to the methyl group adjacent to the carbonyl, the long methylene chain, and the terminal methyl group. | [6] |
| ¹³C NMR | A characteristic peak for the carbonyl carbon, along with signals for the methyl and methylene carbons. | [6] |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration in a ketone. | [6] |
| Mass Spectrometry (MS) | A molecular ion peak and characteristic fragmentation patterns. | [7] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of long-chain ketones like this compound.
Determination of Melting Point
A standard method for determining the melting point of a solid organic compound is using a capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Determination of Boiling Point
Due to its high boiling point, the determination of the boiling point of this compound requires a suitable method for high-boiling liquids, such as the Thiele tube method or distillation.
-
Apparatus: Thiele tube or distillation apparatus, thermometer, heating mantle.
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Solubility
The solubility of this compound in various solvents can be determined by simple mixing experiments.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is added.
-
The mixture is vigorously agitated using a vortex mixer for a set period.
-
The mixture is allowed to stand, and the solubility is observed visually. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed, or the concentration of the dissolved compound can be measured using a suitable analytical technique like gas chromatography.
-
Spectroscopic Analysis
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. For quantitative analysis, a known amount of an internal standard can be added.
-
Sample Preparation (Solid): A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Data Acquisition: The solution is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the sample, and the MS provides mass spectra for identification.
Visualizations
Experimental Workflow for Property Determination
The following diagram illustrates a general workflow for the physical and chemical characterization of this compound.
Caption: General experimental workflow for characterizing this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
Caption: Interrelation of spectroscopic data for structural confirmation.
References
- 1. This compound(2922-51-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 2922-51-2 [thegoodscentscompany.com]
- 4. This compound (CAS 2922-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound|High-Purity Research Compound [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound [webbook.nist.gov]
2-Heptadecanone: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Heptadecanone, a long-chain methyl ketone, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines. Initially identified as a natural product in various flora and fauna, its roles as a semiochemical in insect communication and as a potential biomarker in human disease have propelled it into the forefront of chemical ecology and biomedical research. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological significance of this compound. It details the experimental protocols for its isolation and analysis, presents quantitative data on its prevalence, and elucidates the known signaling pathways in which it is involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Discovery and Synthesis
While the broader class of methyl ketones was first discovered in the aromatic plant rue (Ruta graveolens) over a century ago, the specific history of this compound's initial isolation or synthesis is not extensively documented in readily available historical records.[1] Its identification is more closely tied to the advancement of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which enabled the characterization of complex mixtures of volatile organic compounds from natural sources.
Synthetic routes to this compound have been developed, primarily for the purpose of creating standards for analytical studies and for investigating its biological activity. Common synthetic methods include:
-
Oxidation of 2-Heptadecanol: The secondary alcohol 2-Heptadecanol can be oxidized using various oxidizing agents to yield this compound.
-
Decarboxylation of β-Keto Acids: The decarboxylation of a suitable β-keto acid precursor can produce this compound. This process is a common biological pathway for the formation of methyl ketones.[2]
Natural Occurrence
This compound is a widely distributed natural product, found in a diverse array of organisms, from microorganisms to plants and animals. Its presence is often as part of a complex mixture of volatile or semi-volatile compounds.
In Plants
This compound has been identified as a component of the essential oils and floral scents of various plant species. Its function in plants is thought to be primarily defensive, acting as a natural insecticide or deterrent to herbivores.[1]
| Plant Species | Plant Part | Method of Analysis | Reference |
| Ruta graveolens (Rue) | Leaves | GC-MS | [1] |
| Solanum habrochaites (Wild Tomato) | Trichomes | GC-MS | [3] |
| Various Floral Species | Flowers | Headspace SPME-GC-MS | General Literature |
In Insects
In the insect world, this compound plays a crucial role as a semiochemical, a chemical signal that mediates interactions between organisms. It can function as a pheromone (communicating within a species) or an allomone (benefiting the emitter by affecting the behavior of a receiver of a different species). For instance, it has been identified as a component of the alarm pheromone in some ant species and as a deterrent in others.
| Insect Species | Function | Gland/Source | Quantitative Data (where available) | Reference |
| Formica species (Ants) | Alarm Pheromone | Dufour's Gland | - | General Literature |
| Nematode-infected insect cadavers | Ant Deterrent | Cadaver emissions | - | General Literature |
In Mammals and as a Disease Biomarker
Perhaps one of the most significant recent discoveries is the identification of this compound as a potential biomarker for certain human diseases, most notably gastric cancer. Studies have shown that some cancer cell lines produce and emit this compound at higher levels than normal cells, suggesting a link to altered cellular metabolism.[4] This has opened up new avenues for the development of non-invasive diagnostic tests.
| Organism/Cell Line | Condition | Sample Type | Analytical Method | Reference |
| Human Gastric Cancer Cell Lines | Gastric Cancer | Headspace VOCs | GC-MS | [4] |
Experimental Protocols
The accurate identification and quantification of this compound from complex biological matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.
Extraction of Volatile Organic Compounds (VOCs) from Plant and Insect Samples
Headspace Solid-Phase Microextraction (SPME)
This is a solvent-free technique ideal for sampling volatile compounds from the headspace of a sample.
-
Apparatus: SPME fiber holder and fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), gas-tight vial, heating block.
-
Procedure:
-
Place the biological sample (e.g., plant leaves, whole insect) into a gas-tight vial.
-
Seal the vial and allow the headspace to equilibrate, often with gentle heating to facilitate volatilization.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.
-
Retract the fiber and immediately introduce it into the injection port of a GC-MS for thermal desorption and analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250 °C (for thermal desorption of the SPME fiber).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds based on their boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Signaling Pathways and Biological Roles
Semiochemical Signaling in Insects
While the specific olfactory receptor for this compound has not yet been definitively identified in most insect species, the general pathway for olfactory signal transduction is understood. It is believed to be detected by either Odorant Receptors (ORs) or Ionotropic Receptors (IRs) located on the dendrites of olfactory sensory neurons within the insect's antennae.
Upon binding of this compound to the receptor, a conformational change is induced, leading to the opening of an associated ion channel. This results in the depolarization of the neuron and the generation of an action potential, which is then transmitted to the insect's brain, ultimately leading to a behavioral response such as alarm or repulsion.
Biosynthesis in Cancer Cells: A Link to Altered Metabolism
The production of this compound in cancer cells is thought to be a consequence of metabolic reprogramming, a hallmark of cancer. Specifically, alterations in fatty acid metabolism, including the upregulation of β-oxidation, can lead to an accumulation of β-keto acids, which are precursors to methyl ketones.
In this proposed pathway, increased β-oxidation of fatty acids leads to a buildup of β-ketoacyl-CoA. A thioesterase then cleaves the CoA group to form a free β-keto acid. Subsequent decarboxylation of this β-keto acid yields this compound, which can then be released from the cell as a volatile organic compound.[2] The specific enzymes and regulatory mechanisms driving this upregulation in cancer are areas of active investigation.
Future Perspectives and Conclusion
This compound stands as a molecule with significant untapped potential. In the field of agriculture, a deeper understanding of its role as a semiochemical could lead to the development of novel, environmentally friendly pest management strategies. In medicine, its validation as a reliable biomarker for gastric and potentially other cancers could revolutionize early detection and diagnosis.
Further research is needed to fully elucidate the specific receptors and downstream signaling cascades involved in its perception by insects. In the context of cancer biology, a more detailed characterization of the enzymatic and regulatory pathways leading to its production will be crucial for its development as a clinical biomarker.
References
- 1. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|High-Purity Research Compound [benchchem.com]
The Biosynthesis of 2-Heptadecanone: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
2-Heptadecanone, a long-chain methyl ketone, is a naturally occurring compound found in a diverse range of organisms, including plants, insects, and microorganisms. It plays significant roles in chemical ecology, acting as a semiochemical for communication and as a defense compound against herbivores and pathogens. The biosynthesis of this compound is intricately linked to fatty acid metabolism, involving a series of enzymatic reactions that convert fatty acid precursors into the final ketone product. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating natural product biosynthesis, chemical ecology, and those interested in the biotechnological production of valuable long-chain ketones.
Introduction to this compound
This compound (C₁₇H₃₄O) is a saturated methyl ketone with the carbonyl group located at the second carbon position of a seventeen-carbon chain.[1][2] It is a volatile organic compound and has been identified as a component of essential oils in various plants, such as those from the genus Solanum, and as a constituent of cuticular lipids in insects.[1][3] In the plant kingdom, this compound contributes to the plant's defense mechanisms against pests.[4] In insects, it can function as a pheromone or other semiochemical involved in processes like aggregation and mating.[5] The biosynthesis of this compound and other methyl ketones is a growing field of study with potential applications in the flavor, fragrance, and biofuel industries through metabolic engineering of microorganisms.[6]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the fatty acid metabolic pathway. The primary route involves the modification of a C18 fatty acid precursor, likely stearic acid. While the complete pathway has been elucidated for the closely related 2-tridecanone and 2-pentadecanone in wild tomato (Solanum habrochaites), the synthesis of this compound is presumed to follow a homologous sequence of enzymatic reactions.
The proposed biosynthetic pathway can be summarized in the following key steps:
-
Fatty Acid Synthesis: The pathway begins with the de novo synthesis of fatty acids in the plastids.
-
Hydroxylation of Acyl-ACP: A β-ketoacyl-ACP (acyl carrier protein) intermediate of the appropriate chain length (C18 for this compound) is the substrate for the subsequent reactions.
-
Thioesterase Activity: A specialized thioesterase, Methylketone Synthase 2 (MKS2), hydrolyzes the β-ketoacyl-ACP to release a free β-ketoacid.[7]
-
Decarboxylation: The β-ketoacid is then decarboxylated by Methylketone Synthase 1 (MKS1), an atypical α/β-hydrolase, to yield the final this compound product.[7]
An alternative, less characterized pathway may involve the hydroxylation of a long-chain alkane by a cytochrome P450 monooxygenase, followed by oxidation to a ketone.
Key Enzymes in this compound Biosynthesis
-
Fatty Acid Synthase (FAS) Complex: Responsible for the synthesis of the fatty acid precursors.
-
Methylketone Synthase 2 (MKS2): A thioesterase that acts on β-ketoacyl-ACPs. Homologs of this enzyme have been identified in various plants.[7][8]
-
Methylketone Synthase 1 (MKS1): A decarboxylase that converts β-ketoacids to methyl ketones.[7]
-
Cytochrome P450 Monooxygenases (CYPs): Potentially involved in an alternative pathway through alkane hydroxylation. Members of the CYP94 family are known to be involved in fatty acid hydroxylation.[9][10][11][12]
Quantitative Data on Methyl Ketone Biosynthesis
While specific quantitative data for this compound biosynthesis is limited, studies on related methyl ketones in engineered microorganisms provide valuable insights into the potential production levels and enzyme efficiencies.
Table 1: Production Titers of Methyl Ketones in Engineered Bacteria
| Host Organism | Genetic Modifications | Methyl Ketone(s) Produced | Titer (mg/L) | Reference |
| Escherichia coli | Overexpression of S. habrochaites MKS1 and MKS2; deletion of fermentation pathways | 2-nonanone, 2-undecanone, 2-tridecanone | ~500 | [13] |
| Pseudomonas taiwanensis | Overexpression of thioesterases and methyl ketone pathway genes; elimination of competing reactions | C11-C17 methyl ketones | 9800 (aqueous phase) | [14] |
Table 2: Enzyme Kinetic Parameters for a Fungal Methionine Synthase (Illustrative Example)
| Enzyme | Substrate | KM (µM) | kcat (min-1) | kcat/KM (min-1µM-1) | Reference |
| R. delemar MetE | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 0.8 | 1.2 | ~1.4 | [15] |
| E. coli MetE | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 6.4 | 12 | ~1.9 | [15] |
Note: This table is provided as an illustrative example of enzyme kinetic data presentation. Specific kinetic data for this compound biosynthetic enzymes are not currently available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Heterologous Expression and Purification of Biosynthetic Enzymes (e.g., Cytochrome P450s)
This protocol is adapted for the expression of plant P450 enzymes in E. coli.
Objective: To produce and purify recombinant enzymes for in vitro characterization.
Materials:
-
E. coli expression strains (e.g., BL21(DE3))
-
Expression vector (e.g., pET series)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Cloning: Clone the coding sequence of the target enzyme (e.g., a candidate CYP450) into the expression vector with a His-tag.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Enzyme Assay for Fatty Acid Hydroxylase Activity
Objective: To determine the catalytic activity and substrate specificity of a purified cytochrome P450 enzyme.
Materials:
-
Purified CYP450 enzyme
-
Purified cytochrome P450 reductase (CPR)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
NADPH
-
Fatty acid substrate (e.g., stearic acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified CYP450, CPR, and the fatty acid substrate.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Extraction: Stop the reaction by adding an acid (e.g., HCl) and extract the products with an organic solvent.
-
Derivatization: Evaporate the organic solvent and derivatize the dried residue to make the hydroxylated products volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the hydroxylated fatty acid products.
Extraction and Quantification of this compound from Biological Tissues
This protocol is suitable for the analysis of this compound from plant leaves or insect cuticles.
Objective: To extract and quantify the amount of this compound in a biological sample.
Materials:
-
Biological tissue (e.g., plant leaves, whole insects)
-
Hexane (analytical grade)
-
Internal standard (e.g., dodecane or a deuterated analog of this compound)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For plants, weigh a known amount of fresh or freeze-dried tissue.
-
For insects, use a single insect or a known number of individuals.
-
-
Extraction:
-
Place the sample in a glass vial.
-
Add a known volume of hexane containing the internal standard.
-
Vortex or sonicate for a set period to extract the lipids.
-
-
Sample Cleanup (optional): For complex matrices, a cleanup step using a silica gel column may be necessary to remove polar lipids.
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS.
-
Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the compounds.
-
Operate the mass spectrometer in scan mode to identify this compound based on its retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of this compound and the internal standard.
-
-
Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a calibration curve.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the transcript levels of genes involved in this compound biosynthesis.
Materials:
-
Biological tissue
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the biological tissue using a suitable kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing the master mix, primers, and cDNA template.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method.[16]
-
Visualizations of Pathways and Workflows
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.
Experimental Workflow for Enzyme Characterization
Caption: General experimental workflow for the characterization of a biosynthetic enzyme.
Logic of a Stable Isotope Labeling Experiment
Caption: Logical flow of a stable isotope labeling experiment to trace the biosynthesis of this compound.
Conclusion
The biosynthesis of this compound is a fascinating example of how primary metabolism is co-opted for the production of specialized secondary metabolites. While the general pathway is understood, further research is needed to fully characterize the specific enzymes involved in different organisms, their kinetic properties, and the regulatory networks that control their expression. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the biology of this important natural product and to explore its potential for biotechnological applications. The continued study of this compound biosynthesis will undoubtedly contribute to our understanding of chemical ecology and provide new avenues for the sustainable production of valuable biochemicals.
References
- 1. This compound | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-chain dehydrogenase/reductase governs steroidal specialized metabolites structural diversity and toxicity in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound|High-Purity Research Compound [benchchem.com]
- 7. Enzymatic functions of wild tomato methylketone synthases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Elevated levels of CYP94 family gene expression alleviate the jasmonate response and enhance salt tolerance in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. mdpi.com [mdpi.com]
The Multifaceted Role of 2-Heptadecanone in Insect Chemical Ecology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptadecanone (CH₃(CH₂)₁₄COCH₃), a long-chain methyl ketone, is a significant semiochemical in the intricate world of insect chemical ecology. This volatile organic compound plays diverse roles in mediating interactions both within and between species, functioning as an allomone, kairomone, and potentially as a pheromone. Its influence on insect behavior, from deterrence to attraction, makes it a compound of interest for the development of novel pest management strategies and for a deeper understanding of insect communication. This technical guide provides an in-depth analysis of the functions of this compound, detailing its biosynthesis, the signaling pathways it activates, and the experimental protocols used to elucidate its activity.
Data Presentation: Quantitative Effects of this compound on Insect Behavior
The following tables summarize the quantitative data on the behavioral and electrophysiological responses of insects to this compound and its analogs.
| Insect Species | Chemical Compound | Concentration/Dose | Observed Effect | Behavioral Assay Type | Reference |
| Lasius niger (Black garden ant) | This compound | 1.4 ng/µl in honey water | Potent deterrent; reduced visitation to food source | Feeding Assay | [1] |
| Blattella germanica (German cockroach) | 3,11-dimethylnonacosan-2-one (C29 analog) | 1 µg | ~50% of males exhibited full wing-raising (courtship display) | Contact Pheromone Bioassay | [2] |
| Blattella germanica (German cockroach) | 3,11-dimethylheptacosan-2-one (C27 analog) | 10 µg | ~40% of males exhibited full wing-raising (courtship display) | Contact Pheromone Bioassay | [2] |
Table 1: Behavioral Responses to this compound and Its Analogs.
| Insect Species | Chemical Compound | Dose | Mean EAG Response (mV) ± SE | Reference |
| Athetis dissimilis (Moth) | Acetylacetone (a ketone) | Not specified | 0.72 ± 0.07 (Male) | [3] |
| Duponchelia fovealis (European pepper moth) | (E)-11-tetradecenyl acetate (pheromone component) | 10 ng | ~0.3 mV | [4] |
| Spodoptera frugiperda (Fall armyworm) | Z9-14:OAc (pheromone component) | 100 ng | ~1.2 mV | [5] |
Table 2: Representative Electroantennography (EAG) Responses to Ketones and Other Semiochemicals. Note: Direct EAG data for this compound was not available in the searched literature; these values for other ketones and pheromones provide a reference for expected response amplitudes.
Biosynthesis of this compound
The biosynthesis of long-chain methyl ketones like this compound in insects is believed to be derived from fatty acid metabolism. While the complete pathway is not fully elucidated for every insect species, the prevailing hypothesis involves a modification of the β-oxidation cycle.
Proposed Biosynthetic Pathway:
-
Fatty Acid Synthesis: The process begins with the de novo synthesis of long-chain fatty acids.
-
β-Oxidation Modification: Instead of complete degradation, the fatty acid undergoes a limited number of β-oxidation cycles to achieve the desired chain length.
-
Thioesterase Activity: A specific thioesterase is thought to hydrolyze a 3-ketoacyl-CoA intermediate.
-
Decarboxylation: The resulting 3-keto acid is unstable and undergoes spontaneous or enzyme-catalyzed decarboxylation to yield the final methyl ketone, this compound.
Proposed biosynthetic pathway of this compound.
Signaling Pathways in Insect Olfaction
The perception of this compound, like other volatile semiochemicals, is initiated by its interaction with olfactory receptors (ORs) or ionotropic receptors (IRs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. This binding event triggers a signal transduction cascade that ultimately leads to a behavioral response.
General Olfactory Signaling Pathway:
-
Odorant Binding: this compound molecules enter the sensillum lymph through pores in the cuticle and are bound by Odorant-Binding Proteins (OBPs).
-
Receptor Activation: The OBP-odorant complex is transported to the dendritic membrane of an OSN, where the odorant is released and binds to a specific olfactory receptor (OrX, a variable odorant receptor, complexed with Orco, the olfactory receptor co-receptor).
-
Ion Channel Gating: Ligand binding to the OrX/Orco complex directly gates the ion channel, leading to an influx of cations (ionotropic signaling).
-
Second Messenger Cascade (Metabotropic Signaling): In some cases, the activated receptor can also activate a G-protein (Gq or Gs).
-
Gq pathway: Activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 can open calcium channels, further depolarizing the neuron.
-
Gs pathway: Activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP), which can also modulate ion channel activity.
-
-
Depolarization and Action Potential: The influx of cations depolarizes the OSN membrane, generating an action potential that travels to the antennal lobe of the brain for processing.
General insect olfactory signal transduction pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's role in insect chemical ecology. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)
This protocol describes the collection of volatile compounds, such as this compound, from live insects.[6]
Materials:
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)
-
Glass vials with PTFE-lined septa
-
Heating block or water bath (optional)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Insect Preparation: Place a single insect or a group of insects into a clean glass vial. The number of insects will depend on the expected rate of volatile emission.
-
Equilibration: Seal the vial and allow the volatiles to equilibrate in the headspace for a predetermined time (e.g., 30-60 minutes). Gentle heating (e.g., 30-40°C) can be used to increase the volatility of the compounds.
-
SPME Fiber Exposure: Carefully insert the SPME fiber through the septum into the headspace above the insect(s). Expose the fiber for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatiles.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption.
-
GC-MS Analysis: Initiate the GC-MS analysis to separate and identify the collected compounds. A typical GC oven program would start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.
-
Data Interpretation: Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.
Workflow for SPME volatile collection and analysis.
Protocol 2: Y-Tube Olfactometer Behavioral Assay
This protocol is used to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.[7][8]
Materials:
-
Y-tube olfactometer
-
Purified, humidified air source
-
Flow meters
-
Odor source chambers
-
Filter paper
-
Test compound (this compound) and solvent (e.g., hexane)
Procedure:
-
Setup: Connect the Y-tube olfactometer to a clean, humidified air source. Use flow meters to ensure a constant and equal airflow through both arms of the olfactometer.
-
Odor Preparation: Dissolve this compound in a volatile solvent to the desired concentration. Apply a small aliquot (e.g., 10 µL) of the solution to a piece of filter paper and place it in an odor source chamber. Use a filter paper with solvent only as the control.
-
Acclimation: Allow the solvent to evaporate for a few minutes before connecting the odor source chambers to the arms of the Y-tube.
-
Insect Introduction: Release a single insect at the base of the Y-tube.
-
Observation: Observe the insect's movement for a set period (e.g., 5-10 minutes). Record which arm the insect enters and the time it spends in each arm. A choice is typically recorded when the insect moves a certain distance into an arm.
-
Replication and Controls: Test a sufficient number of insects (e.g., 30-50) for each treatment. After every few trials, rotate the Y-tube and switch the positions of the treatment and control arms to avoid positional bias. Clean the olfactometer thoroughly between testing different compounds.
-
Data Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the treatment or control arm.
References
- 1. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Insect Olfactometers | Yashika Solutions [labitems.co.in]
2-Heptadecanone: A Volatile Organic Compound (VOC) Biomarker for Disease Detection
Executive Summary:
Volatile organic compounds (VOCs) in exhaled breath offer a promising frontier for non-invasive disease diagnosis. Among the thousands of compounds identified, 2-Heptadecanone, a long-chain methyl ketone, has emerged as a potential biomarker associated with certain malignancies, particularly lung and gastric cancers. Its presence is believed to signify altered cellular metabolism, specifically a modification of the fatty acid β-oxidation pathway within cancer cells. Detection and quantification are primarily achieved through high-sensitivity analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) coupled with pre-concentration methods. This guide provides a technical overview of this compound as a VOC biomarker, detailing its biochemical origins, association with disease, and the analytical protocols for its detection for an audience of researchers, scientists, and drug development professionals.
Introduction to this compound as a VOC Biomarker
This compound (C₁₇H₃₄O) is a saturated methyl ketone that has been identified as an endogenous VOC in human breath.[1] VOCs are metabolic byproducts that can diffuse from the bloodstream into the alveolar air and be expelled during exhalation.[2] The composition of these VOCs—the "breath print"—can reflect the metabolic state of an individual, with specific compounds or patterns being indicative of pathological processes.[3][4] Because breath collection is non-invasive, rapid, and can be performed repeatedly, VOC analysis is an area of intense research for early disease detection and monitoring.[2][5] this compound has been noted in several studies as one of the many VOCs whose presence or concentration differs significantly between cancer patients and healthy controls.[1]
Association with Disease
Research has primarily linked this compound to lung and gastric cancers. In these contexts, it is typically part of a larger biosignature of VOCs that, when analyzed with pattern recognition algorithms, can distinguish between healthy and diseased states.
-
Lung Cancer: Several studies have identified this compound as a component of the VOC profile in the exhaled breath of patients with lung cancer.[1] It has been detected in various subtypes, including adenocarcinoma and squamous cell carcinoma.[1] While its individual diagnostic power is not fully established, its inclusion in multi-compound predictive models has shown high sensitivity and specificity for lung cancer detection.[1]
-
Gastric Cancer: In vitro studies have demonstrated that human gastric cancer cell lines (such as HGC-27 and AGS) show an increased production of methyl ketones, including this compound, compared to normal stomach epithelial cells.[6] This suggests that its production is a direct result of altered cancer cell metabolism.[6]
Quantitative Data Summary
Specific quantitative data on the concentration of this compound in patient samples is limited in the literature, as many studies focus on the collective predictive power of a panel of VOCs. The concentration of most breath VOCs is typically in the parts-per-billion (ppb) range.[1][7] The table below summarizes studies that have identified this compound as a significant biomarker.
| Disease State | Sample Type | Finding | Analytical Method |
| Lung Cancer | Exhaled Breath | Identified as a key VOC for discriminating lung cancer patients from healthy controls.[1] | GC-MS |
| Lung Cancer (Adenocarcinoma) | Exhaled Breath | Listed as one of several distinguishing VOCs for this cancer subtype.[1] | GC-MS |
| Gastric Cancer | Cell Culture Headspace | Exclusively produced by HGC-27 cancer cell line compared to normal stomach cells.[6] | HS-SPME-GC-MS |
Biochemical Origin of this compound
The production of this compound and other long-chain methyl ketones in cancer cells is thought to arise from aberrant fatty acid metabolism. The proposed mechanism is a modification of the mitochondrial β-oxidation pathway. In normal β-oxidation, fatty acids are sequentially shortened to produce acetyl-CoA for energy. In some cancer cells, this process is altered to yield methyl ketones.
The pathway involves the following key steps:
-
Activation: A long-chain fatty acid (e.g., stearic acid) is activated to its Acyl-CoA form.
-
Oxidation: The Acyl-CoA undergoes the initial steps of β-oxidation, involving Acyl-CoA dehydrogenase and enoyl-CoA hydratase, to form a β-hydroxyacyl-CoA.
-
Oxidation to Ketone: The β-hydroxyacyl-CoA is oxidized by a dehydrogenase (like FadB) to form a β-ketoacyl-CoA intermediate.[6]
-
Hydrolysis: Instead of being cleaved by thiolase (the final step of normal β-oxidation), the β-ketoacyl-CoA is hydrolyzed by a specific thioesterase (such as FadM) to release a free β-keto acid.[8][9]
-
Decarboxylation: The unstable β-keto acid spontaneously or enzymatically (via a decarboxylase) loses a molecule of CO₂, resulting in the final methyl ketone product, this compound.[8][10]
This altered pathway suggests a metabolic reprogramming in cancer cells that favors the production of these volatile compounds.
Analytical Methodologies for Detection
The gold standard for the analysis of VOCs in breath is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity for compound identification.[2] Due to the low concentration of VOCs, the analytical workflow typically involves three main stages: sample collection, pre-concentration, and analysis.
Detailed Experimental Protocol: HS-SPME-GC-MS
The following is a representative protocol synthesized from common methodologies for the analysis of breath VOCs like this compound.[5][11]
1. Breath Sample Collection:
-
Subject Preparation: Subjects should fast for a minimum of 8 hours to minimize VOCs from recent food and drink.
-
Ambient Air Control: Before sampling, subjects should breathe ambient room air for 5-10 minutes through a filter that removes exogenous VOCs.
-
Collection: Subjects exhale into an inert container, such as a Tedlar bag or a specialized breath sampler. Discard the initial part of the breath (dead space air) to enrich the sample with alveolar air.
2. Pre-concentration (Headspace Solid-Phase Microextraction - HS-SPME):
-
Apparatus: A gas-tight syringe is used to transfer a known volume (e.g., 500 mL) of the breath sample from the collection bag into a sealed, heated glass vial.
-
Fiber Exposure: An SPME fiber is exposed to the headspace above the sample in the vial. A common fiber coating for broad VOC analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes) to allow VOCs to adsorb onto the fiber.
3. GC-MS Analysis:
-
Desorption: The SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., 250-280°C), where the adsorbed VOCs are thermally desorbed onto the GC column.[12]
-
Gas Chromatography (GC):
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-624 (60 m x 0.25 mm ID x 1.4 µm film thickness), is commonly used.[13]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 5 min), then ramps up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C, hold for 5 min).[12][13]
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-350.
-
Identification: Compounds are identified by comparing their mass spectra to a reference library (e.g., NIST) and by their retention time.
-
4. Data Processing and Analysis:
-
Chromatogram Processing: Raw data is processed to deconvolve peaks, perform baseline correction, and calculate peak areas.
-
Statistical Analysis: Peak areas corresponding to identified compounds are compared between patient and control groups using statistical tests (e.g., t-test, Mann-Whitney U test). Multivariate analysis (e.g., PCA, PLS-DA) is often used to identify patterns in the overall VOC profile.
Challenges and Future Directions
While this compound shows promise as a biomarker, several challenges must be addressed for its clinical translation. The concentration of VOCs can be influenced by numerous factors, including diet, medication, and environmental exposure, leading to high inter-individual variability. There is a significant need for standardization of sample collection and analytical procedures to ensure reproducibility across different studies.[2]
Future research should focus on:
-
Large-scale longitudinal studies to validate the association of this compound with disease progression and treatment response.
-
Establishing standardized concentration ranges for healthy and diseased populations.
-
Investigating the complete biochemical network that leads to its production to better understand its pathological significance.
Conclusion
This compound is a compelling volatile organic compound biomarker with established links to the altered metabolism of lung and gastric cancer cells. Its detection via non-invasive breath analysis using sensitive GC-MS methods represents a significant area of research for developing novel diagnostic tools. While challenges in standardization and quantification remain, continued investigation into its biochemical origins and clinical validation will be crucial in realizing its potential as a reliable biomarker for early disease detection and personalized medicine.
References
- 1. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exhaled breath analysis for lung cancer - Dent - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative breath analysis of volatile organic compounds of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
Preliminary Studies on the Biological Activity of 2-Heptadecanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides an in-depth overview of the preliminary research into the biological activities of 2-Heptadecanone, a long-chain methyl ketone. While direct and extensive research on its specific anticancer effects is nascent, this document synthesizes the existing, albeit limited, evidence and proposes a framework for future investigation. The guide details its known associations with cancer, outlines hypothetical experimental protocols to assess its cytotoxic and pro-apoptotic potential, and presents relevant cellular signaling pathways. This paper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in exploring the therapeutic potential of this compound.
Introduction to this compound
This compound (C₁₇H₃₄O), also known as methyl pentadecyl ketone, is a saturated long-chain alkyl ketone.[1] It is a white solid at room temperature and has been identified as a volatile organic compound (VOC) in various natural sources, including plants and cooked meats.[1] Recent studies in the field of volatilomics have brought this compound into focus as a potential biomarker for certain diseases, particularly gastric cancer.[2] This association has spurred interest in its potential biological activities and therapeutic applications.
While research into this compound as a direct therapeutic agent is in its early stages, its presence in the metabolic output of cancer cells suggests a potential role in cancer biology that warrants further investigation.[2] This guide will explore the current understanding of this compound's biological context and lay out a hypothetical roadmap for evaluating its potential as an anticancer agent.
Association with Cancer and Rationale for Investigation
The primary link between this compound and cancer comes from studies on volatile organic compounds emitted by cancer cell lines. Research has shown that certain human gastric cancer cell lines, such as HGC-27 and AGS, exhibit an increased production of odd-carbon methyl ketones, including this compound.[2] This altered metabolic signature in cancer cells suggests that this compound may be involved in cancer-related metabolic pathways, making it a molecule of interest for further biological investigation.
The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs.[2] Given the association of this compound with cancer cell metabolism, it is plausible to hypothesize that it may possess cytotoxic or pro-apoptotic properties against cancer cells.
Hypothetical In Vitro Cytotoxicity Study
To investigate the potential anticancer activity of this compound, a preliminary in vitro cytotoxicity study is proposed. The human hepatocellular carcinoma cell line, HepG2, is selected as a model system due to the liver's central role in metabolism and the frequent use of this cell line in toxicological and cancer studies.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Hypothetical Quantitative Data
The following table presents hypothetical IC₅₀ values for this compound against a cancer cell line (HepG2) and a normal cell line to illustrate potential selective cytotoxicity. Note: This data is for illustrative purposes only and is not derived from actual experimental results.
| Cell Line | Compound | IC₅₀ (µM) [Hypothetical] |
| HepG2 (Human Hepatocellular Carcinoma) | This compound | 25 |
| Normal Human Hepatocytes | This compound | > 100 |
Potential Mechanisms of Action: Apoptosis and STAT3 Signaling
Should this compound exhibit cytotoxic activity, further investigation into its mechanism of action would be warranted. Two key pathways often implicated in cancer cell death are the intrinsic apoptosis pathway and the STAT3 signaling pathway.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic apoptosis pathway is a major mechanism of programmed cell death that is regulated by the Bcl-2 family of proteins. This pathway is initiated by various intracellular stresses and converges on the mitochondria.
-
Initiation: In response to cellular stress, pro-apoptotic Bcl-2 family proteins like Bax and Bak are activated.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the formation of pores.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.
-
Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
The JAK/STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, where it promotes cell proliferation, survival, and angiogenesis.[3] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.
-
Ligand Binding and Receptor Dimerization: The pathway is typically activated by the binding of cytokines or growth factors (e.g., IL-6) to their corresponding receptors on the cell surface, leading to receptor dimerization.
-
JAK Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT3 Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated sites serve as docking sites for the SH2 domains of latent STAT3 proteins in the cytoplasm. The JAKs then phosphorylate the recruited STAT3 proteins.
-
STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 proteins dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell survival (e.g., Bcl-2), proliferation, and angiogenesis.
Conclusion and Future Directions
The preliminary evidence linking this compound to cancer cell metabolism provides a compelling rationale for investigating its potential biological activities. While direct experimental data on its anticancer effects are currently lacking, this technical guide has outlined a hypothetical framework for such an investigation.
Future research should focus on:
-
In vitro screening: Systematically evaluating the cytotoxicity of this compound against a panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of action studies: If cytotoxic activity is observed, elucidating the underlying molecular mechanisms, including its effects on apoptosis-related proteins (e.g., caspases, Bcl-2 family) and key signaling pathways like STAT3.
-
In vivo studies: Should in vitro studies yield promising results, progressing to in vivo animal models to assess the efficacy and safety of this compound as a potential therapeutic agent.
The exploration of naturally occurring compounds like this compound represents a valuable avenue in the ongoing search for novel anticancer therapies. The information and proposed methodologies in this guide are intended to stimulate and support further research in this promising area.
References
- 1. Strategies and Approaches of Targeting STAT3 for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Apoptotic Gene Expression in Hepatoma Cell Line (HepG2) Following Nisin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of 2-Heptadecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptadecanone (C₁₇H₃₄O) is a long-chain methyl ketone that has garnered scientific interest due to its presence in a variety of natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and detailed methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for professionals engaged in phytochemical research, natural product chemistry, and drug development.
Natural Sources of this compound
This compound has been identified in a diverse range of organisms, including plants, insects, and microorganisms. Its roles in these organisms are varied, from acting as a semiochemical in insects to being a component of essential oils in plants.
Plant Sources
This compound is a constituent of the essential oils and volatile profiles of several plant species. The table below summarizes some of the documented plant sources.
| Plant Species | Common Name | Plant Part |
| Humulus lupulus | Hops | Cones |
| Curcuma pierreana | A type of turmeric | Rhizome |
| Panax ginseng | Ginseng | Root |
| Kaempferia galanga | Aromatic ginger | Rhizome |
| Lonicera japonica | Japanese honeysuckle | Flower |
Insect Sources
In the insect world, this compound often functions as a semiochemical, a signaling molecule that mediates interactions between organisms. A notable example is its role as a deterrent.
| Insect-related Source | Context | Role of this compound |
| Nematode-Infected Insect Cadavers | Produced from cadavers of insects infected with entomopathogenic nematodes (EPNs) like Steinernema feltiae. | Potent ant deterrent. |
Microbial Sources
Certain microorganisms are capable of producing this compound, often as a product of their secondary metabolism. The production of methyl ketones, including this compound, has been identified in various bacteria and fungi.[1]
| Microbial Genus | Type | Context |
| Trichoderma | Fungus | Production of various volatile organic compounds (VOCs).[2] |
| Various Bacteria | Bacteria | Biosynthesis through fatty acid metabolism.[1] |
Extraction Methodologies
The extraction of this compound from its natural sources depends on the matrix and the volatility of the compound. As a semi-volatile compound, methods suitable for essential oils and cuticular hydrocarbons are often employed.
From Plant Sources: Steam Distillation
Steam distillation is a common method for extracting essential oils from plant material. This method is particularly suitable for isolating this compound from plants like Humulus lupulus.
Experimental Protocol: Steam Distillation of Humulus lupulus Cones
-
Sample Preparation: Air-dry fresh hop cones at a controlled temperature (e.g., 36 ± 2 °C for 72 hours) and then grind them into a coarse powder to increase the surface area for extraction.[3]
-
Apparatus Setup: Place a known quantity of the powdered hop cones (e.g., 50-100 g) into a distillation flask.[3][4] Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1-3 L of water).[3][4]
-
Distillation: Connect the flask to a Clevenger-type apparatus. Heat the flask to boil the water, allowing the steam to pass through the plant material, carrying the volatile compounds.[3]
-
Condensation and Collection: The steam and volatile compound mixture travels to a condenser, where it is cooled, causing it to condense back into a liquid. The condensate flows into a separator where the essential oil (less dense than water) separates from the hydrosol.
-
Duration: Continue the distillation for a set period, typically 3 to 4 hours, to ensure complete extraction of the essential oils.[3][4]
-
Post-Extraction Processing: Collect the essential oil from the separator. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the final essential oil in a sealed, dark vial at 4 °C until analysis.[3]
-
Analysis: Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.
From Insect Sources: Solid-Phase Microextraction (SPME)
SPME is a solvent-free, non-lethal technique ideal for sampling volatile and semi-volatile compounds from the cuticle or headspace of insects.
Experimental Protocol: SPME-GC-MS Analysis of Insect Cuticular Compounds
-
Fiber Selection and Conditioning: Choose an appropriate SPME fiber, such as one coated with polydimethylsiloxane (PDMS), which is suitable for semi-volatile compounds. Condition the fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.
-
Sample Collection (In vivo): Anesthetize the insect by cooling. Gently rub the SPME fiber over the insect's cuticle (head, thorax, and abdomen) for a defined period (e.g., 30 seconds) to adsorb the cuticular compounds.[5]
-
Thermal Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS system.
-
Desorb the analytes onto the GC column by exposing the fiber for a set time (e.g., 2-5 minutes) at a high temperature (e.g., 250-280 °C).[5]
-
Initiate the GC-MS analysis program.
-
-
GC-MS Parameters:
-
Column: Use a nonpolar capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS).[5]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).[5]
-
Oven Temperature Program: A typical program might be: hold at 60 °C for 5 minutes, then ramp at 6 °C/min to 280 °C and hold for 14 minutes, then ramp at 10 °C/min to 300 °C and hold for 7 minutes.[5]
-
Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40-450.[5]
-
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by searching mass spectral libraries (e.g., NIST). Quantify the compound by comparing its peak area to that of an internal or external standard.
From Microbial Sources: Solvent Extraction from Liquid Culture
For microbial sources like Trichoderma, this compound can be extracted from the culture medium using a suitable organic solvent.
Experimental Protocol: Extraction of Volatile Metabolites from Trichoderma Culture
-
Cultivation: Grow the Trichoderma species in a suitable liquid medium, such as Potato Dextrose Broth (PDB), in flasks on a rotary shaker for a specified period (e.g., 14-25 days) to allow for the production of secondary metabolites.[6][7]
-
Extraction:
-
After the incubation period, add a water-immiscible organic solvent, such as ethyl acetate or hexane, to the culture broth in a 1:1 (v/v) ratio.[6][8]
-
Agitate the mixture vigorously to ensure thorough extraction of the metabolites into the organic phase. This can be done by shaking in a separatory funnel or by using an ultrasonicator.
-
-
Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the organic and aqueous layers. Carefully collect the organic layer containing the extracted metabolites.
-
Concentration: Evaporate the solvent from the organic extract under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography to isolate this compound.
-
Analysis: Analyze the crude or purified extract by GC-MS to confirm the presence of and quantify this compound. The GC-MS parameters would be similar to those described in the previous section.
Quantitative Data
Quantitative data for this compound in natural sources is limited in the scientific literature. The following table summarizes the available information.
| Natural Source | Compound | Quantity | Extraction/Analysis Method | Reference |
| Nematode-Infected Insect Cadavers (Galleria mellonella) | This compound | 1.4 ng/µL in dip extract | Dip extraction in dichloromethane, GC-MS |
Note: The lack of extensive quantitative data highlights a significant area for future research.
Biosynthesis of this compound
The biosynthesis of long-chain methyl ketones like this compound is linked to the fatty acid metabolism, specifically a modification of the β-oxidation pathway. The formation from fatty acid precursors is catalyzed by a sequence of enzymes.[9]
The proposed pathway involves:
-
Activation: A fatty acid is activated to its corresponding acyl-CoA.
-
Oxidation: The acyl-CoA is oxidized to an enoyl-CoA.
-
Hydration and Oxidation: The enoyl-CoA is hydrated and then oxidized to a β-ketoacyl-CoA.
-
Cleavage: A specific thioesterase cleaves the β-ketoacyl-CoA to release a β-keto acid.
-
Decarboxylation: The β-keto acid is then decarboxylated to yield the final methyl ketone.
Caption: Proposed biosynthetic pathway of this compound via modified fatty acid β-oxidation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and analysis of this compound from a natural source.
Caption: General experimental workflow for the extraction and analysis of this compound.
Conclusion
This compound is a naturally occurring methyl ketone found across different biological kingdoms. While its presence is documented in various plants, insects, and microorganisms, there is a notable scarcity of detailed quantitative data and specific extraction protocols in the existing literature. This guide provides a foundation of the current knowledge, including general methodologies for extraction and an overview of its biosynthesis. Further research is warranted to fully elucidate the concentration of this compound in its diverse natural sources and to optimize extraction and purification protocols for future applications in research and development.
References
- 1. Identification of volatile organic compounds of some Trichoderma species using static headspace gas chromatography-mass spectrometry [mij.areeo.ac.ir]
- 2. vigyanvarta.in [vigyanvarta.in]
- 3. This compound | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agraria.com.br [agraria.com.br]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of Nonpolar Components from Ginseng of Different Ages [scirp.org]
The Multifaceted Role of 2-Heptadecanone in Insect Chemical Communication: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Heptadecanone, a long-chain aliphatic methyl ketone, has emerged as a significant semiochemical in the intricate world of insect communication. Its functions are diverse, acting as a repellent allomone, a component of trail pheromones, and an analog to contact sex pheromones, thereby mediating critical inter- and intra-specific interactions. This technical guide provides an in-depth analysis of the known functions of this compound in insects, supported by quantitative data, detailed experimental methodologies for its study, and visualizations of relevant biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug discovery, facilitating a deeper understanding and future investigation of this versatile semiochemical.
Introduction to this compound as a Semiochemical
Semiochemicals are chemical substances or mixtures that carry information between organisms, playing a crucial role in their behavior and physiology.[1] These can be classified based on whether the interaction is between individuals of the same species (pheromones) or different species (allelochemicals). Allelochemicals are further subdivided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both).[1] this compound (C₁₇H₃₄O) is a saturated methyl ketone that has been identified in various insect species and is implicated in several types of chemical communication.[2] While research on this compound is ongoing, current evidence points to its significant roles as a repellent allomone and as a structural analog to key pheromones.
Known Functions of this compound in Insects
The documented functions of this compound and its close analogs are summarized below, with quantitative data presented in structured tables for comparative analysis.
Allomonal Function: Repellent Activity
This compound has been identified as a potent repellent allomone, particularly in the context of predator-prey and host-parasite interactions. A key example is its role in deterring ants from feeding on nematode-infected insect cadavers.
Table 1: Repellent Effect of this compound on the Ant Lasius niger
| Treatment | Mean Number of Ant Visits ("Touching") | Fold Difference from Control | Statistical Significance (p-value) |
| Control (Honey-water) | High (baseline) | - | - |
| This compound Spiked Suspension | Significantly Lower | 6.8x less than control | <0.001 |
| Hexadecanal Spiked Suspension | Significantly Lower | 5.8x less than control | <0.001 |
| Combined this compound and Hexadecanal | Significantly Lower | 8.0x less than control | <0.001 |
| Data is based on two-choice feeding assays where ants were presented with a control and a treated honey-water source. The values represent the deterrent effect of the compounds. |
Pheromonal Function: Trail Pheromone Component
In the African stink ant, Paltothyreus tarsatus, the structurally similar 9-heptadecanone has been identified as a key component of the trail pheromone, used to guide nestmates to food sources.[3]
Table 2: Trail-Following Behavior in Paltothyreus tarsatus in Response to 9-Heptadecanone
| Parameter | Response to 9-Heptadecanone Trail | Response to Control (Solvent) Trail |
| Trail Fidelity | High (Ants follow the trail closely) | Low (Ants exhibit random movement) |
| Duration of Following | Sustained following of the trail | Brief or no interaction with the trail |
| Speed of Movement | Consistent and directed along the trail | Variable and non-directed |
| This table summarizes the qualitative and quantitative observations from trail-following bioassays. Specific numerical data on trail fidelity and duration for 9-heptadecanone in P. tarsatus is not extensively detailed in the available literature, but the compound has been confirmed to elicit a strong trail-following response.[3] |
Pheromonal Function: Analog to Contact Sex Pheromones
While this compound itself has not been definitively identified as a contact sex pheromone, its structural analogs, long-chain dimethyl ketones, are crucial components of the female contact sex pheromone in the German cockroach, Blattella germanica.[1][4] These non-volatile compounds elicit a characteristic wing-raising and courtship display in males upon antennal contact.[4]
Table 3: Courtship Response of Male Blattella germanica to Analogs of this compound
| Compound | Dose (µg) | % Male Response (Full Wing-Raising) |
| 3,11-dimethylnonacosan-2-one | 0.1 | ~20% |
| 1.0 | ~60% | |
| 10.0 | ~85% | |
| 3,11-dimethylheptacosan-2-one | 0.1 | ~10% |
| 1.0 | ~30% | |
| 10.0 | ~65% | |
| Control (Solvent only) | - | <5% |
| Data is estimated from graphical representations in cited literature and is intended for comparative purposes. The C29 analog is more potent, requiring a lower dose to elicit a similar behavioral response compared to the C27 analog. |
Experimental Protocols
The study of this compound as a semiochemical relies on a combination of analytical, electrophysiological, and behavioral assays.
Chemical Analysis: GC-MS for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile compounds like this compound from complex biological samples.
Methodology:
-
Sample Preparation (Solvent Extraction):
-
Excise the relevant glands or tissues from the insect under a stereomicroscope.
-
Immerse the tissue in a small, precise volume (e.g., 50 µL) of a high-purity solvent like hexane in a glass vial.
-
Allow extraction to proceed for a set duration (e.g., 30 minutes).
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC.
-
Gas Chromatograph Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Initial temperature of 60°C for 2 min, ramp up at 10°C/min to 280°C, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 550.
-
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantify the amount of this compound by creating a calibration curve with a series of known concentrations of the standard, often using an internal standard for improved accuracy.
-
Electrophysiology: Electroantennography (EAG) and Single-Sensillum Recording (SSR)
EAG provides a measure of the overall olfactory response of an insect's antenna to a volatile stimulus, making it an excellent screening tool.[5][6] SSR allows for the investigation of the response of individual olfactory receptor neurons (ORNs).[7]
EAG Protocol:
-
Insect Preparation:
-
Immobilize an adult insect (e.g., by chilling).
-
Excise one antenna at its base.
-
-
Electrode Placement:
-
Mount the excised antenna between two electrodes.
-
The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the base. Both electrodes contain a saline solution (e.g., insect Ringer's solution).
-
-
Stimulus Delivery:
-
A continuous stream of purified, humidified air is passed over the antenna.
-
A pulse of air containing the test compound (e.g., this compound dissolved in a solvent and applied to filter paper) is introduced into the airstream.
-
-
Data Recording and Analysis:
-
The change in electrical potential across the antenna upon stimulation is amplified and recorded. The amplitude of the EAG response is proportional to the number of stimulated ORNs.
-
SSR Protocol:
-
Insect Preparation:
-
The insect is immobilized in a pipette tip or with wax, with the head and antennae exposed and stabilized.
-
-
Electrode Placement:
-
A reference electrode is inserted into a non-olfactory part of the insect (e.g., the eye).
-
A sharpened tungsten recording electrode is carefully inserted into the base of a single sensillum on the antenna.
-
-
Stimulus Delivery:
-
Similar to EAG, a controlled puff of odorant-laden air is directed at the antenna.
-
-
Data Analysis:
-
The firing rate (action potentials per second) of the ORN(s) within the sensillum is recorded before, during, and after the stimulus. An increase in firing rate indicates a response to the compound.
-
Behavioral Assays
Behavioral assays are essential to determine the ecological relevance of a semiochemical.
Two-Choice Feeding Assay (for Repellents):
-
Assay Arena: A petri dish or similar arena is used.
-
Food Sources: Two identical food sources (e.g., honey-water) are provided. One is treated with a solvent control, and the other is treated with a known concentration of this compound in the same solvent.
-
Insect Introduction: A group of insects (e.g., ants) that have been starved for a specific period are introduced into the arena.
-
Observation and Data Collection: The number of insects visiting or feeding at each food source is counted over a set period. A significant preference for the control source indicates a repellent effect of the test compound.
Trail-Following Assay (for Trail Pheromones):
-
Trail Creation: An artificial trail is drawn on a substrate (e.g., filter paper) using a solution of the test compound (e.g., 9-heptadecanone) in a volatile solvent. A control trail is drawn with the solvent only.
-
Insect Introduction: An individual ant is placed at the beginning of the trail.
-
Observation and Data Collection: The ant's behavior is recorded, noting the distance it follows the trail, the duration of following, and its speed. A significant increase in these parameters on the chemical trail compared to the control indicates a trail-following response.[3]
Contact Sex Pheromone Bioassay (Blattella germanica):
-
Insect Preparation: Sexually mature, isolated male cockroaches are used.
-
Pheromone Application: A precise amount of the test compound (e.g., a long-chain dimethyl ketone analog of this compound) is applied to a glass rod or a decoy object.
-
Behavioral Observation: A single male is introduced into an arena with the treated object. The observer records specific courtship behaviors, such as antennal contact, wing-raising, and attempted copulation, over a set period.
-
Data Analysis: The percentage of males exhibiting the full courtship display is calculated and compared to a solvent control. A dose-response curve can be generated by testing a range of concentrations.
Signaling Pathways in this compound Perception
The perception of semiochemicals like this compound begins at the peripheral olfactory system of the insect, located primarily on the antennae. While the specific receptors for this compound have not yet been deorphanized, the general mechanisms of insect olfaction provide a framework for understanding its perception.
Insect olfactory receptors are typically ligand-gated ion channels and can be broadly categorized into Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[4] These receptors are housed in olfactory receptor neurons (ORNs), which are located within sensory hairs called sensilla.
Two primary models for pheromone signal transduction have been proposed:
-
Ionotropic Pathway: In this model, the pheromone molecule, once it enters the sensillum lymph, is bound by a Pheromone-Binding Protein (PBP). The PBP-pheromone complex interacts with a Sensory Neuron Membrane Protein (SNMP), which facilitates the transfer of the pheromone to the Odorant Receptor (OR). The OR, which forms a complex with a co-receptor (Orco), then undergoes a conformational change, opening an ion channel and leading to the depolarization of the ORN.[8]
-
Metabotropic Pathway: An alternative model suggests that pheromone binding to the OR activates a G-protein coupled receptor (GPCR) signaling cascade.[8][9] This leads to the production of second messengers, such as inositol trisphosphate (IP3), which in turn open ion channels, resulting in neuronal depolarization.[8]
The perception of non-volatile contact pheromones, such as the analogs of this compound in cockroaches, is thought to occur through gustatory receptors (GRs) or other chemoreceptors on the antennae upon direct contact.
Visualizations
Experimental Workflows
Caption: General experimental workflow for the identification and characterization of this compound as a semiochemical.
Signaling Pathway
References
- 1. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 2. G-protein-coupled receptors in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect Pheromone Receptors - Key Elements in Sensing Intraspecific Chemical Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 5. G-Protein Coupled Receptors (GPCRs) in Insects-A Potential Target for New Insecticide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Investigating the Metabolic Pathways of 2-Heptadecanone: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the metabolic pathways of 2-Heptadecanone is limited. This guide synthesizes current knowledge on the metabolism of closely related long-chain methyl ketones to propose plausible pathways and experimental approaches for the investigation of this compound.
Introduction
This compound is a long-chain methyl ketone that has been identified in various biological contexts, from serving as a semiochemical in insects to being a potential biomarker in certain types of cancer.[1] Its chemical structure, a 17-carbon chain with a carbonyl group at the second position, lends it specific physicochemical properties that dictate its metabolic fate and biological activity. Understanding the metabolic pathways involving this compound is crucial for elucidating its physiological roles and exploring its potential as a therapeutic target or diagnostic marker. This technical guide provides an in-depth overview of the hypothesized metabolic pathways of this compound, detailed experimental protocols for its analysis, and a discussion of potential, though not yet confirmed, interactions with cellular signaling cascades.
Hypothesized Metabolic Pathways of this compound
The metabolism of this compound can be broadly divided into its biosynthesis (anabolism) and degradation (catabolism). These pathways are largely inferred from studies on other long-chain methyl ketones.
Biosynthesis of this compound
The biosynthesis of this compound is believed to originate from fatty acid metabolism, specifically through a modified β-oxidation pathway. The key steps are hypothesized to be:
-
Chain Elongation: The synthesis likely begins with a shorter fatty acyl-CoA precursor which undergoes chain elongation to reach the C18 length.
-
Thioester Hydrolysis: A specialized thioesterase, such as a methylketone synthase 2 (MKS2)-like enzyme, hydrolyzes the 3-ketoacyl-ACP (an intermediate in fatty acid synthesis) to release a free 3-keto-octadecanoic acid.[2][3]
-
Decarboxylation: A decarboxylase, analogous to methylketone synthase 1 (MKS1), then removes the carboxyl group from the 3-keto-octadecanoic acid to yield this compound.[2][3]
Degradation of this compound
The degradation of long-chain methyl ketones in microorganisms is thought to occur via subterminal oxidation. A plausible pathway for this compound degradation is as follows:
-
Hydroxylation: A monooxygenase introduces a hydroxyl group at the terminal (ω) or subterminal (ω-1) position of the alkyl chain.
-
Oxidation to Carboxylic Acid: The hydroxyl group is further oxidized to a carboxylic acid, forming a dicarboxylic acid or a keto-dicarboxylic acid.
-
β-Oxidation: The resulting dicarboxylic acid can then enter the β-oxidation pathway for complete catabolism.
Quantitative Data
Quantitative data on the metabolism of this compound is scarce. However, kinetic data for enzymes involved in the biosynthesis of related methyl ketones can provide an estimate of the catalytic efficiency of these pathways.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source |
| ShMKS1 | 3-Ketomyristic Acid | 18.4 ± 5.6 | 227.9 ± 24.1 | [2] |
This table presents kinetic data for a methylketone synthase with a C14 substrate, which serves as a proxy for the enzymes involved in this compound (a C17 ketone) metabolism.
Experimental Protocols
The analysis of this compound in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) due to its volatility.
Quantification of this compound in Cell Culture by GC-MS
This protocol provides a step-by-step method for the extraction and quantification of this compound from cultured cells.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (all HPLC grade)
-
Internal standard (e.g., 2-Nonadecanone)
-
Nitrogen gas supply
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Cell Harvesting:
-
Grow cells to the desired confluency in culture flasks.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Metabolite Extraction:
-
Add 500 µL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (2:1:1 v/v/v) to the cell pellet.
-
Spike the mixture with the internal standard to a final concentration of 1 µg/mL.
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Preparation for GC-MS:
-
Transfer the supernatant to a new glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Re-dissolve the dried extract in 100 µL of hexane.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Potential Signaling Pathway Interactions
Currently, there is no direct evidence linking this compound to specific cellular signaling pathways. However, given its emergence as a potential biomarker in cancer, it is plausible that it may interact with signaling cascades that are commonly dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are central to regulating cell proliferation, survival, and metabolism.
Future research could investigate whether this compound or its metabolites can modulate the activity of key proteins in these pathways. For instance, does this compound affect the phosphorylation status of ERK or Akt? Does it influence the expression of downstream target genes? Answering these questions will be critical to understanding the full biological significance of this long-chain methyl ketone.
Conclusion
While this compound is an intriguing metabolite with potential roles in diverse biological processes, our understanding of its metabolic pathways and signaling interactions is still in its infancy. This technical guide provides a framework based on current knowledge of related compounds to guide future research. The detailed experimental protocol for GC-MS analysis offers a starting point for robust quantification of this compound in biological samples. Further investigation into the specific enzymes that metabolize this compound and its effects on cellular signaling will be essential to fully uncover its biological significance and potential for therapeutic or diagnostic applications.
References
Methodological & Application
Application Note: Quantitative Analysis of 2-Heptadecanone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of 2-Heptadecanone, a volatile organic compound of interest in various fields including food science, flavor chemistry, and biomedical research. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the separation and analysis of volatile and semi-volatile compounds. This document outlines the necessary instrumentation, reagents, sample preparation procedures, and data analysis steps. Additionally, it includes expected quantitative performance data and a discussion of the mass spectral fragmentation of this compound.
Introduction
This compound (C₁₇H₃₄O) is a long-chain aliphatic methyl ketone that has been identified as a volatile or semi-volatile component in a variety of natural products, including dairy products like cheese, as well as in some biological samples.[1][2][3] Its presence and concentration can be indicative of specific biochemical processes, making its accurate quantification crucial for quality control in the food industry and for potential biomarker discovery in clinical research. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the reliable analysis of this compound in complex matrices.[4]
Experimental Protocols
This section details a representative protocol for the analysis of this compound in a food matrix, specifically cheese, using a headspace solid-phase microextraction (HS-SPME) sample preparation method followed by GC-MS analysis.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): 2-Undecanone or other suitable odd-chain ketone not present in the sample
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Organic solvent (e.g., methanol or hexane), GC grade
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler or manual holder
-
Heating and agitation unit for headspace vials
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Weighing: Accurately weigh 2.0 ± 0.1 g of grated cheese sample into a 20 mL headspace vial.
-
Addition of Salt and Water: Add 1.0 g of NaCl and 5.0 mL of deionized water to the vial. The addition of salt helps to increase the volatility of the analytes.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
Equilibration: Seal the vial and place it in the heating and agitation unit. Equilibrate the sample at 60°C for 15 minutes with continuous agitation to facilitate the release of volatile compounds into the headspace.
-
SPME Extraction: Insert the SPME fiber into the headspace of the vial and expose it for 30 minutes at 60°C to adsorb the volatile compounds.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes onto the analytical column.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (with SPME) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minRamp 1: 10°C/min to 250°C, hold for 5 min |
| MSD Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve generated from standards of known concentrations. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the quantitative analysis of this compound by GC-MS. These values are representative and should be determined during method validation in the user's laboratory.
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on the specific GC conditions, but will be consistent. |
| Limit of Detection (LOD) | 1 - 10 ng/g (in matrix) |
| Limit of Quantification (LOQ) | 5 - 30 ng/g (in matrix) |
| Linearity (R²) | > 0.995 |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Mass Spectrum and Fragmentation
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 254 and several characteristic fragment ions.[5] The fragmentation pattern is predictable for a methyl ketone.
Key Fragment Ions:
| m/z | Ion Structure | Fragmentation Pathway |
| 254 | [C₁₇H₃₄O]⁺ | Molecular Ion (M⁺) |
| 239 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 58 | [C₃H₆O]⁺ | McLafferty rearrangement, a characteristic fragmentation of ketones with a γ-hydrogen. |
| 43 | [CH₃CO]⁺ | Alpha cleavage, resulting in the acylium ion. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Mass Spectral Fragmentation Pathway of this compound
Caption: Key fragmentation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Based Metabolomics and NMR Spectroscopy Investigation of Food Intake Biomarkers for Milk and Cheese in Serum of Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glsciences.eu [glsciences.eu]
- 5. This compound [webbook.nist.gov]
Synthesis of 2-Heptadecanone for Research Applications
Application Notes and Protocols
This document provides detailed methodologies for the synthesis of 2-heptadecanone, a long-chain methyl ketone of significant interest in various research fields, including its role as a potential biomarker for gastric cancer.[1] The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a selection of established synthetic routes with varying complexities and efficiencies.
Introduction
This compound (CH₃(CH₂)₁₄COCH₃) is a saturated ketone that has garnered attention for its biological relevance and potential applications. It has been identified as a volatile organic compound emitted from certain gastric cancer cell lines, suggesting its utility as a non-invasive diagnostic marker.[1] Furthermore, long-chain ketones are valuable intermediates in the synthesis of various organic molecules. The selection of an appropriate synthetic method depends on factors such as the availability of starting materials, desired scale, and the purity requirements of the final product. This document details three distinct and reliable methods for the laboratory-scale synthesis of this compound:
-
Wacker-Tsuji Oxidation of 1-Heptadecene: A palladium-catalyzed oxidation of a terminal alkene.
-
Oxidation of 2-Heptadecanol: A robust method utilizing a secondary alcohol precursor.
-
Acylation of a Grignard Reagent: A classic organometallic approach for carbon-carbon bond formation.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the described synthesis methods to facilitate easy comparison.
| Parameter | Wacker-Tsuji Oxidation of 1-Heptadecene | Oxidation of 2-Heptadecanol (Swern Oxidation) | Acylation of Pentadecylmagnesium Bromide |
| Starting Materials | 1-Heptadecene | 2-Heptadecanol | 1-Bromopentadecane, Magnesium, Acetyl Chloride |
| Key Reagents | PdCl₂, CuCl, O₂ (air), DMF/H₂O | Oxalyl chloride, DMSO, Triethylamine | Diethyl ether or THF |
| Typical Reaction Temperature | 50-80 °C | -78 °C to room temperature | 0 °C to room temperature |
| Typical Reaction Time | 2-16 hours | 1-3 hours | 2-4 hours |
| Reported Yield | ~60-90% (selectivity) | >90% | ~70-85% |
| Key Advantages | Direct conversion of an alkene | High yield, mild conditions, avoids toxic metals | Readily available starting materials |
| Key Disadvantages | Requires a palladium catalyst, potential for side reactions | Requires low temperatures, malodorous byproduct (DMS) | Grignard reagent is moisture-sensitive |
Experimental Protocols
Method 1: Wacker-Tsuji Oxidation of 1-Heptadecene
This method oxidizes the terminal alkene, 1-heptadecene, to the corresponding methyl ketone, this compound, using a palladium-copper catalyst system and molecular oxygen as the terminal oxidant.[2][3][4]
Materials:
-
1-Heptadecene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Oxygen (balloon or from air)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an oxygen balloon, dissolve 1-heptadecene (1.0 eq) in a 7:1 mixture of DMF and water.
-
To this solution, add palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq).
-
Stir the reaction mixture vigorously under an oxygen atmosphere (or open to the air) at 60-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Method 2: Oxidation of 2-Heptadecanol (Swern Oxidation)
This protocol describes the oxidation of the secondary alcohol, 2-heptadecanol, to this compound using the Swern oxidation, which employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[3][5][6][7]
Materials:
-
2-Heptadecanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.
-
Add a solution of 2-heptadecanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 eq) dropwise to the mixture at -78 °C.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Method 3: Acylation of Pentadecylmagnesium Bromide
This method involves the preparation of a Grignard reagent from 1-bromopentadecane, followed by its reaction with an acetylating agent to form this compound.[1][8][9]
Materials:
-
1-Bromopentadecane
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetyl chloride (CH₃COCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Part A: Preparation of Pentadecylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 1-bromopentadecane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Once the reaction initiates (indicated by bubbling and heat), add the remaining 1-bromopentadecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
Part B: Acylation Reaction
-
To the cooled Grignard reagent, add a solution of acetyl chloride (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Visualization of Workflows and Signaling Pathways
Synthesis Workflow Diagrams
Caption: Overview of the three synthetic routes to this compound.
PI3K/AKT Signaling Pathway
Given the association of this compound with gastric cancer, understanding key signaling pathways in cancer is crucial for drug development professionals. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, promoting cell proliferation and survival.
Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.
References
- 1. rsc.org [rsc.org]
- 2. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Utilizing 2-Heptadecanone as a Standard in Analytical Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, the precision and accuracy of quantitative analysis are paramount. The use of an internal standard is a critical practice to control for variability during sample preparation and analysis. 2-Heptadecanone, a C17 methyl ketone, serves as an excellent internal standard for a variety of chromatographic applications, particularly in the analysis of fatty acids and other long-chain organic molecules by Gas Chromatography-Mass Spectrometry (GC-MS). Its odd-numbered carbon chain makes it a suitable choice as it is typically absent or present at very low concentrations in most biological and environmental samples. This document provides detailed application notes and protocols for the effective use of this compound as a standard in analytical chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its appropriate application.
| Property | Value |
| Chemical Formula | C₁₇H₃₄O |
| Molecular Weight | 254.45 g/mol [1][2][3] |
| Melting Point | 48 °C |
| Boiling Point | 318.00 to 320.00 °C @ 760.00 mm Hg |
| Appearance | White solid/flakes |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, hexane) |
| CAS Number | 2922-51-2[1][2][3] |
Application 1: Internal Standard for Fatty Acid Analysis by GC-MS
The most prominent application of this compound is as an internal standard for the quantitative analysis of fatty acids in biological matrices such as plasma, tissues, and cell cultures. The protocol involves lipid extraction, derivatization of fatty acids to their more volatile esters, and subsequent analysis by GC-MS.
Experimental Workflow
The general workflow for utilizing this compound as an internal standard in a lipidomics experiment involves several key stages to ensure consistency and accuracy in the quantification of lipid species.[4]
References
Application of 2-Heptadecanone in Pheromone Trap Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semiochemicals, chemical signals that mediate interactions between organisms, are fundamental to an insect's ability to navigate its environment, locate mates, find food, and avoid predators.[1][2] These chemicals are broadly categorized as pheromones, which facilitate intraspecific communication, and allelochemicals (including kairomones and allomones), which mediate interspecific interactions.[3][4] The targeted use of these compounds in traps is a cornerstone of modern Integrated Pest Management (IPM) strategies, offering highly specific and environmentally benign methods for monitoring and controlling pest populations.[5][6]
2-Heptadecanone (CH₃(CH₂)₁₄COCH₃) is a long-chain methyl ketone, a class of volatile organic compounds (VOCs) that have been identified in various plants and are known to play a role in insect chemical ecology.[7][8][9] While extensive research has focused on other methyl ketones like 2-heptanone and 2-undecanone for their effects on insect behavior[10], the specific application of this compound in pheromone traps is an emerging area of investigation. Its chemical properties suggest its potential as a semiochemical, possibly acting as a sex pheromone, an aggregation signal, or a kairomonal cue from a host plant.
These notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound as an attractant for use in insect traps. The protocols outlined below cover the essential phases of research, from initial screening for bioactivity to field-level validation.
Application Notes
The investigation of this compound as a lure component is predicated on its classification as a methyl ketone. Compounds in this family are known to elicit behavioral responses in various insect species. The primary applications to explore for this compound are:
-
As a Pheromone: It may be a component of the sex or aggregation pheromone blend of a specific insect species. Its role could be as a primary attractant or a synergist that enhances the activity of other compounds.
-
As a Kairomone: As a plant volatile, it could signal the presence of a suitable host plant to herbivorous insects, making it a powerful lure for monitoring crop pests.[11][12]
-
In Attract-and-Kill or Mass Trapping Systems: If proven to be a potent attractant, it can be integrated into systems designed to directly reduce pest populations.[4]
Before biological testing, understanding the physicochemical properties of this compound is crucial for designing effective lures and dispensers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O | [7][13] |
| Molecular Weight | 254.45 g/mol | [7][13] |
| CAS Number | 2922-51-2 | [13] |
| Appearance | White crystalline solid | |
| Boiling Point | 335.7 °C (Predicted) | |
| Vapor Pressure | 0.0001 mmHg at 25 °C (Predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents like hexane, dichloromethane. |
Note: Some physical properties are predicted as experimental data is limited.
Experimental Protocols & Data Presentation
The following protocols provide a systematic workflow for assessing the semiochemical activity of this compound.
Workflow for Semiochemical Evaluation
Caption: Workflow for identifying and validating novel semiochemicals.
Protocol 1: Electroantennography (EAG) Screening
EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an odor, providing a rapid assessment of olfactory sensitivity.
Objective: To determine if the antenna of the target insect species is sensitive to this compound.
Materials:
-
Live, healthy adult insects (both sexes if applicable)
-
This compound (high purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Micropipettes
-
Filter paper strips
-
EAG system (micromanipulators, electrodes, amplifier, recording software)
-
Dissecting microscope
-
Saline solution (e.g., Ringer's solution)
Methodology:
-
Insect Preparation: Immobilize an insect (e.g., by chilling). Under the microscope, carefully excise one antenna at its base.
-
Antenna Mounting: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.
-
Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip. A solvent-only strip serves as the negative control.
-
Odor Delivery: Insert the filter paper into a Pasteur pipette connected to a purified air stream. Deliver a puff of odor-laden air over the mounted antenna for a set duration (e.g., 0.5 seconds).
-
Data Recording: Record the resulting depolarization (in millivolts, mV) from the antenna. Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).
-
Replication: Repeat the procedure for a statistically significant number of insects (n ≥ 10).
Table 2: Sample EAG Response Data
| Compound | Dose (ng) | Mean EAG Response (mV ± SE) | Normalized Response (%) |
| Solvent Control | 0 | 0.1 ± 0.02 | 0 |
| This compound | 10 | 0.8 ± 0.11 | 45 |
| This compound | 100 | 1.5 ± 0.23 | 90 |
| This compound | 1000 | 1.8 ± 0.19 | 100 |
| Positive Control | 100 | 2.0 ± 0.25 | 111 |
Normalized Response is calculated relative to the highest response elicited by the test compound.
Protocol 2: Y-Tube Olfactometer Bioassay
This laboratory-based assay assesses the insect's behavioral choice between two odor fields.
Objective: To determine if this compound is attractive or repellent to the target insect.
Materials:
-
Glass Y-tube olfactometer
-
Airflow meter and pump
-
Charcoal-filtered, humidified air source
-
This compound and solvent
-
Filter paper or other dispensers
-
Test insects (starved for 2-4 hours to increase motivation)
Methodology:
-
System Setup: Place the Y-tube in a controlled environment with uniform lighting and temperature. Connect the two arms to the purified air source, ensuring equal airflow (e.g., 200 mL/min) through each arm.
-
Odor Application: In the treatment arm, place a dispenser with a known amount of this compound. In the control arm, place a dispenser with solvent only.
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Choice Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., >5 cm) into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those making no choice.
-
System Cleaning: After each trial, thoroughly clean the Y-tube with solvent (e.g., ethanol) and bake it to remove any residual odors. Rotate the arms of the Y-tube between trials to avoid positional bias.
-
Replication: Test a sufficient number of insects (e.g., 50-100).
Table 3: Sample Y-Tube Olfactometer Data
| Treatment (vs. Solvent) | N | Chose Treatment | Chose Control | No Choice | Chi-Square (χ²) | P-value |
| This compound (100 ng) | 80 | 55 | 15 | 10 | 22.86 | < 0.001 |
| This compound (1000 ng) | 80 | 58 | 14 | 8 | 27.22 | < 0.001 |
A significant P-value (< 0.05) indicates a preference for one arm over the other.
Protocol 3: Field Trapping Trial
This is the definitive test to evaluate the effectiveness of a lure under real-world conditions.
Objective: To compare the number of target insects captured in traps baited with this compound versus unbaited (control) traps.
Materials:
-
Insect traps appropriate for the target species (e.g., sticky traps, delta traps, funnel traps).
-
Lure dispensers (e.g., rubber septa, polyethylene vials).
-
This compound and solvent for loading dispensers.
-
Field plot with a known or suspected population of the target insect.
-
Randomized complete block design layout.
Methodology:
-
Lure Preparation: Load dispensers with a precise amount of this compound. A control dispenser should contain only the solvent or be left empty.
-
Experimental Design: Use a randomized complete block design to minimize the effects of environmental gradients. Each block should contain one trap for each treatment (e.g., Treatment 1: this compound lure; Treatment 2: Control). Replicate blocks (e.g., 4-6 blocks).
-
Trap Deployment: Place traps within the blocks at a specified height and distance from each other (e.g., >20 meters apart) to avoid interference.
-
Data Collection: Check traps at regular intervals (e.g., daily or weekly). Count and record the number of target insects and key non-target species captured in each trap.
-
Trap Maintenance: Re-randomize trap positions within each block at each check to minimize positional effects. Replace lures at appropriate intervals based on their expected field life.
-
Data Analysis: Analyze the capture data using statistical methods such as ANOVA or a mixed-effects model, followed by a means separation test (e.g., Tukey's HSD) to compare treatments.
Field Trial Experimental Design
Caption: Randomized complete block design for a field trap trial.
Table 4: Sample Field Trap Capture Data
| Treatment | Replicate Block | Week 1 Captures | Week 2 Captures | Week 3 Captures | Mean Captures/Trap/Week (± SE) |
| This compound | 1 | 15 | 21 | 18 | |
| 2 | 12 | 19 | 16 | ||
| 3 | 18 | 25 | 20 | 18.25 ± 1.2 a | |
| 4 | 14 | 16 | 13 | ||
| Control | 1 | 1 | 0 | 2 | |
| 2 | 0 | 1 | 1 | ||
| 3 | 2 | 1 | 0 | 0.92 ± 0.3 b | |
| 4 | 1 | 2 | 1 |
Means followed by different letters are significantly different (P < 0.05).
Signaling Pathway Visualization
When an insect detects a semiochemical like this compound, the molecule binds to odorant receptors on the antenna, triggering a neural signal.
Caption: Generalized insect olfactory signal transduction pathway.
References
- 1. Semiochemicals – Insect Science [uq.pressbooks.pub]
- 2. Semiochemical - Wikipedia [en.wikipedia.org]
- 3. Kairomones | Organic Materials Review Institute [omri.org]
- 4. plantprotection.pl [plantprotection.pl]
- 5. entomologyjournals.com [entomologyjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential of volatile organic compounds in the management of insect pests and diseases of food legumes: a comprehensive review [frontiersin.org]
- 9. Potential of volatile organic compounds in the management of insect pests and diseases of food legumes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Volatile Organic Compounds on Different Organisms: Agrobacteria, Plants and Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Kairomone-induced changes in foraging activity of the larval ectoparasitoid Holepyris sylvanidis are linked with an increased number of male parasitoid offspring [frontiersin.org]
- 12. Kairomone - Wikipedia [en.wikipedia.org]
- 13. This compound [webbook.nist.gov]
Detecting 2-Heptadecanone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptadecanone is a long-chain saturated methyl ketone that has garnered increasing interest in the scientific community. It is found in various biological systems and has been identified as a potential biomarker in certain diseases, including cancer. Accurate and reliable methods for the detection and quantification of this compound in biological samples are crucial for advancing research into its physiological roles and clinical significance.
This document provides detailed application notes and experimental protocols for the analysis of this compound in biological matrices such as plasma, urine, and tissue. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for the quantitative analysis of small molecules in complex biological samples.
Analytical Methodologies
The two most powerful and commonly employed techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique that separates volatile and semi-volatile compounds in the gas phase, followed by detection and quantification using a mass spectrometer. For less volatile compounds like long-chain ketones, derivatization may be necessary to increase their volatility. GC-MS offers high sensitivity and specificity and is a cost-effective and reliable method, especially for targeted analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates analytes in a liquid mobile phase followed by mass analysis. LC-MS/MS is suitable for a wide range of compounds, including those that are non-volatile or thermally labile, and often provides high sensitivity and specificity, particularly with tandem mass spectrometry (MS/MS).
The choice between GC-MS and LC-MS/MS will depend on the specific research question, the target analytes, the available instrumentation, and the desired sample throughput. For comprehensive profiling of both volatile and non-volatile ketones, LC-MS/MS may be the preferred platform. For high-throughput analysis of a limited number of volatile ketones, GC-MS is an excellent and often more economical choice.
Quantitative Data Summary
While specific validated data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of long-chain ketones and similar analytes in biological matrices using GC-MS and LC-MS/MS. These values can be used as a general guideline for method development and validation.
| Parameter | GC-MS | LC-MS/MS | Biological Matrix | Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL | Plasma, Urine | [1][2][3][4] |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.03 - 10 ng/mL | Plasma, Urine | [1][2][3][4] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Plasma, Urine | [5][6] |
| Recovery | 80 - 115% | 85 - 110% | Plasma, Urine, Tissue | [7][8][9] |
| Intra-day Precision (%CV) | < 15% | < 10% | Plasma, Urine | [5][6] |
| Inter-day Precision (%CV) | < 15% | < 15% | Plasma, Urine | [5][6] |
Note: The provided ranges are estimates based on published methods for similar analytes. Actual performance characteristics must be determined during in-house method validation for this compound.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Human Plasma
This protocol describes the extraction and analysis of this compound from human plasma using GC-MS.
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (e.g., 2-Octadecanone)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of human plasma into a 15 mL centrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 3 mL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean 15 mL centrifuge tube.
-
Add 5 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the extraction with another 5 mL of hexane.
-
Combine the hexane extracts.
-
-
Drying and Concentration:
-
Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of hexane.
-
Transfer the solution to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC-MS Parameters (Example):
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
-
MS Detector: Electron ionization (EI) at 70 eV, scan range m/z 40-400
Protocol 2: LC-MS/MS Analysis of this compound in Human Urine
This protocol outlines the analysis of this compound in human urine using LC-MS/MS.
Materials:
-
Human urine
-
This compound standard
-
Internal Standard (e.g., this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation:
-
Centrifuge 5 mL of urine at 4000 x g for 10 minutes to remove particulate matter.
-
Add 10 µL of the internal standard solution to the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analyte with 3 mL of acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Analysis:
-
Transfer the solution to an LC vial.
-
Inject 5 µL of the sample into the LC-MS/MS system.
-
LC-MS/MS Parameters (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ionization: Electrospray ionization (ESI), positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
Visualizations
Caption: Workflow for GC-MS analysis of this compound in plasma.
Caption: Proposed metabolic pathway for this compound formation.[10][11][12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 7. An Explanation of Recovery and Linearity [quansysbio.com]
- 8. bio-techne.com [bio-techne.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. byjus.com [byjus.com]
- 12. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 2-Heptadecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptadecanone is a long-chain methyl ketone that has been identified as a volatile organic compound (VOC) in various biological and environmental matrices. Its detection and quantification are of interest in fields such as disease biomarker discovery, food science, and environmental monitoring. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and preconcentration of volatile and semi-volatile compounds like this compound from the headspace of a sample. This document provides a detailed protocol for the headspace SPME (HS-SPME) of this compound, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Headspace SPME
HS-SPME is an equilibrium-based extraction technique. A fused silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.
Data Presentation: Quantitative SPME Performance
The following table summarizes representative quantitative data for the analysis of a long-chain methyl ketone (2-Undecanone, a C11 analogue of this compound) using an optimized HS-SPME-GC-MS method. These values illustrate the typical performance that can be expected when applying a similar protocol to this compound.
| Parameter | Value | Reference Analyte |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | 2-Undecanone |
| Linear Range | 0.5 - 500 µg/L | 2-Undecanone |
| Correlation Coefficient (r²) | > 0.99 | 2-Undecanone |
| Limit of Detection (LOD) | < 0.1 µg/L | 2-Undecanone |
| Limit of Quantification (LOQ) | < 0.5 µg/L | 2-Undecanone |
| Recovery | 95 - 105% | 2-Undecanone |
| Reproducibility (RSD) | < 10% | 2-Undecanone |
Experimental Protocol: HS-SPME-GC-MS of this compound
This protocol is designed for the analysis of this compound from the headspace of biological or aqueous samples. Optimization may be required for different sample matrices.
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm, 2 cm. This fiber is recommended for a broad range of volatile and semi-volatile compounds, including ketones.
-
SPME Fiber Holder: For manual or automated use.
-
Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Heating and Agitation System: Heating block or water bath with a magnetic stirrer or orbital shaker.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, DB-5MS, or equivalent).
-
This compound Standard: Analytical grade.
-
Internal Standard (IS): A suitable non-native compound with similar chemical properties (e.g., 2-Octadecanone or a deuterated analogue).
-
Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of aqueous samples.
-
Organic Solvent: Methanol or ethanol (HPLC grade) for preparing standard solutions.
SPME Fiber Conditioning
Before its first use, and after prolonged storage, the SPME fiber must be conditioned.
-
Insert the SPME fiber into the GC injection port.
-
Set the injector temperature to 270°C (or as recommended by the manufacturer).
-
Extend the fiber and allow it to condition for 30-60 minutes with the carrier gas flowing.
-
Retract the fiber and remove it from the injector.
-
A short conditioning step (e.g., 10 minutes at 250°C) is recommended between analyses to prevent carryover.
Sample Preparation
-
Place a precise amount of the sample (e.g., 5 mL of liquid sample or 1 g of solid sample) into a 20 mL headspace vial.
-
For aqueous samples, add a known amount of NaCl (e.g., 1 g) to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace.
-
If using an internal standard, spike the sample with a known concentration of the IS.
-
Immediately seal the vial with the screw cap and septum.
Headspace SPME Procedure
-
Place the sealed vial in the heating block or water bath set to the optimized extraction temperature. An extraction temperature of 60°C is a good starting point for semi-volatile compounds like this compound.
-
Allow the sample to equilibrate at this temperature for a set period, typically 15 minutes , with gentle agitation.
-
Manually or automatically, insert the SPME fiber through the vial's septum, ensuring the needle tip pierces the septum but the fiber is not yet exposed.
-
Expose the fiber to the headspace above the sample for a defined extraction time. An extraction time of 40 minutes is recommended as a starting point. Maintain consistent temperature and agitation during this period.
-
After extraction, retract the fiber back into the needle and immediately transfer the SPME device to the GC injector for analysis.
GC-MS Analysis
-
Injector: Set to splitless mode at a temperature of 250°C .
-
Desorption: Insert the SPME fiber into the hot injector and expose the fiber for 5 minutes to ensure complete thermal desorption of the analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Data Analysis and Quantification
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
For quantification, create a calibration curve by analyzing a series of standards of known concentrations under the same SPME and GC-MS conditions.
-
Calculate the concentration of this compound in the unknown sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Mandatory Visualizations
Caption: Workflow for the HS-SPME-GC-MS analysis of this compound.
Caption: Logical relationships in the SPME analysis of this compound.
Application Note: Quantification of 2-Heptadecanone in Air Samples by Thermal Desorption GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptadecanone (CH₃(CH₂)₁₄COCH₃) is a long-chain methyl ketone that has been identified as a potential volatile organic compound (VOC) biomarker in exhaled breath, notably in the context of gastric cancer research[1]. Its presence in air, whether in indoor environments, occupational settings, or as a metabolic byproduct, necessitates sensitive and reliable quantitative methods. This application note provides a detailed protocol for the quantification of this compound in air samples using thermal desorption (TD) coupled with gas chromatography-mass spectrometry (GC-MS), a highly sensitive and automated analytical technique.
The methodology described herein is adapted from established protocols for VOCs and semi-volatile organic compounds (SVOCs), such as those outlined in NIOSH Method 2553 for ketones and EPA Method TO-17 for VOCs using active sampling onto sorbent tubes[2][3][4][5]. While NIOSH Method 2553 utilizes solvent desorption and GC-FID for 2-heptanone, this note focuses on the more modern TD-GC-MS approach for enhanced sensitivity and automation[6][7][8][9].
Experimental Protocols
Air Sampling
Active sampling onto solid sorbent tubes is the recommended method for collecting this compound from air. This technique allows for the preconcentration of the analyte from a known volume of air, enabling the determination of its concentration.
Materials:
-
Personal sampling pump capable of low flow rates (0.01 to 0.2 L/min)
-
Sorbent tubes: Stainless steel or glass, packed with a suitable sorbent such as Tenax® TA or a multi-sorbent bed (e.g., Carbopack™ B/Tenax® TA) for a broad range of VOCs. Given the semi-volatile nature of this compound, a sorbent like Tenax® TA is appropriate[1][10].
-
Tubing for connecting the pump to the sorbent tube
-
Tube caps
Protocol:
-
Calibrate the personal sampling pump with a representative sorbent tube in line to ensure an accurate flow rate.
-
Immediately before sampling, break the ends of the sorbent tube.
-
Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.
-
Sample the air at a known flow rate between 0.01 and 0.2 L/min. The total sample volume will depend on the expected concentration of this compound. For low concentrations, a larger volume (e.g., 10-25 L) may be necessary[3][4].
-
After sampling, cap the sorbent tubes securely.
-
Record the sampling duration and flow rate to calculate the total volume of air sampled.
-
Store the samples at 4°C until analysis. Samples are generally stable for up to 30 days under these conditions[4][11].
Sample Analysis by Thermal Desorption GC-MS
Thermal desorption is a two-stage process where the collected analytes are first desorbed from the sorbent tube and then focused in a cold trap before being rapidly injected into the GC-MS system. This ensures a narrow injection band and high sensitivity[7][9].
Instrumentation:
-
Thermal Desorption (TD) system
-
Gas Chromatograph (GC) with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase like 5% phenyl methylpolysiloxane)
-
Mass Spectrometer (MS) detector
Protocol:
-
Thermal Desorption:
-
Place the sorbent tube in the TD autosampler.
-
Primary Desorption (Tube): Heat the sorbent tube to a temperature sufficient to desorb this compound without causing thermal degradation. A temperature of 250-300°C for 5-10 minutes is a good starting point for a semi-volatile compound on Tenax® TA[10].
-
Cryo-focusing (Trap): The desorbed analytes are trapped on a focusing trap held at a low temperature (e.g., -10°C to 20°C).
-
Secondary Desorption (Trap): Rapidly heat the focusing trap (e.g., to 280-300°C) to inject the analytes into the GC column.
-
-
Gas Chromatography:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
The specific temperature program should be optimized to ensure good chromatographic separation of this compound from other potential compounds in the air sample.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification: Use selected ion monitoring (SIM) for the highest sensitivity and specificity. Characteristic ions for this compound should be determined from a standard spectrum. The molecular ion (m/z 254) and characteristic fragment ions would be suitable choices.
-
Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane). Create a series of working standards by diluting the stock solution.
-
Calibration Curve: Load known amounts of the working standards onto clean sorbent tubes. This can be done by injecting the liquid standard directly onto the sorbent, followed by purging with an inert gas to remove the solvent. Analyze these standards using the same TD-GC-MS method as the air samples.
-
Quantification: Plot the peak area of the target ion(s) against the mass of this compound loaded onto the sorbent tubes to generate a calibration curve. Determine the concentration of this compound in the air samples by comparing their peak areas to the calibration curve and dividing by the volume of air sampled.
Data Presentation
The following table summarizes the quantitative parameters for the analysis of this compound, based on the NIOSH method for the closely related 2-heptanone and general performance of TD-GC-MS for VOCs. It is essential to perform a method validation study to determine these values for this compound specifically with the described TD-GC-MS method.
| Parameter | NIOSH Method 2553 (2-Heptanone) | Expected Performance for this compound (TD-GC-MS) |
| Analyte | 2-Heptanone | This compound |
| Sampling Method | Active on Anasorb CMS | Active on Tenax® TA or multi-sorbent |
| Analytical Method | Solvent Desorption, GC-FID | Thermal Desorption, GC-MS |
| Working Range | 0.86 to 24.8 ppm (4.0 to 121 mg/m³) for a 10-L air sample[3][4] | Expected to be in the low ppb to ppm range, depending on sample volume |
| Estimated LOD | ~1 µg per sample[4] | Expected to be in the low ng to pg per tube range[6] |
| Estimated LOQ | ~3 µg per sample | Expected to be in the low to mid ng per tube range |
| Precision (RSD) | < 5% | < 10% |
| Recovery | > 95% (Desorption Efficiency)[4][11] | Expected to be > 90% with optimized TD parameters |
Diagrams
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway (Hypothetical)
As this compound is being investigated as a biomarker for diseases like gastric cancer, its production is likely linked to altered cellular metabolic pathways. While the exact pathway is a subject of ongoing research, a hypothetical pathway could involve the metabolism of long-chain fatty acids.
Caption: Hypothetical metabolic pathway for this compound production.
References
- 1. eva.mpg.de [eva.mpg.de]
- 2. epa.gov [epa.gov]
- 3. cdc.gov [cdc.gov]
- 4. Ketones II (2553) - Wikisource, the free online library [en.wikisource.org]
- 5. NIOSH Method 2553: Ketones II - Wikidata [wikidata.org]
- 6. Comparative study of solvent extraction and thermal desorption methods for determining a wide range of volatile organic compounds in ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Using thermal desorption for the quantitative analysis of long-chain hydrocarbons | Separation Science [sepscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Page:NIOSH Manual of Analytical Methods - 2553.pdf/3 - Wikisource, the free online library [en.wikisource.org]
2-Heptadecanone: A Potential Volatile Biomarker for Gastric Cancer Detection
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastric cancer is a leading cause of cancer-related mortality worldwide, often diagnosed at advanced stages, which contributes to poor prognosis. The development of non-invasive, sensitive, and specific biomarkers for early detection is a critical unmet need. Recent advances in metabolomics have identified volatile organic compounds (VOCs) as promising candidates for cancer biomarkers. These compounds are end-products of metabolic processes and can be altered in cancerous states. 2-Heptadecanone (C17H34O), a long-chain methyl ketone, has emerged as a potential biomarker for gastric cancer, primarily identified through in-vitro studies of gastric cancer cell lines. This document provides an overview of the current evidence, detailed protocols for its detection, and a discussion of its potential clinical utility.
Data Presentation
While direct quantitative data for this compound in gastric cancer patient samples is still emerging, studies on related volatile organic compounds provide a strong rationale for its investigation. The following table summarizes findings on ketones and other VOCs identified in samples from gastric cancer patients.
| Compound Class | Compound Name | Sample Type | Observation in Gastric Cancer Patients | Reference |
| Ketones | This compound | Cell Culture Headspace (HGC-27, AGS cell lines) | Increased emission compared to normal gastric epithelial cells. | [1] |
| 2-Nonanone | Gastric Tissue | Significantly higher levels in cancer tissue compared to non-cancerous tissue. | [2] | |
| 6-methyl-5-hepten-2-one | Exhaled Breath | Significantly elevated compared to less severe gastric conditions. | [3] | |
| Acetone | Exhaled Breath | Identified as a potential biomarker in some studies. | ||
| Aldehydes | Hexanal | Gastric Tissue | Significantly higher levels in cancer tissue. | [2] |
| Nonanal | Gastric Tissue | Significantly higher levels in cancer tissue. | [2] | |
| Alcohols | 2-Butoxy-ethanol | Exhaled Breath | Significantly elevated in patients with gastric cancer. | [3] |
| Nitriles | 2-Propenenitrile | Exhaled Breath | Significantly elevated in patients with gastric cancer. | [3] |
| Furans | Furfural | Exhaled Breath | Significantly elevated in patients with gastric cancer. | [3] |
Note: The table highlights that while this compound has been identified in cancer cell lines, further validation and quantification in patient cohorts are necessary. The presence of other ketones and VOCs in patient samples strengthens the hypothesis that altered metabolic pathways in gastric cancer lead to the production of these compounds.
Experimental Protocols
The primary method for the analysis of volatile compounds like this compound in biological samples is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for Exhaled Breath Sample Collection and Analysis
Objective: To collect and analyze volatile organic compounds from exhaled breath for the detection of potential gastric cancer biomarkers.
Materials:
-
Inert breath collection bags (e.g., Tedlar®) or tubes
-
HS-SPME autosampler vials (20 mL)
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Internal standard (e.g., deuterated this compound, if available, or another suitable volatile compound not present in breath)
Procedure:
-
Patient Preparation: Patients should fast for at least 8 hours prior to breath collection to minimize dietary interferences. They should also avoid smoking and strenuous exercise for at least 1 hour before the test.
-
Breath Collection:
-
Instruct the patient to exhale completely and then inhale deeply through the nose and hold their breath for 10-15 seconds.
-
The patient should then exhale slowly and steadily into the collection bag or tube. The end-tidal breath, which is rich in alveolar air and endogenous VOCs, should be collected.
-
Immediately seal the collection device.
-
-
Sample Preparation (HS-SPME):
-
Transfer a defined volume of the exhaled breath from the collection bag into a pre-cleaned 20 mL headspace vial.
-
Spike the sample with the internal standard.
-
Seal the vial with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray of the GC-MS system.
-
Incubate the vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the VOCs to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the VOCs.
-
-
GC-MS Analysis:
-
After extraction, the SPME fiber is automatically retracted and inserted into the heated injection port of the GC.
-
The adsorbed VOCs are thermally desorbed from the fiber onto the GC column.
-
The GC separates the individual compounds based on their volatility and interaction with the stationary phase. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C).
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
-
-
Data Analysis:
-
Identify this compound and other target VOCs by comparing their mass spectra and retention times with those of authentic standards and spectral libraries (e.g., NIST).
-
Quantify the concentration of each compound by comparing its peak area to that of the internal standard.
-
Perform statistical analysis to compare the levels of this compound and other VOCs between gastric cancer patients and healthy controls.
-
Visualizations
Plausible Metabolic Pathway for this compound Formation
Caption: Plausible metabolic pathway for this compound formation.
Experimental Workflow for VOC Analysis
References
Application Notes and Protocols for Investigating the Behavioral Effects of 2-Heptadecanone on Insects
Introduction
2-Heptadecanone is a naturally occurring methyl ketone found in various plants and insects.[1] As a semiochemical, it plays a role in chemical communication, influencing the behavior of various insect species.[2][3][4] Preliminary studies have indicated its potential as a repellent or deterrent for certain insects, such as the ant Lasius niger.[5] These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically investigate the behavioral effects of this compound on a wide range of insect species. The following protocols cover electrophysiological screening, behavioral choice assays, and field-based evaluations to determine the potential of this compound as an insect attractant, repellent, or deterrent for applications in pest management.[6][7][8]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Electroantennography (EAG) Dose-Response to this compound
| Insect Species | Concentration (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) |
| Aedes aegypti | 0 (Control) | 0.1 ± 0.02 |
| 0.001 | 0.5 ± 0.05 | |
| 0.01 | 1.2 ± 0.10 | |
| 0.1 | 2.5 ± 0.21 | |
| 1 | 4.8 ± 0.35 | |
| 10 | 5.1 ± 0.38 | |
| Drosophila melanogaster | 0 (Control) | 0.08 ± 0.01 |
| 0.001 | 0.3 ± 0.04 | |
| 0.01 | 0.9 ± 0.08 | |
| 0.1 | 1.8 ± 0.15 | |
| 1 | 3.5 ± 0.29 | |
| 10 | 3.6 ± 0.31 |
Table 2: Y-Tube Olfactometer Behavioral Response to this compound
| Insect Species | Treatment Arm (1 µg/µL this compound) | Control Arm (Solvent) | No Choice | Attraction Index* |
| Aedes aegypti | 22% | 75% | 3% | -0.55 |
| Drosophila melanogaster | 35% | 60% | 5% | -0.26 |
| Lasius niger | 15% | 82% | 3% | -0.70 |
*Attraction Index = (Number of insects in Treatment Arm - Number of insects in Control Arm) / Total number of insects
Table 3: Field Trap Captures with this compound Baits
| Insect Species | Trap Type | Mean Captures/Trap/Week (this compound Bait) ± SEM (n=10) | Mean Captures/Trap/Week (Control Bait) ± SEM (n=10) |
| Anthonomus rubi | Unitrap | 5 ± 1.2 | 25 ± 3.5 |
| Lygus rugulipennis | Delta Trap | 8 ± 2.1 | 32 ± 4.1 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments.
Protocol 1: Electroantennography (EAG) Assay
This protocol details the procedure for measuring the electrical response of an insect's antenna to this compound.[9][10][11][12]
Materials:
-
EAG system (high-impedance DC amplifier, recording and reference electrodes, micromanipulators, air stimulus controller)
-
Stereomicroscope
-
Insect specimens (e.g., Aedes aegypti, Drosophila melanogaster)
-
This compound
-
Hexane (or other suitable solvent)
-
Filter paper strips
-
Pasteur pipettes
-
Conductive gel or saline solution
-
Dissection tools (fine scissors, forceps)
-
Mounting wax or holder
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in hexane (e.g., 10 µg/µL). Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL). Prepare a solvent-only control.
-
Insect Preparation: Anesthetize an insect by chilling on ice. Secure the insect on a stage with wax. Under a stereomicroscope, carefully excise one antenna at its base.
-
Antenna Mounting: Mount the excised antenna onto the EAG probe. The base of the antenna should be in contact with the reference electrode and the tip with the recording electrode. Use a small amount of conductive gel to ensure a good connection.
-
Odor Stimulus Preparation: Apply 10 µL of a this compound dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare separate pipettes for each concentration and the control.
-
EAG Recording: Pass a continuous stream of purified, humidified air over the antenna. Use the stimulus controller to inject a puff of air (0.5-1 second) through the pipette, delivering the odor to the antenna. Record the EAG response, starting with the solvent control and proceeding from the lowest to the highest concentration.
Protocol 2: Y-Tube Olfactometer Bioassay
This protocol describes a two-choice behavioral assay to assess attraction or repellency.[13][14]
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Activated charcoal filter and humidification flask
-
Insect release chamber
-
Test insects
-
This compound solution and solvent control
Procedure:
-
Setup: Connect the air source to the two arms of the Y-tube, with flow meters to regulate airflow. Ensure the air is filtered and humidified.
-
Stimulus Application: Place a filter paper treated with the this compound solution in one arm and a filter paper with solvent only in the other arm.
-
Acclimatization: Allow the system to run for 5-10 minutes to establish a stable odor plume.
-
Insect Release: Introduce a single insect into the base of the Y-tube.
-
Observation: Observe the insect's movement and record which arm it enters and the time taken to make a choice. A choice is typically defined as the insect moving a certain distance down one arm.
-
Data Collection: Repeat the assay with a sufficient number of insects (e.g., 50-100) to obtain statistically significant data. Rotate the arms of the olfactometer between trials to avoid positional bias.
Protocol 3: Field Trapping Experiment
This protocol outlines the methodology for evaluating the effect of this compound in a field setting.[15][16][17][18]
Materials:
-
Insect traps (e.g., Unitraps, Delta traps, sticky traps) suitable for the target insect
-
Lures containing this compound and control lures (solvent only)
-
Randomized block design for trap placement
-
GPS device for marking trap locations
Procedure:
-
Site Selection: Choose a suitable field site with a known population of the target insect.
-
Trap Deployment: Set up traps in a randomized block design, with multiple replicates of each treatment (this compound lure and control lure). Ensure a minimum distance between traps (e.g., >20 meters) to avoid interference.
-
Baiting: Bait the traps with the respective lures according to the manufacturer's instructions or a standardized protocol.
-
Data Collection: Collect and count the number of target insects and non-target insects in each trap at regular intervals (e.g., weekly).
-
Lure Replacement: Replace lures as needed based on their expected field life.
-
Statistical Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference between the baited and control traps.
Visualizations
References
- 1. This compound | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semiochemical - Wikipedia [en.wikipedia.org]
- 3. Semiochemicals – Insect Science [uq.pressbooks.pub]
- 4. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Ant Deterrents Emitted from Nematode-Infected Insect Cadavers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantprotection.pl [plantprotection.pl]
- 7. entomologyjournals.com [entomologyjournals.com]
- 8. Semiochemicals – ENT 425 – General Entomology [genent.cals.ncsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 12. Video: A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Insect Olfactometers | Yashika Solutions [labitems.co.in]
- 15. orgprints.org [orgprints.org]
- 16. Understanding Semiochemicals with Emphasis on Insect Sex Pheromones in Integrated Pest Management Programs | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 17. Impacts of Semiochemical Traps Designed for Bruchus rufimanus Boheman 1833 (Coleoptera: Chrysomelidae) on Nontarget Beneficial Entomofauna in Field Bean Crops | MDPI [mdpi.com]
- 18. Optimizing the Use of Semiochemical-Based Traps for Efficient Monitoring of Popillia japonica (Coleoptera: Scarabaeidae): Validation of a Volumetric Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced GC-MS Analysis of 2-Heptadecanone Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the derivatization of 2-heptadecanone to enhance its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of long-chain ketones like this compound can be challenging due to their relatively low volatility and potential for suboptimal chromatographic performance. Chemical derivatization addresses these limitations by converting the analyte into a more volatile and thermally stable form, leading to improved peak shape, increased sensitivity, and more robust quantification. This document outlines two effective derivatization methods: methoximation followed by silylation, and derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). Detailed experimental protocols, expected quantitative enhancements, and visual workflows are provided to guide researchers in implementing these techniques for more reliable and sensitive analysis of this compound in various sample matrices.
Introduction
This compound is a long-chain saturated ketone relevant in various fields, including flavor and fragrance analysis, chemical synthesis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds. However, the direct analysis of this compound can be hampered by its molecular weight and polarity, which can lead to poor chromatographic peak shape and reduced sensitivity.
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[1] For ketones, derivatization serves to:
-
Increase Volatility: By replacing the polar carbonyl group with a less polar functional group, the boiling point of the analyte is effectively lowered, making it more amenable to GC analysis.[2]
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column, preventing on-column degradation.
-
Enhance Chromatographic Peak Shape: Reduced polarity minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.
-
Increase Sensitivity: The introduction of specific functional groups can enhance the ionization efficiency in the mass spectrometer, leading to a stronger signal and lower limits of detection (LOD) and quantification (LOQ).[3]
This application note details two robust derivatization strategies for this compound: a two-step methoximation-silylation and a one-step PFBHA derivatization.
Data Presentation
The following table summarizes the expected improvements in the GC-MS analysis of this compound following derivatization. The data is compiled from typical enhancements observed for long-chain ketones and illustrates the significant advantages of derivatization.
| Analyte | Derivatization Method | Expected Retention Time Shift | Expected Signal Enhancement (Peak Area) | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Key Mass Fragments (m/z) |
| This compound | None (Underivatized) | N/A | Baseline | ~50 ng/mL | ~150 ng/mL | 58, 71, 85, 254 (M+) |
| This compound | Methoximation-Silylation (MOX-TMS) | Earlier elution | 5 - 10 fold increase | ~5 ng/mL | ~15 ng/mL | 73, 87, M-15, M-31 |
| This compound | PFBHA Derivatization | Later elution | >10 fold increase | <1 ng/mL | <3 ng/mL | 181, M-181 |
Note: The exact values for retention time, signal enhancement, LOD, and LOQ are instrument and method dependent and should be determined experimentally.
Experimental Protocols
Methoximation-Silylation (MOX-TMS) Derivatization
This two-step method first converts the ketone to a methoxime, which prevents enolization and the formation of multiple derivatives, followed by silylation to increase volatility.[4][5]
Materials:
-
This compound standard or sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MOX reagent)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., pyridine or ethyl acetate) at a known concentration. If the sample is in an aqueous matrix, it must be dried completely, for example, by lyophilization, as moisture will interfere with the silylation reagent.
-
Methoximation:
-
To the dried sample, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex the vial to ensure complete dissolution.
-
Incubate the reaction mixture at 60°C for 60 minutes.[3]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of MSTFA to the methoximated sample.
-
Vortex the vial thoroughly.
-
Incubate the reaction mixture at 60°C for 30 minutes.[5]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization
This method forms a PFBHA oxime derivative, which is highly electronegative and provides excellent sensitivity, especially with negative chemical ionization (NCI) MS.[1]
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate or water, pH adjusted to ~4 with HCl)[6]
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Extraction solvent (e.g., hexane or toluene)
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Derivatization:
-
Add 100 µL of the PFBHA reagent solution to the sample.
-
Vortex the vial to mix.
-
Incubate the reaction mixture at 70°C for 60 minutes.[6]
-
Allow the vial to cool to room temperature.
-
-
Extraction (if derivatization is performed in an aqueous medium):
-
Add 200 µL of an extraction solvent (e.g., hexane).
-
Vortex vigorously for 1 minute to extract the PFBHA oxime derivative into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point. Optimization will be required for your specific instrument and application.
-
GC System: Agilent 7890B GC with 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless, 250°C, splitless mode
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes
-
-
MSD Parameters:
-
Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
-
Mandatory Visualization
Conclusion
Derivatization of this compound via methoximation-silylation or with PFBHA significantly enhances its detectability and quantification by GC-MS. These methods increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and lower detection limits. The choice of derivatization reagent will depend on the specific requirements of the assay, including the desired sensitivity and the sample matrix. The protocols provided in this application note offer a robust starting point for researchers to develop and validate their own methods for the analysis of this compound and other long-chain ketones.
References
- 1. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 2-Heptadecanone Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Heptadecanone.
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing this compound?
The two primary laboratory-scale methods for synthesizing this compound are the oxidation of 2-heptadecanol and the ketonization of a C16 fatty acid, such as palmitic acid.
-
Oxidation of 2-Heptadecanol: This is a common and often high-yielding method. A secondary alcohol (2-heptadecanol) is oxidized to the corresponding ketone (this compound) using an oxidizing agent. Common reagents for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.
-
Ketonization of Palmitic Acid: This method involves the decarboxylative coupling of two carboxylic acid molecules at high temperatures, often over a metal oxide catalyst. For the synthesis of this compound, a mixed ketonization of palmitic acid and acetic acid (or a related C1 source) would be required, though direct ketonization of palmitic acid will primarily yield the symmetric C31 ketone, palmitone. This method is more common in industrial settings and for the production of symmetric ketones.
2. What are the typical yields for this compound synthesis?
Yields are highly dependent on the chosen synthetic route, reaction scale, and optimization of reaction conditions.
| Synthesis Method | Catalyst/Reagent | Temperature (°C) | Conversion (%) | Product Yield (%) | Reference |
| Ketonization of Palmitic Acid | 5% MnO₂/ZrO₂ | 340 | 92 | 27.7 (Palmitone) | [1][2] |
| Ketonization of Palmitic Acid | K₀.₈Li₀.₂₇Ti₁.₇₃O₄ | 400 | 100 | ~24 (C17 Ketones) | [3] |
3. How can I purify crude this compound?
The choice of purification method depends on the nature and quantity of impurities. Common techniques include:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product. An ethanol/water mixture is a suitable solvent system to try for this compound.
-
Flash Column Chromatography: A versatile technique for separating the product from a variety of impurities. A common mobile phase for normal-phase chromatography on silica gel would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Fractional Distillation: Useful if the impurities are liquids with boiling points close to that of this compound.
4. What analytical methods are used to assess the purity of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for identifying and quantifying this compound and any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity, particularly for less volatile impurities. A reversed-phase C18 column with a mobile phase of methanol or acetonitrile and water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the synthesized product and identify impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) absorption around 1715 cm⁻¹ is characteristic of a ketone.
Troubleshooting Guides
Synthesis Troubleshooting
Problem: Low or no yield of this compound from the oxidation of 2-heptadecanol.
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. Some reagents, like Dess-Martin periodinane, can decompose upon storage. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider increasing the reaction time or temperature (if appropriate for the chosen reagent). |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for moisture-sensitive oxidations like the Swern oxidation. |
| Incorrect Stoichiometry | Carefully check the molar equivalents of the oxidizing agent. A slight excess is often used to ensure complete conversion of the starting material. |
| Side Reactions | Over-oxidation to a carboxylic acid is possible with some strong oxidizing agents. Using milder, more selective reagents like PCC or Dess-Martin periodinane can prevent this. |
Problem: Low yield and multiple products in the ketonization of palmitic acid.
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | The choice of catalyst is crucial. Different metal oxides (e.g., ZrO₂, TiO₂, MnO₂) will have varying activities and selectivities. Screen different catalysts to find the optimal one for your desired product. |
| Incorrect Reaction Temperature | Ketonization requires high temperatures (typically >300°C). If the temperature is too low, the reaction will be slow or may not proceed. If it is too high, it can lead to cracking and the formation of smaller hydrocarbons. |
| Presence of Water | Water can inhibit the ketonization reaction. Ensure the starting materials and catalyst are dry.[4] |
| Formation of Symmetric Ketone | The primary product of the ketonization of a single fatty acid is the symmetric ketone (e.g., palmitone from palmitic acid). To favor the formation of the asymmetric this compound, a co-reactant like acetic acid is needed, and the reaction conditions must be optimized for cross-ketonization. |
| Side Reactions | Decarboxylation without ketonization can lead to the formation of alkanes (e.g., pentadecane). Other side reactions can include cracking to smaller alkanes and alkenes. Optimizing the catalyst and reaction conditions can help to minimize these side products.[1][2][5][6] |
Purification Troubleshooting
Problem: this compound fails to crystallize during recrystallization.
| Possible Cause | Suggested Solution |
| Too Much Solvent | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| Solution Cooled Too Quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. |
| No Nucleation Sites | Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization. |
| Inappropriate Solvent System | If using a two-solvent system (e.g., ethanol/water), you may have too much of the "good" solvent (ethanol). Add the "bad" solvent (water) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify before cooling.[7][8] |
Problem: Poor separation during flash column chromatography.
| Possible Cause | Suggested Solution |
| Incorrect Mobile Phase Polarity | Optimize the mobile phase using TLC. The desired product should have an Rf value of approximately 0.25-0.35 for good separation. For this compound, start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if needed. |
| Column Overloading | Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 30:1 to 50:1 ratio of silica to crude material by weight). |
| Sample Loaded in Too Much Solvent | Dissolve the crude product in the minimum amount of solvent before loading it onto the column. Using too much solvent will result in a broad initial band and poor separation. |
| Column Packed Improperly | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation. |
Experimental Protocols
Synthesis of this compound by Oxidation of 2-Heptadecanol (General Procedure)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptadecanol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Slowly add 1.5 equivalents of Pyridinium chlorochromate (PCC) to the solution in portions.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization.
Purification of this compound by Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Induce Saturation: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[7][8][9]
Purity Analysis by GC-MS (Example Parameters)
-
Column: Non-polar capillary column (e.g., DB-1 or HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
Note: This is a general starting method and may require optimization for your specific instrument and sample.[10][11]
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yields.
References
- 1. Catalytic ketonization of palmitic acid over a series of transition metal oxides supported on zirconia oxide-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic ketonization of palmitic acid over a series of transition metal oxides supported on zirconia oxide-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic deoxygenation of fatty acids via ketonization and α-carbon scissions over layered alkali titanate catalysts under N2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. google.com [google.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
Technical Support Center: Enhancing 2-Heptadecanone Detection by GC-MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the sensitivity of 2-Heptadecanone detection by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very low or undetectable. What are the initial troubleshooting steps?
A1: When encountering a low or absent signal for this compound, a systematic check of your GC-MS system and methodology is crucial. Start with the following:
-
System Cleanliness and Maintenance: A significant number of GC-MS issues arise from a contaminated or poorly maintained system.[1] Ensure the injector liner, septum, and column are clean and have been recently replaced or conditioned.[2] A dirty ion source can also significantly reduce sensitivity.[2]
-
Injection Parameters: For trace analysis, a splitless injection is generally preferred to ensure the maximum amount of analyte reaches the column.[3] Verify your injection volume and ensure the syringe is functioning correctly and is not clogged.[4]
-
Sample Preparation: Confirm the concentration of your this compound standard and sample. Check for any potential degradation of the analyte during storage or sample preparation.[4]
-
GC-MS Method Parameters: Review your oven temperature program, carrier gas flow rate, and MS acquisition parameters to ensure they are appropriate for this compound.
Q2: I'm observing poor peak shape (e.g., tailing or fronting) for this compound. How can I improve it?
A2: Poor peak shape can significantly impact sensitivity and reproducibility. Here are common causes and solutions:
-
Peak Tailing: This is often caused by active sites in the GC system that interact with the analyte.
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Dilute your sample or reduce the injection volume. If using a splitless injection, you might consider a split injection with a low split ratio.
-
-
Broad Peaks: This can result from a slow injection, a non-optimized oven temperature program, or an incorrect carrier gas flow rate.
-
Solution: Optimize your injection speed and ensure the initial oven temperature is low enough for proper analyte focusing, especially in splitless mode.[6] Verify that your carrier gas flow rate is optimal for your column dimensions.
-
Q3: What is derivatization, and can it improve the sensitivity of this compound detection?
A3: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For GC-MS analysis of ketones like this compound, derivatization can significantly improve sensitivity by increasing volatility and thermal stability, leading to better peak shape and lower detection limits.[7]
A highly effective method is oximation, particularly with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[8][9] This reaction targets the carbonyl group of the ketone, creating a more volatile and detectable derivative.[7]
Q4: What is Solid-Phase Microextraction (SPME), and how can it be used for this compound analysis?
A4: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can concentrate volatile and semi-volatile analytes from a sample matrix onto a coated fiber.[10] This pre-concentration step can significantly enhance the sensitivity of your GC-MS analysis. For this compound, headspace SPME is a suitable approach where the fiber is exposed to the vapor phase above the sample, capturing the volatile ketone.[11] This is particularly useful for analyzing this compound in complex matrices like biological fluids or environmental samples.
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Peak
This guide provides a step-by-step approach to diagnosing and resolving issues of low or no signal for this compound.
Logical Diagram: Troubleshooting Low Signal Intensity
Guide 2: Improving Peak Shape
This guide outlines the process for identifying and correcting common peak shape problems for this compound.
Logical Diagram: Improving Peak Shape
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 3. Optimizing Splitless Injections: Introduction [restek.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. escholarship.org [escholarship.org]
Optimizing temperature programs for 2-Heptadecanone gas chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatographic analysis of 2-Heptadecanone. The information is tailored to researchers, scientists, and drug development professionals to help optimize their temperature programs and resolve common analytical issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the GC analysis of this compound, offering potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the common causes and how can I fix it?
A: Peak tailing for a moderately polar compound like this compound is a common issue and can significantly affect resolution and quantification.[1] It is often caused by active sites in the GC system or improper method parameters.
Potential Causes & Solutions:
-
Active Sites: Free silanol groups in the injector liner, on the column, or in fittings can interact with the ketone group of this compound via hydrogen bonding, causing tailing.[2]
-
Solution: Use a deactivated inlet liner and ensure you are using a high-quality, well-deactivated capillary column. If contamination is suspected, perform inlet maintenance, including changing the septum and liner.[3] Trimming a small portion (5-10 cm) from the front of the column can also help remove accumulated non-volatile residues.[4]
-
-
Low Inlet Temperature: Insufficient inlet temperature can lead to slow or incomplete vaporization of this compound, resulting in a broad, tailing peak.[5]
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.[5]
-
Solution: In addition to trimming the column, consider using a guard column to protect the analytical column from contaminants.[3]
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes, leading to peak distortion.[1][8] A "chair-shaped" peak can be indicative of a poorly cut column.[9]
-
Solution: Ensure the column is cut cleanly and squarely with a ceramic wafer or specialized tool. Install it in the inlet according to the manufacturer's instructions for your specific GC model.[8]
-
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting decision tree for this compound peak tailing.
Issue 2: Poor Resolution or Co-elution
Q: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?
A: Improving resolution often involves optimizing the temperature program and ensuring the column is appropriate for the separation.
Potential Causes & Solutions:
-
Inadequate Temperature Program: The temperature ramp rate may be too fast, not allowing for sufficient interaction with the stationary phase.[10]
-
Solution: Decrease the ramp rate. A good starting point for method development is a ramp rate of 10°C/min.[10] If critical pairs are co-eluting, try a slower ramp (e.g., 5°C/min) through the temperature range where they elute.
-
-
Incorrect Initial Oven Temperature: If the initial temperature is too high, early eluting compounds, including this compound if it's one of the more volatile components, may not be adequately focused at the head of the column.[11]
-
Inappropriate Column Phase: The column's stationary phase may not have the right selectivity for your specific sample matrix.
-
Solution: For a general-purpose separation of a ketone like this compound, a non-polar phase (e.g., DB-1, OV-101) or a mid-polarity phase (e.g., DB-5) is often suitable.[12] If your sample contains compounds with very different polarities, a column with a different stationary phase may be required.
-
Issue 3: Irreproducible Retention Times
Q: The retention time for this compound is shifting between injections. What could be the cause?
A: Retention time instability is often due to issues with the carrier gas flow, oven temperature control, or leaks in the system.
Potential Causes & Solutions:
-
Leaks: Leaks in the system, particularly at the injector, can cause fluctuations in the carrier gas flow rate and lead to shifting retention times.[13]
-
Solution: Use an electronic leak detector to check for leaks at the septum, column fittings, and gas line connections.
-
-
Carrier Gas Flow Rate Fluctuation: Inconsistent carrier gas flow will directly impact retention times.
-
Solution: Ensure your gas cylinders have sufficient pressure and that the regulators are functioning correctly. Using two-stage pressure regulation can help maintain a stable gas inlet pressure.[14]
-
-
Oven Temperature Instability: Inaccurate or unstable oven temperatures will cause retention times to vary.
-
Solution: Verify that the oven temperature is accurate and stable. Ensure that the GC is not located in an area with significant temperature fluctuations or drafts.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature program for the analysis of this compound?
A1: A good starting point for a "scouting" gradient to determine the elution profile of your sample is as follows:[10]
-
Initial Temperature: 60°C (hold for 1-2 minutes)
-
Ramp Rate: 10°C/minute
-
Final Temperature: 250°C (or higher, depending on other components, but do not exceed the column's maximum operating temperature)
-
Final Hold Time: 5-10 minutes
This program can then be optimized based on the resulting chromatogram.[15] For example, if this compound elutes very late, you might increase the ramp rate. If it co-elutes with other peaks, you might decrease the ramp rate or add an isothermal hold before its elution.
Q2: What type of GC column is recommended for this compound analysis?
A2: A non-polar or low-to-mid polarity column is generally suitable for the analysis of ketones like this compound. Commonly used stationary phases include:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, OV-101)[12]
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)
The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample and the desired resolution. A standard 30 m x 0.25 mm ID x 0.25 µm film thickness column is a versatile choice for many applications.
Q3: What are the ideal inlet and detector temperatures?
A3:
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A starting temperature of 250°C is recommended.[6] This can be increased to 275°C or 300°C for higher boiling point analytes, but always monitor for degradation of any thermally labile compounds in your sample.[6]
-
Detector Temperature (for FID): The Flame Ionization Detector (FID) is commonly used for ketone analysis. The detector temperature should be set higher than the final oven temperature to prevent condensation of the analytes. A typical FID temperature is 250°C to 300°C.[4]
Data Summary Tables
Table 1: Recommended GC Temperature Program Parameters for this compound
| Parameter | Recommended Starting Value | Optimization Notes |
| Inlet Temperature | 250 °C | Increase in 25°C increments if peak fronting occurs.[6] |
| Initial Oven Temp. | 60 - 80 °C | Adjust based on solvent boiling point and volatility of other analytes.[11][12] |
| Initial Hold Time | 1 - 2 minutes | May need to be longer for splitless injections to ensure complete sample transfer.[10] |
| Temperature Ramp Rate | 10 °C/min | Decrease to improve resolution of closely eluting peaks.[10] |
| Final Oven Temp. | 220 - 250 °C | Should be high enough to elute all compounds of interest.[12] |
| Final Hold Time | 5 - 10 minutes | Ensures that all high-boiling components have eluted from the column.[10] |
| Detector Temperature | 250 - 300 °C | Should be at least 20-30°C higher than the final oven temperature.[4] |
Table 2: Example GC Methods for this compound from Literature
| Column Type | Stationary Phase | Temperature Program | Kovats' RI | Reference |
| Capillary | BP-1 | 60°C to 220°C (5 min hold) at 5°C/min | 1889 | Khan, et al., 2003[12] |
| Capillary | DB-1 | 30°C (4 min hold) to 220°C at 2°C/min | 1882 | Takeoka, et al., 1996[12] |
| Capillary | OV-101 | 80°C to 200°C at 2°C/min | 1881 | Ohnishi & Shibamoto, 1984[12] |
Experimental Protocols
Protocol 1: General Screening Method for this compound
This protocol is designed as a starting point for method development.
-
Instrument Setup:
-
GC System: Agilent 8890 GC (or equivalent) with FID.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless inlet in split mode (50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Detector: FID at 280°C.
-
FID Gases: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min.
-
-
Temperature Program:
-
Set initial oven temperature to 70°C and hold for 2 minutes.
-
Ramp the temperature at 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Sample Preparation & Injection:
-
Prepare a 100 ppm solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject 1 µL of the sample.
-
-
Data Analysis:
-
Evaluate the retention time and peak shape of this compound.
-
Assess the resolution from any other peaks present.
-
Adjust the temperature program as needed based on the troubleshooting guide above.
-
Method Development Workflow:
Caption: Workflow for developing a GC method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizations of packed sorbent and inlet temperature for large volume-direct aqueous injection-gas chromatography to determine high boiling volatile organic compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 7. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. ues.pku.edu.cn [ues.pku.edu.cn]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound [webbook.nist.gov]
- 13. aelabgroup.com [aelabgroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2-Heptadecanone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of 2-Heptadecanone.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, and the latter half of the peak is broader than the front half. For a quantitative analysis, a symmetrical, or Gaussian, peak is ideal. Peak tailing can lead to several issues, including:
-
Inaccurate Integration: It can be difficult for the data system to correctly determine the start and end of the peak, leading to inaccurate and imprecise quantification.[1]
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual components in a mixture.
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
This compound, being a ketone, possesses a polar carbonyl group. This polarity makes it susceptible to interactions with active sites within the GC system, which is a common cause of peak tailing.
Q2: What are the primary causes of peak tailing for this compound in my GC analysis?
The causes of peak tailing for this compound can be broadly categorized into two main areas: physical problems within the GC system and chemical interactions between the analyte and the system components.
-
Physical Issues: These often affect all peaks in the chromatogram and can include a poor column cut, incorrect column installation, or a contaminated or blocked inlet liner.[1][2]
-
Chemical Interactions: These are more likely to affect polar compounds like this compound. The primary cause is the interaction of the ketone's carbonyl group with active silanol (Si-OH) groups present on the surfaces of the inlet liner, the column, or fittings.[3]
Q3: How can I differentiate between a physical and a chemical cause for the peak tailing of this compound?
A good diagnostic step is to inject a non-polar compound, such as a hydrocarbon (e.g., hexane or heptane).
-
If all peaks , including the non-polar hydrocarbon and this compound, are tailing, the issue is likely physical . This points to a problem with the flow path, such as a poor column installation or a leak.
-
If only the this compound peak (and other polar compounds in your sample) is tailing while the hydrocarbon peak is symmetrical, the cause is likely chemical . This suggests interaction with active sites in the system.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of this compound Peak Tailing
This guide provides a step-by-step approach to identify and resolve the cause of peak tailing for this compound.
Step 1: Initial Assessment and Inlet Maintenance
The injection port is a common source of peak shape problems. Start by performing routine maintenance on the inlet.
-
Action:
-
Cool down the injector and oven.
-
Replace the septum , inlet liner , and O-ring . Use a new, deactivated liner.
-
Ensure the correct liner for your injection mode (split/splitless) is used.
-
-
Rationale: The septum can shed particles into the liner, and the liner itself can become contaminated with non-volatile residues from previous injections, creating active sites.[4]
Step 2: Verify Proper Column Installation
An improperly installed column can create dead volume or turbulence in the carrier gas flow path, leading to peak tailing for all compounds.[2]
-
Action:
-
Ensure the column is cut squarely. A clean, 90-degree cut is crucial for good peak shape.[1] Use a ceramic scoring wafer or a specialized tool.
-
Verify the correct column installation depth in the injector as specified by your instrument manufacturer.
-
-
Rationale: A ragged column cut can cause turbulence, while incorrect positioning can lead to unswept volumes where the sample can be delayed, causing tailing.[2]
Step 3: Address Potential Column Contamination
If the issue persists after inlet maintenance and verifying column installation, the front end of the column may be contaminated.
-
Action:
-
Trim 10-20 cm from the front of the column.
-
Re-install the column, ensuring a proper cut and installation depth.
-
-
Rationale: The front of the column is where non-volatile sample components accumulate, creating active sites and degrading the stationary phase. Removing this section can restore performance.[5][6]
Step 4: Column Conditioning
If a new column is installed or if the column has been stored for a period, it should be properly conditioned.
-
Action: Follow the detailed Experimental Protocol for Capillary Column Conditioning provided below.
-
Rationale: Conditioning removes any residual manufacturing impurities or adsorbed compounds from storage, ensuring a stable baseline and inert surface.
Illustrative Data: Impact of Troubleshooting on this compound Peak Asymmetry
The following table provides illustrative data on the expected improvement in the peak asymmetry factor for this compound after performing key troubleshooting steps.
| Troubleshooting Action | Before Action (Asymmetry Factor - As) | After Action (Expected Asymmetry Factor - As) |
| Inlet Maintenance (Liner & Septum Replacement) | > 2.0 | 1.5 - 1.8 |
| Column Trimming (15 cm from inlet) | 1.8 | 1.2 - 1.5 |
| Column Replacement (with new, conditioned column) | > 2.0 | 1.0 - 1.2 |
Note: The Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.
Guide 2: Preventative Maintenance to Avoid Peak Tailing
A proactive approach to maintenance can prevent many peak tailing issues from occurring.
| Component | Frequency | Action | Rationale |
| Septum | Daily to Weekly | Replace. | Prevents leaks and particle contamination of the liner.[7] |
| Inlet Liner | Weekly to Monthly (or as needed based on sample cleanliness) | Replace with a new, deactivated liner. | Prevents the buildup of non-volatile residues and active sites.[7] |
| Gold Seal/Washer | Monthly to Quarterly | Inspect for scratches and contamination; replace if necessary. | A contaminated or damaged seal can be a source of activity. |
| Column (Front End) | As needed (indicated by peak tailing) | Trim 10-20 cm from the inlet side. | Removes contaminated sections of the column.[7] |
| Gas Purifiers | Every 6-12 months | Replace oxygen, moisture, and hydrocarbon traps. | Ensures a clean, inert carrier gas supply, protecting the column from damage. |
Experimental Protocols
Protocol 1: Detailed Methodology for Inlet Liner Deactivation (Silylation)
For laboratories that wish to reuse inlet liners, a thorough cleaning and deactivation process is critical. Safety Note: This procedure involves hazardous chemicals. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
Used glass inlet liners
-
Detergent solution
-
Deionized water
-
Methanol
-
Methylene chloride
-
5% Dimethyldichlorosilane (DMDCS) in methylene chloride (prepare fresh daily)
-
Nitrogen gas source
-
Oven
Procedure:
-
Cleaning: a. Soak the liners in a detergent solution and sonicate for 15 minutes. b. Rinse thoroughly with deionized water. c. Rinse with methanol to remove water. d. Rinse with methylene chloride. e. Dry the liners in an oven at 100-120°C for at least one hour to ensure all moisture is removed.
-
Deactivation (Silylation): a. Immerse the completely dry liners in the 5% DMDCS solution for 15-30 minutes.[8] b. Remove the liners from the DMDCS solution and immediately rinse thoroughly with methylene chloride to remove excess reagent. c. Rinse the liners with methanol for 15-30 minutes to react with any remaining chlorosilanes.[8] d. Dry the liners under a gentle stream of nitrogen gas. e. Place the deactivated liners in an oven at 70°C until completely dry.
Protocol 2: Detailed Methodology for Capillary Column Conditioning
Proper conditioning is essential for new columns and for columns that have been stored.
Procedure:
-
Installation (Inlet Only): a. Install the column into the injector, ensuring a proper cut and installation depth. b. Do not connect the column to the detector. Leave the detector end of the column in the oven.
-
Purge: a. Set the carrier gas flow to the typical operating flow rate for your method. b. Purge the column with carrier gas at ambient oven temperature for 15-30 minutes to remove all oxygen from the column.
-
Conditioning: a. Set the initial oven temperature to 40°C. b. Program the oven to ramp at 10-15°C/minute to the conditioning temperature. The conditioning temperature should be about 20°C above the final temperature of your analytical method, but at least 25°C below the column's maximum operating temperature . c. Hold at the conditioning temperature for 1-2 hours. For columns with thicker stationary phases (>0.5 µm), a longer conditioning time may be necessary.
-
Cool Down and Final Installation: a. After conditioning, cool the oven down. b. Trim a few centimeters from the detector end of the column to remove any contaminants that may have collected there. c. Install the column into the detector according to the manufacturer's instructions. d. Perform a blank run to ensure a stable baseline.
Visualizations
Caption: A stepwise guide to troubleshooting peak tailing.
Caption: Interaction of this compound with active sites.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TRACE GC Ultra Preventative Maintenance Schedule : GC & GCMS Product Support [gcgcms.freshdesk.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sisweb.com [sisweb.com]
- 8. Method of Base Deactivation of Inlet Liners? - Chromatography Forum [chromforum.org]
Minimizing sample contamination when analyzing 2-Heptadecanone
Technical Support Center: 2-Heptadecanone Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample contamination and ensure the accuracy of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis sensitive to contamination?
This compound (C₁₇H₃₄O) is a long-chain aliphatic methyl ketone that is solid at room temperature.[1][2] It is analyzed using sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which can detect substances at trace levels.[2][3] Due to this sensitivity, even minute amounts of external contaminants can interfere with results, leading to inaccurate quantification or false positives.
Q2: What are the most common sources of this compound contamination in a laboratory setting?
Contamination can arise from multiple sources throughout the analytical workflow.[4][5] Key sources include:
-
Laboratory Environment: Volatile organic compounds (VOCs) from the air, cleaning agents, and dust particles can settle in samples.[4][6]
-
Sample Handling & Preparation: Contaminants can be introduced from solvents, reagents, glassware, and plasticware (e.g., pipette tips, vials).[4][6] Cross-contamination between high and low concentration samples is also a common issue.[6][7]
-
Plasticware: Additives used in plastic manufacturing, such as slip agents (e.g., oleamide) and biocides, can leach into solvents and samples, potentially interfering with analysis.[8][9][10][11] Polypropylene is a known source of such leachables.[10]
-
Analytical Instrumentation: Residue from previous analyses (carryover) in the GC inlet, column, or detector is a primary source of contamination.[6][12][13] Bleeding from the injector septum is another frequent cause of extraneous "ghost" peaks.[6][14]
Q3: Which materials should I avoid when preparing samples for this compound analysis?
To minimize contamination, careful selection of labware is critical.
-
Glassware: Use high-quality borosilicate glassware. For highly sensitive analyses, new glassware should be conditioned by soaking in a mild acid solution (e.g., 1% HCl or HNO₃) for several hours before its first use.
-
Plasticware: Avoid disposable plasticware where possible, as manufacturing additives can leach into your sample.[8][10] If plastics are necessary, prefer those made from polypropylene or polyethylene and consider pre-rinsing them with a high-purity solvent to remove surface contaminants. Be aware that even these plastics can be a source of leachables like oleamide.[10]
-
Caps and Septa: Use vials with PTFE-lined caps to provide an inert barrier.[6] Low-quality or repeatedly punctured septa can be a source of siloxane bleed.[14]
Q4: How important is solvent purity for this analysis?
Solvent purity is paramount. Using a lower-grade solvent is a common source of background contamination. Always use GC-MS or equivalent high-purity grade solvents for sample preparation, standard dilution, and instrument rinsing.[3] If you suspect your solvent is contaminated, run a solvent blank on the GC-MS to confirm its cleanliness before use.[15]
Troubleshooting Guides
This section addresses specific contamination-related issues you may encounter during the analysis of this compound.
Issue 1: A peak corresponding to this compound appears in my solvent/reagent blank.
A peak in a blank injection indicates the presence of contamination from a source other than the sample itself. The characteristics of the peak can help identify the source.
-
Sharp, well-defined peaks ("Ghost Peaks"): These typically indicate contamination introduced at the "front end" of the system, such as the syringe, inlet, or carrier gas.[13][16]
-
Broad, rolling peaks: These often suggest carryover from a previous injection where the compound did not fully elute from the column in the previous run.[12][13][16]
The following flowchart provides a logical approach to diagnosing the source of the contamination.
References
- 1. This compound | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-315690) | 2922-51-2 [evitachem.com]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. Identifying & Preventing Lab Contamination [kewaunee.in]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 8. researchgate.net [researchgate.net]
- 9. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Leachables: Minimizing the Influence of Plastic Consumables in the Lab - Eppendorf Deutschland [eppendorf.com]
- 12. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 13. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Enhancing the Extraction Efficiency of 2-Heptadecanone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the extraction efficiency of 2-Heptadecanone from complex matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when extracting this compound from complex matrices?
A1: The primary challenges include low recovery rates due to the compound's volatility and its interaction with matrix components, and the presence of interfering substances that can co-extract with the analyte. Matrix effects, such as ion suppression or enhancement in mass spectrometry-based analyses, can also significantly impact quantification.
Q2: Which extraction technique is most suitable for this compound?
A2: The choice of extraction technique depends on the sample matrix, the desired level of throughput, and the available instrumentation.
-
Liquid-Liquid Extraction (LLE) is a fundamental and widely used method, particularly for initial cleanup and when dealing with liquid samples.
-
Solid-Phase Extraction (SPE) offers higher selectivity and can effectively remove interfering compounds, leading to cleaner extracts.
-
Solid-Phase Microextraction (SPME) is a solvent-less technique ideal for volatile compounds like this compound, especially when coupled with Gas Chromatography (GC).
-
Ultrasound-Assisted Extraction (UAE) can enhance extraction efficiency by using ultrasonic waves to disrupt the sample matrix.
-
Supercritical Fluid Extraction (SFE) is a green technology that uses supercritical fluids like CO2 to extract compounds with high selectivity.
Q3: How can I minimize the loss of this compound during sample preparation?
A3: Due to its volatility, it is crucial to handle samples containing this compound with care. Avoid high temperatures during extraction and solvent evaporation steps. Using a gentle stream of nitrogen for solvent evaporation at low temperatures is recommended. Ensure that all sample containers are tightly sealed to prevent loss to the headspace.
Q4: What are matrix effects and how can they be mitigated for this compound analysis?
A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification.[1] To mitigate these effects, consider the following:
-
Use of an appropriate internal standard: A stable isotope-labeled internal standard of this compound is ideal as it behaves similarly to the analyte during extraction and ionization.
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.
-
Effective sample cleanup: Techniques like SPE can remove a significant portion of the interfering matrix components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete extraction from the matrix. | - Optimize the solvent polarity for LLE. For non-polar compounds like this compound, solvents like hexane or diethyl ether are often effective.[2] - For SPE, ensure the chosen sorbent has an appropriate affinity for this compound. A C18 sorbent is a common choice for non-polar compounds. - In SPME, select a fiber coating suitable for volatile ketones (e.g., DVB/CAR/PDMS). - For UAE, optimize the sonication time and power to ensure complete disruption of the sample matrix. |
| Loss of analyte during solvent evaporation. | - Use a gentle stream of nitrogen for evaporation at a low temperature (e.g., 30-40°C). - Avoid complete dryness, and reconstitute the sample in a suitable solvent immediately after evaporation. | |
| Inefficient elution from SPE cartridge. | - Optimize the elution solvent. A stronger, less polar solvent may be required to elute this compound from a reversed-phase sorbent. | |
| Poor Peak Shape in GC Analysis (Tailing or Fronting) | Active sites in the GC inlet or column. | - Replace the inlet liner with a new, deactivated liner. - Trim the first few centimeters of the analytical column. - Use a more inert GC column. |
| Overloading of the column. | - Dilute the sample extract before injection. | |
| Inappropriate injection temperature. | - Optimize the injector temperature to ensure complete and rapid volatilization of this compound without causing thermal degradation. | |
| High Background Noise or Interfering Peaks | Insufficient sample cleanup. | - Incorporate an additional cleanup step, such as a different SPE sorbent or a multi-step LLE. - For SPME, optimize the extraction temperature and time to selectively extract the target analyte. |
| Contamination from solvents or glassware. | - Use high-purity solvents and thoroughly clean all glassware. - Run a solvent blank to identify any sources of contamination. | |
| Inconsistent Results | Variability in manual extraction procedures. | - Automate the extraction process where possible. - Ensure consistent vortexing/shaking times and speeds. |
| Fluctuation in instrument performance. | - Regularly perform instrument maintenance and calibration. - Use an internal standard to correct for variations in instrument response. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for the extraction of long-chain ketones, including this compound where available, from various matrices. As specific data for this compound is limited, data for analogous compounds are included to provide a comparative overview.
Table 1: Liquid-Liquid Extraction (LLE) of Long-Chain Ketones
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Reference |
| Methyl Ketones (C11-C15) | Microbial Culture | Hexane | >90 | Analogous Compound Data |
| Ketone Bodies | Plasma | Dichloromethane | >85 | [3] |
| Volatile Compounds | Cow Sweat | Hexane | High Yield | [2] |
| Volatile Compounds | Cow Sweat | Diethyl Ether | Moderate Yield | [2] |
| Volatile Compounds | Cow Sweat | Dichloromethane | Moderate Yield | [2] |
Table 2: Solid-Phase Extraction (SPE) of Long-Chain Ketones
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| 2-Undecanone | Milk | C18 | Acetonitrile | 85-95 | Analogous Compound Data |
| Steroids | Plasma | C18 | Methanol | 80-100 | Analogous Compound Data |
| Pesticides | Fruit | C18 | Ethyl Acetate | 70-110 | Analogous Compound Data |
Table 3: Solid-Phase Microextraction (SPME) of Volatile Ketones
| Analyte | Matrix | Fiber Coating | Extraction Time (min) | Extraction Temp (°C) | Relative Recovery | Reference |
| This compound | Plant Material | DVB/CAR/PDMS | 30 | 60 | High | [4] |
| 2-Undecanone | Dairy Products | DVB/CAR/PDMS | 30 | 50 | High | Analogous Compound Data |
| Volatile Compounds | Fish By-Products | DVB/CAR/PDMS | 40 | 60 | High | [5] |
Table 4: Advanced Extraction Techniques for Volatile Compounds
| Technique | Analyte Class | Matrix | Key Parameters | Yield/Efficiency | Reference |
| UAE | Phenolic Compounds | Olive By-products | 72% Ethanol, 46 µm amplitude, <5 min | 15-20% yield | Analogous Compound Data |
| SFE | Volatile Oils | Plant Material | CO₂, 35°C, 142 bar, 179 min | 4.75% recovery | Analogous Compound Data |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
Objective: To extract this compound from a plasma matrix for subsequent GC-MS analysis.
Materials:
-
Plasma sample
-
Hexane (HPLC grade)
-
Internal Standard (IS) solution (e.g., this compound-d4 in methanol)
-
Sodium chloride (NaCl)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of plasma into a 15 mL centrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 0.5 g of NaCl to the tube to facilitate phase separation.
-
Add 5 mL of hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane to near dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Liquid Matrix
Objective: To clean up a liquid sample containing this compound using a C18 SPE cartridge.
Materials:
-
Liquid sample
-
C18 SPE cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Ethyl acetate)
-
SPE manifold
-
Collection tubes
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load 5 mL of the liquid sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the this compound with 5 mL of ethyl acetate into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for analysis.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from a Solid Matrix
Objective: To extract volatile this compound from a solid matrix for GC-MS analysis.
Materials:
-
Solid sample (e.g., food, soil)
-
SPME fiber assembly with a DVB/CAR/PDMS coating
-
Headspace vials (20 mL) with septa caps
-
Heater-stirrer or water bath
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Place a known amount of the homogenized solid sample (e.g., 1-2 g) into a 20 mL headspace vial.
-
Add a small amount of saturated NaCl solution (if the sample is not aqueous) to enhance the release of volatiles.
-
Seal the vial with a septum cap.
-
Place the vial in a heater-stirrer or water bath and allow it to equilibrate at a set temperature (e.g., 60°C) for 10 minutes.
-
Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) while maintaining the temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
Mandatory Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. "Comparison of different extraction solvents used in GC-MS analysis for" by ÖZGÜL ANİTAŞ and SERAP GÖNCÜ [journals.tubitak.gov.tr]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor in Fish By-Products | MDPI [mdpi.com]
Technical Support Center: Quantification of 2-Heptadecanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-Heptadecanone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix.[1] In complex biological samples like plasma, tissue, or food extracts, endogenous substances such as lipids, phospholipids, and salts can co-elute with this compound and interfere with its quantification.[1][2] This interference can manifest as either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), both leading to inaccurate and unreliable results.[1][3] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can also accumulate in the injector port and on the column, creating active sites that may interact with the analyte, resulting in poor peak shape and variability.[1][3]
Q2: I am observing inconsistent results for this compound in my samples compared to my standards prepared in a clean solvent. How can I confirm if this is due to matrix effects?
A2: This discrepancy is a strong indication of matrix effects. To confirm and quantify the extent of these effects, a post-extraction spike experiment is recommended.[1] This involves comparing the peak area of this compound in a standard solution (in a neat solvent) to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration after the extraction process.[1]
The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100[1]
A value significantly different from 100% confirms the presence of matrix effects. A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.[1][4]
Q3: What are the most effective strategies to compensate for matrix effects in the analysis of this compound?
A3: The most effective strategies to compensate for matrix effects involve a combination of appropriate sample preparation, instrumental analysis techniques, and calibration methods. The "gold standard" is the use of a stable isotope-labeled internal standard (SIL-IS).[1][5] Other effective methods include matrix-matched calibration and the standard addition method.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column due to matrix component accumulation. | - Perform regular maintenance of the GC inlet, including replacing the liner and septum.[3]- Use a guard column to protect the analytical column.- Optimize the oven temperature program to ensure complete elution of matrix components.[8] |
| Inconsistent Analyte Response | Variable matrix effects between samples. | - Implement a robust sample cleanup procedure (e.g., Solid-Phase Extraction) to remove interfering components.[1]- Use a stable isotope-labeled internal standard (e.g., this compound-d4) to normalize for variations.[1][5]- Employ matrix-matched calibration standards for quantification.[7] |
| Signal Suppression or Enhancement | Co-eluting matrix components interfering with the ionization of this compound. | - Improve chromatographic separation by optimizing the GC column and temperature program.[9]- Enhance sample cleanup to remove interfering substances.[10]- Use the standard addition method to quantify the analyte in the presence of the matrix.[6] |
| High Background Noise | Insufficient sample cleanup leading to a high level of co-eluting matrix components. | - Improve the selectivity of the sample preparation method (e.g., by optimizing the SPE wash steps).[1]- Use a higher-resolution GC column to better separate the analyte from interferences.[1] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike
Objective: To quantitatively assess the degree of signal suppression or enhancement for this compound in a given biological matrix.
Methodology:
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., hexane) at a known concentration (e.g., 100 ng/mL).[1]
-
Prepare a Blank Matrix Extract: Extract a blank biological sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.[1]
-
Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with the this compound standard to achieve the same final concentration as the neat standard solution (e.g., 100 ng/mL).[1]
-
Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your validated GC-MS method.
-
Calculation: Calculate the matrix effect using the formula mentioned in FAQ 2.
Protocol 2: Stable Isotope Dilution Analysis (SIDA)
Objective: To achieve accurate quantification of this compound by compensating for matrix effects and analyte loss during sample preparation.
Methodology:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) to each sample, calibration standard, and quality control sample at the beginning of the sample preparation process.[1][5]
-
Sample Preparation: Perform the sample extraction procedure (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction).
-
Analysis: Analyze the extracts using GC-MS, monitoring the characteristic ions for both this compound and its labeled internal standard.[8]
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.[5]
Protocol 3: Matrix-Matched Calibration
Objective: To compensate for matrix effects by preparing calibration standards in a matrix similar to the samples.[7]
Methodology:
-
Obtain Blank Matrix: Source a batch of the biological matrix that is free of this compound.
-
Prepare Calibration Standards: Spike the blank matrix with known concentrations of this compound to create a series of calibration standards.[7]
-
Sample Preparation: Process the matrix-matched calibration standards and the unknown samples using the same extraction procedure.
-
Analysis: Analyze the processed standards and samples by GC-MS.
-
Quantification: Construct a calibration curve from the matrix-matched standards and determine the concentration of this compound in the samples.[7]
Protocol 4: Standard Addition Method
Objective: To determine the concentration of this compound in a sample by adding known amounts of the standard to the sample itself.[6]
Methodology:
-
Sample Aliquoting: Divide the unknown sample into several equal aliquots.[6]
-
Spiking: Add increasing known amounts of a this compound standard solution to each aliquot, leaving one aliquot unspiked.[6]
-
Volume Equalization: Adjust all aliquots to the same final volume.
-
Analysis: Analyze all prepared solutions by GC-MS.
-
Quantification: Plot the instrument response against the concentration of the added standard. Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of this compound in the original unspiked sample.[11][12]
Data Presentation
Table 1: Comparison of Calibration Strategies for this compound Quantification
| Calibration Strategy | Principle | Advantages | Disadvantages | When to Use |
| Stable Isotope Dilution | A known amount of a stable isotope-labeled analog of the analyte is added to the sample at the beginning of the workflow.[5] | - Gold standard for compensating for matrix effects and analyte loss.[1]- High accuracy and precision.[13] | - Requires synthesis and availability of a labeled internal standard, which can be expensive.[5] | When the highest accuracy is required, and a labeled standard is available. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is identical to the sample matrix.[7] | - Effectively compensates for matrix effects. | - Requires a true blank matrix, which can be difficult to obtain.[7]- Each matrix type requires its own calibration curve.[14] | When a blank matrix is available and matrix effects are consistent across samples. |
| Standard Addition | Known amounts of the analyte are added to the sample itself to create a calibration curve within the sample matrix.[6] | - Compensates for matrix effects specific to each sample.[15]- Does not require a blank matrix. | - More laborious and time-consuming as each sample requires its own calibration curve.[11]- Can be less precise for samples with high endogenous concentrations.[16] | For complex or variable matrices where a blank matrix is unavailable. |
Visualizations
Caption: Workflow for identifying and addressing matrix effects.
Caption: Standard addition method workflow for quantification.
Caption: Decision tree for selecting a calibration strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 6. Standard addition - Wikipedia [en.wikipedia.org]
- 7. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Standard Addition - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 12. youtube.com [youtube.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. alpha-measure.com [alpha-measure.com]
- 16. welchlab.com [welchlab.com]
Stability of 2-Heptadecanone in different solvents and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Heptadecanone. The information is designed to address common issues related to the stability of this compound in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: For optimal stability, this compound should be stored in a cool, dry place, away from direct light.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3]
Q2: In which solvents is this compound soluble and stable?
A2: this compound, a long-chain aliphatic ketone, is soluble in a variety of organic solvents. It is readily soluble in alcohols, propylene glycol, and oils.[4] Due to its hydrophobic nature, it is practically insoluble in water.[1][2][5] While generally stable in these organic solvents under recommended storage conditions, prolonged storage in solution at room temperature may lead to gradual degradation.
Q3: What are the primary degradation pathways for this compound?
A3: As a saturated aliphatic ketone, this compound is relatively stable. However, potential degradation pathways include:
-
Oxidation: Reaction with strong oxidizing agents can lead to degradation.[1] Autoxidation, a slow reaction with atmospheric oxygen, may also occur over extended periods, potentially initiated by light or heat.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, such as Norrish type I and type II cleavage, which are common for ketones.
-
Acid/Base Catalyzed Reactions: While stable in neutral conditions, strong acids or bases can catalyze reactions such as aldol condensation or other rearrangements, especially at elevated temperatures.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
Possible Cause 1: Degradation of this compound
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the stock material and prepared solutions were stored according to the recommendations (cool, dark, tightly sealed).
-
Analyze a Fresh Sample: Prepare a new solution from a fresh stock of this compound and analyze it immediately to see if the unexpected peaks are absent.
-
Consider Solvent Purity: Ensure the solvent used for dissolution and the mobile phase are of high purity and have been properly stored, as impurities in the solvent can react with this compound.
-
Possible Cause 2: Contamination
-
Troubleshooting Steps:
-
Clean Glassware: Ensure all glassware used for sample preparation is scrupulously clean.
-
Check for Leachables: If using plastic containers or pipette tips, consider the possibility of leachables from the plastic.
-
Blank Analysis: Run a blank injection of the solvent to rule out contamination from the solvent or the analytical system.
-
Issue 2: Inconsistent Experimental Results
Possible Cause 1: Instability of this compound in the Experimental Medium
-
Troubleshooting Steps:
-
Assess pH of the Medium: If working in an aqueous or buffered system, measure the pH. Extreme pH values can affect the stability of the ketone.
-
Evaluate Reaction Components: Check if other components in your experimental setup could be acting as catalysts for degradation (e.g., metal ions).
-
Time-Course Experiment: Analyze your sample at different time points after preparation to determine if the concentration of this compound is decreasing over time, indicating instability in the medium.
-
Possible Cause 2: Photoreactivity
-
Troubleshooting Steps:
-
Protect from Light: Conduct experiments under amber or red light, or in containers wrapped in aluminum foil, to minimize light exposure.
-
Compare Light vs. Dark Conditions: Run a control experiment in the dark and compare the results to an experiment conducted under normal laboratory lighting to assess the impact of light.
-
Data Summary
The following tables summarize the expected stability of this compound based on its chemical properties. Note that specific quantitative data is limited, and these tables are intended as a general guide.
Table 1: Solubility and General Stability of this compound in Common Solvents
| Solvent | Solubility | Expected Stability (at 2-8°C, protected from light) |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | Good |
| Propylene Glycol | Soluble | Good |
| Oils (e.g., Mineral Oil, Vegetable Oil) | Soluble | Good |
| Dichloromethane | Soluble | Fair (potential for reaction over time) |
| Acetonitrile | Soluble | Good |
| Dimethyl Sulfoxide (DMSO) | Soluble | Good |
| Water | Insoluble | N/A |
Table 2: Summary of Stability under Different Storage Conditions
| Condition | Expected Stability | Recommendations |
| Temperature | ||
| 2-8°C (Refrigerated) | High | Recommended for long-term storage. |
| Room Temperature (~25°C) | Moderate | Suitable for short-term storage. |
| Elevated Temperature (>40°C) | Low | Avoid; may accelerate degradation. |
| Light | ||
| Protected from Light (Amber Vial) | High | Recommended for all storage. |
| Exposed to Ambient Light | Moderate | Potential for photodegradation over time. |
| Exposed to UV Light | Low | Avoid; likely to cause rapid degradation. |
| Atmosphere | ||
| Inert Atmosphere (e.g., N₂, Ar) | High | Ideal for long-term storage of high-purity material. |
| Normal Atmosphere (Air) | Moderate | Risk of slow oxidation over time. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm or 365 nm) for a specified duration.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector or GC-MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Examine the formation of any degradation products.
-
Visualizations
References
Technical Support Center: Optimizing SPME for 2-Heptadecanone Analysis
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for the analysis of 2-Heptadecanone using Solid Phase Microextraction (SPME).
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for SPME analysis?
This compound (C₁₇H₃₄O) has a molecular weight of 254.45 g/mol .[1][2][3] This classifies it as a semi-volatile organic compound. As a ketone, it possesses moderate polarity, which is a critical factor in selecting the appropriate SPME fiber.
Q2: Which SPME fiber is best for extracting this compound?
Selecting the correct fiber is crucial for achieving good sensitivity and reproducibility. Given that this compound is a semi-volatile compound with moderate polarity, a mixed-phase (biphasic or triphasic) fiber is generally recommended to effectively adsorb the analyte.
Fiber Selection Guide for this compound
| Fiber Coating | Type | Rationale for this compound | Key Characteristics |
|---|---|---|---|
| DVB/CAR/PDMS | Adsorption/Absorption (Triphasic) | Highly Recommended. This fiber provides a broad range of selectivity, making it ideal for semi-volatiles and covering a wide range of polarities and molecular weights (C3-C20).[4][5] | Excellent for complex matrices and screening for a wide range of volatile and semi-volatile compounds. |
| PDMS/DVB | Adsorption/Absorption (Biphasic) | Recommended. Effective for semi-volatile compounds and analytes with higher molecular weights.[5][6] Good for more volatile polar analytes. | General-purpose fiber suitable for a variety of analytes. |
| Carboxen/PDMS | Adsorption/Absorption (Biphasic) | Suitable. While ideal for smaller, more volatile compounds (MW < 150), it can still be effective for trace-level analysis of semi-volatiles.[7][8] | Best for trace-level analysis of volatile compounds. |
| Polyacrylate (PA) | Absorption (Monophasic, Polar) | Alternative Option. A good choice for polar semi-volatile compounds.[7] It may be particularly useful if the sample matrix is highly polar. | Specifically designed for polar analytes. |
SPME Method Optimization
Q3: How do I optimize the extraction parameters for this compound analysis?
Optimization of extraction conditions is critical to maximize analyte recovery and ensure reproducibility. Headspace (HS) SPME is the preferred mode for this compound. Key parameters to optimize include extraction temperature and time.
Recommended Optimization Parameters for HS-SPME
| Parameter | Recommended Range | Rationale & Key Considerations |
|---|---|---|
| Extraction Temperature | 50 - 70 °C | Increasing the temperature enhances the vapor pressure of semi-volatile compounds like this compound, facilitating their transfer to the headspace.[9] An extraction temperature of 60°C is often found to be optimal for ketones and other VOCs.[4][9][10] However, excessively high temperatures can negatively impact the fiber's adsorption efficiency. |
| Extraction Time | 30 - 60 min | This is the time the fiber is exposed to the sample headspace. Equilibrium between the fiber and the headspace must be reached for reproducible results. Longer times generally increase extraction efficiency up to a saturation point.[6][9] An optimal time of around 40-50 minutes is common.[9][10] |
| Sample Agitation | Recommended | Agitation (e.g., stirring or shaking) helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace, reducing the time needed to reach equilibrium. |
| Addition of Salt | Sample Dependent | Adding salt (e.g., NaCl at 25-30% wt./vol.) increases the ionic strength of aqueous samples. This "salting-out" effect reduces the solubility of organic analytes, driving them into the headspace and improving extraction efficiency, especially for polar compounds. |
Troubleshooting Guide
Q4: I am seeing no peak or a very small peak for this compound. What should I do?
This is a common issue that can stem from multiple factors, from sample preparation to instrument settings.
Troubleshooting Low or No Signal
| Potential Cause | Recommended Action |
|---|---|
| Incorrect Fiber Choice | Ensure you are using a suitable fiber. For this compound, a DVB/CAR/PDMS or PDMS/DVB fiber is recommended. |
| Suboptimal Extraction | Review and optimize your extraction temperature and time. For semi-volatiles, heating the sample (e.g., 60°C) is often necessary.[4][9] Ensure sufficient extraction time for equilibrium to be reached. |
| Inefficient Desorption | Check the GC injector temperature (typically 250°C) and desorption time (e.g., 2-5 minutes). Ensure you are using a narrow-bore inlet liner (e.g., 0.75 mm I.D.) designed for SPME to ensure efficient transfer and sharp peaks.[11] |
| GC-MS Parameters | Verify that the GC-MS is operating correctly by injecting a known standard directly. Ensure the injection mode is set to splitless for at least two minutes during desorption to transfer the maximum amount of analyte to the column. |
| Fiber Degradation | SPME fibers have a limited lifetime. If the fiber is old or has been exposed to harsh conditions, its extraction efficiency may be compromised. Condition the fiber as per the manufacturer's instructions or replace it. |
Q5: My chromatographic peaks are broad or show tailing. How can I improve peak shape?
Poor peak shape can compromise resolution and quantification.
Improving Peak Shape
| Potential Cause | Recommended Action |
|---|---|
| Wrong Inlet Liner | Using a standard split/splitless liner can cause peak broadening due to its larger volume. Switch to a narrow-bore SPME-specific liner (e.g., 0.75 mm I.D.).[11] |
| Slow Desorption/Transfer | Increase the injector temperature to ensure rapid desorption. Optimize the carrier gas flow rate to ensure efficient transfer of the analyte from the liner to the column. |
| Column Contamination | Bake out the GC column according to the manufacturer's instructions to remove contaminants. If the problem persists, trim the first few centimeters of the column or replace it. |
| Active Sites | The analyte may be interacting with active sites in the liner or column. Use a deactivated liner and a high-quality, low-bleed column. |
Experimental Protocols & Workflows
Detailed Protocol: HS-SPME-GC-MS Analysis of this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample matrix.
-
Sample Preparation:
-
Place a precisely weighed or measured amount of your sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
If the sample is aqueous, consider adding NaCl (e.g., to 30% w/v) to enhance analyte transfer to the headspace.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
SPME Headspace Extraction:
-
Place the vial in a heating block or autosampler incubator set to the optimized temperature (e.g., 60°C).[4]
-
Allow the sample to incubate and equilibrate for 10-20 minutes.[9]
-
Introduce the SPME fiber (e.g., DVB/CAR/PDMS, previously conditioned) into the headspace above the sample. Do not let the fiber touch the sample.
-
Expose the fiber for the optimized extraction time (e.g., 40 minutes) with agitation.[10]
-
-
Analyte Desorption and GC-MS Analysis:
-
After extraction, immediately retract the fiber and transfer it to the GC injection port.
-
Desorb the analytes in the injector port, which is set to a temperature of 250°C for 5 minutes in splitless mode.[12]
-
Start the GC-MS data acquisition upon injection.
-
Typical GC-MS Parameters
| Parameter | Setting |
|---|---|
| Column | DB-5ms, HP-5ms, or similar non-polar/mid-polar column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40 - 450 m/z |
Visualized Workflows and Logic Diagrams
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. respiratoryresearch.com [respiratoryresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 8. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks with 2-Heptadecanone in chromatograms
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on resolving co-eluting peaks with 2-Heptadecanone.
Troubleshooting Guide: Resolving Co-eluting Peaks with this compound
This section offers solutions to specific problems you may encounter during your experiments.
Q1: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see my analyte and the internal standard, this compound. How can I confirm if this is a co-elution issue?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1][2] This can significantly impact the accuracy of quantification.[2] The first step in troubleshooting is to confirm that co-elution is indeed the problem.
Methods for Detecting Co-elution:
-
Visual Inspection of the Peak Shape: Look for subtle signs of asymmetry, such as a shoulder on the peak or a broader-than-expected peak width.[2][3] A shoulder is a sudden discontinuity, which is different from tailing, a gradual exponential decline.[2][3]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS or LC-MS system, you can analyze the mass spectrum across the peak.[2][4] If the mass spectral profile changes from the beginning to the end of the peak, it is a strong indication of co-elution.[2] For instance, you can monitor for unique ions corresponding to your analyte and this compound.
-
Diode Array Detection (DAD) in HPLC: For HPLC applications, a DAD can acquire UV spectra across the peak. If the spectra are not identical, it suggests the presence of multiple components.[2][3]
Q2: I have confirmed that my analyte is co-eluting with this compound in my Gas Chromatography (GC) method. What steps can I take to resolve these peaks?
A2: Resolving co-eluting peaks in GC typically involves modifying the chromatographic conditions to improve separation. The goal is to alter the selectivity or efficiency of the separation.[4][5] Here are some common strategies:
Troubleshooting Steps for GC Co-elution:
-
Modify the Oven Temperature Program: This is often the simplest and most effective first step.[4] A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can improve separation.[6] Conversely, a faster ramp rate can sometimes be beneficial.[7] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance resolution.[8]
-
Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve peak sharpness and resolution.[8][9] While it may seem counterintuitive, increasing the flow rate can sometimes lead to better-resolved peaks.[8]
-
Change the GC Column: If modifying the temperature program and flow rate is unsuccessful, changing the column may be necessary.
-
Different Stationary Phase: Switching to a column with a different stationary phase (e.g., from a non-polar to a mid-polar or polar phase) is a powerful way to alter selectivity.[3]
-
Longer Column: A longer column increases the number of theoretical plates, which can improve resolution, although it will also increase the analysis time.[5][9]
-
Smaller Internal Diameter (ID): Columns with a smaller ID generally offer higher efficiency and can improve separation.[7]
-
Thicker Film: Increasing the stationary phase film thickness can increase retention, especially for volatile compounds, and may improve the resolution of early eluting peaks.[10]
-
Experimental Protocols
Protocol 1: Optimizing the GC Oven Temperature Program to Resolve Co-eluting Peaks
This protocol describes a systematic approach to modifying the oven temperature program to separate an analyte from the internal standard, this compound.
Objective: To achieve baseline separation (Resolution > 1.5) between the analyte and this compound.
Initial Observation: The analyte and this compound co-elute at approximately 15.2 minutes with an initial temperature program.
Materials:
-
GC system with an appropriate detector (e.g., FID or MS)
-
GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Sample containing the analyte and this compound
-
Carrier gas (Helium or Hydrogen)
Procedure:
-
Establish the Initial Method:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Initial Oven Temperature: 100°C, hold for 1 minute
-
Temperature Ramp: 10°C/min to 250°C, hold for 5 minutes
-
Run the sample and confirm the co-elution time.
-
-
Strategy 1: Decrease the Temperature Ramp Rate:
-
Modify the temperature program by reducing the ramp rate in the region where the peaks elute.
-
New Program: 100°C (1 min hold), then 5°C/min to 250°C (5 min hold).
-
Inject the sample and analyze the chromatogram. This slower ramp should increase the separation between the peaks.[6]
-
-
Strategy 2: Introduce an Isothermal Hold:
-
If the slower ramp improves but does not fully resolve the peaks, introduce an isothermal hold just before their elution.
-
Based on the initial run, the elution temperature is around 100°C + (15.2 min - 1 min) * 10°C/min = 242°C. A hold at a lower temperature might be effective. Let's try a hold at 170°C.
-
New Program: 100°C (1 min hold), then 10°C/min to 170°C, hold for 5 minutes, then 10°C/min to 250°C (5 min hold).
-
Inject the sample and evaluate the resolution.
-
-
Data Analysis and Comparison:
-
For each run, calculate the resolution between the analyte and this compound peaks.
-
Summarize the retention times, peak widths, and resolution in a table for comparison.
-
Expected Outcome: By systematically modifying the temperature program, you should be able to achieve baseline resolution between the analyte and this compound.
Quantitative Data Summary
The following tables illustrate the potential impact of method optimization on the resolution of a hypothetical analyte and this compound.
Table 1: Initial GC Method with Co-eluting Peaks
| Parameter | Analyte | This compound |
| Retention Time (min) | 15.21 | 15.25 |
| Peak Width (min) | 0.15 | 0.15 |
| Resolution (Rs) | \multicolumn{2}{c | }{0.27} |
Table 2: Optimized GC Method after Reducing Temperature Ramp Rate
| Parameter | Analyte | This compound |
| Retention Time (min) | 18.53 | 18.85 |
| Peak Width (min) | 0.18 | 0.19 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.73} |
Frequently Asked Questions (FAQs)
Q3: Can I resolve co-eluting peaks without changing my chromatographic method?
A3: In some cases, yes. If you are using a mass spectrometer (MS) as a detector, you can often resolve co-eluting compounds if they have different mass spectra. By extracting the ion chromatograms for unique m/z values for each compound, you can quantify them independently, even if they are not chromatographically separated. However, this approach is not without its challenges. Severe co-elution can still lead to ion suppression, where the presence of one compound affects the ionization of the other, leading to inaccurate quantification.[11] Therefore, achieving good chromatographic separation is always the preferred approach.
Q4: I am using HPLC and my analyte is co-eluting with this compound. What are the best strategies to improve separation?
A4: The principles of resolving co-eluting peaks in HPLC are similar to GC and revolve around changing the selectivity and efficiency of the separation.[5]
-
Modify the Mobile Phase:
-
Change the Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve separation.[3][5]
-
Change the Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[3][12]
-
Adjust the pH: If your analyte is ionizable, adjusting the pH of the mobile phase can significantly change its retention and potentially resolve it from this compound.[12][13]
-
-
Change the Stationary Phase (Column): Similar to GC, changing to a column with a different chemistry (e.g., C18 to a phenyl-hexyl or cyano phase) is a very effective way to alter selectivity.[3][5]
-
Adjust the Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of the separation, which can influence resolution.[5][13]
Q5: Are there any alternatives to this compound if I cannot resolve the co-elution?
A5: Yes, if you consistently face co-elution issues with this compound and your analyte, selecting a different internal standard is a viable solution. An ideal internal standard should be chemically similar to the analyte but well-resolved from it and any other sample components.[14]
Potential Alternatives to this compound:
-
Other Ketones with Different Chain Lengths: Consider using ketones with a slightly shorter or longer alkyl chain, such as 2-Pentadecanone or 2-Nonadecanone. Their different carbon numbers will likely result in different retention times.
-
Structural Analogs: A compound that is a structural analog to your analyte can be a good choice, provided it is not present in the samples.[15]
-
Stable Isotope-Labeled (SIL) Analyte: The ideal internal standard is a stable isotope-labeled version of your analyte (e.g., deuterated).[15] SIL standards have nearly identical chemical and physical properties to the analyte and will co-elute, but they can be distinguished by a mass spectrometer.[15][16] This approach effectively corrects for matrix effects and variability in sample preparation and instrument response.[16]
Visualizations
Caption: A workflow for troubleshooting co-eluting peaks.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. google.com [google.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantitative measurements via co-elution and dual-isotope detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
2-Heptadecanone: A Potential Novel Biomarker for Gastric Cancer in an Evolving Diagnostic Landscape
For Immediate Release
In the ongoing quest for more accurate and less invasive diagnostic tools for gastric cancer, the volatile organic compound (VOC) 2-Heptadecanone is emerging as a promising biomarker. This guide provides a comprehensive comparison of this compound with established serum biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its potential.
The Promise of Volatile Biomarkers
Gastric cancer remains a significant global health challenge, often diagnosed at advanced stages, leading to poor prognosis. Current diagnostic methods, including endoscopy and biopsies, are invasive and not ideal for widespread screening. Standard serum biomarkers such as Carcinoembryonic Antigen (CEA), Carbohydrate Antigen 19-9 (CA19-9), and Cancer Antigen 72-4 (CA72-4) have limitations in sensitivity and specificity, particularly in early-stage disease.[1][2]
Volatile organic compounds, such as this compound, are products of cellular metabolism that can be detected in breath, urine, and blood.[3][4][5] Altered metabolic pathways in cancer cells lead to the production of unique VOC profiles, offering a potential non-invasive window into the disease process.[3][6]
This compound and its Biological Rationale in Gastric Cancer
This compound is a ketone that has been identified as a potential biomarker for gastric cancer. Its presence is linked to the dysregulation of fatty acid metabolism, a hallmark of many cancers.[6][7][8][9] In gastric cancer cells, there is often an upregulation of fatty acid oxidation (FAO) to meet the high energy demands of rapid proliferation.[6][10] This altered metabolic state can lead to the production and release of specific ketones like this compound.
dot
References
- 1. Metabolomics study identified bile acids as potential biomarkers for gastric cancer: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receiver operating characteristic (ROC) curve analysis of the tumor markers CEA, CA 19-9 and CA 72-4 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Breath Volatile Organic Compounds in Surveillance of Gastric Cancer Patients following Radical Surgical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnosis by Volatile Organic Compounds in Exhaled Breath from Patients with Gastric and Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant lipid metabolism reprogramming and immune microenvironment for gastric cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acids rewire energy supply chain in stomach cancer development - VUMC News [news.vumc.org]
- 9. Frontiers | The Role of Lipid Metabolism in Gastric Cancer [frontiersin.org]
- 10. Enhanced fatty acid oxidation mediated by CPT1C promotes gastric cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Heptadecanone: A Comparative Analysis of its Efficacy as an Insect Attractant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Heptadecanone with other insect attractants, supported by available experimental data. This compound, a long-chain methyl ketone, has been identified as a significant semiochemical, playing a crucial role in the chemical communication of certain insect species. This document outlines its known attractive properties, presents quantitative data from bioassays, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
Efficacy of this compound as an Insect Attractant
Recent research has identified this compound as a key component of the sex pheromone of the parasitoid wasp Campoletis chlorideae, a natural enemy of several major lepidopteran pests.[1] In this species, this compound acts as a potent male attractant. It is also a constituent of the female sex pheromone blend of the yellowheaded fireworm, Acleris minuta. While its role as a deterrent has been noted in other contexts, such as for ants foraging on nematode-infected insect cadavers, its function as an attractant is a key area of interest for the development of targeted pest management strategies.[2]
Comparative Data on Attractant Efficacy
Quantitative data on the efficacy of this compound as an attractant is primarily available for the parasitoid wasp Campoletis chlorideae. The following tables summarize electroantennogram (EAG) and behavioral bioassay (Y-tube olfactometer) data, comparing the response to this compound with its co-pheromone component, tetradecanal, and their blend.
Table 1: Electroantennogram (EAG) Responses of Campoletis chlorideae to Pheromone Components
| Compound | Dose (ng) | Mean EAG Response (mV) ± SE |
| This compound | 10 | 0.45 ± 0.04 |
| Tetradecanal | 10 | 0.38 ± 0.03 |
| Blend (1:4.6) | 10 | 0.52 ± 0.05 |
| Hexane (Control) | - | 0.02 ± 0.01 |
Data extracted from a study on the sex pheromone communication in Campoletis chlorideae.[1]
Table 2: Behavioral Responses of Male Campoletis chlorideae in a Y-Tube Olfactometer
| Odor Source | Responding Males (%) | Attraction Index (%) |
| This compound (10 ng) vs. Hexane | 85 | 76 |
| Tetradecanal (10 ng) vs. Hexane | 82 | 71 |
| Blend (10 ng) vs. Hexane | 90 | 85 |
Attraction Index calculated as [(Number of males in treatment arm - Number of males in control arm) / Total number of responding males] x 100. Data adapted from a study on the sex pheromone communication in Campoletis chlorideae.[1]
For a broader comparison, Table 3 provides an overview of various other insect attractants and their target species. It is important to note that direct comparative studies between this compound and these attractants across a wide range of insects are currently limited.
Table 3: Overview of Common Insect Attractants and Their Target Species
| Attractant Class | Specific Compound(s) | Target Insect Group(s) |
| Ketones | This compound | Hymenoptera (e.g., Campoletis chlorideae), Lepidoptera (e.g., Acleris minuta) |
| Acetone, Butanone | Diptera (e.g., Aedes aegypti)[3] | |
| Raspberry Ketone, Cue-Lure | Diptera (Tephritid fruit flies) | |
| Alcohols | 1-Octen-3-ol | Diptera (Mosquitoes) |
| Acids | Lactic Acid, Hexanoic Acid | Diptera (Mosquitoes)[4] |
| Aldehydes | Tetradecanal | Hymenoptera (e.g., Campoletis chlorideae)[1] |
| Esters | (Z)-3-hexenyl acetate | Hymenoptera (e.g., Campoletis chlorideae) |
| Gases | Carbon Dioxide (CO2) | Diptera (Mosquitoes and other biting flies) |
| Amines | Ammonia, Putrescine | Diptera (Fruit flies) |
Experimental Protocols
The evaluation of insect attractants relies on standardized bioassays to ensure reproducible and comparable results. The following are detailed methodologies for two key experiments.
Y-Tube Olfactometer Bioassay
This laboratory-based assay is used to determine the behavioral response of an insect to a volatile chemical.
Objective: To assess the preference of an insect for an odor source (this compound) compared to a control.
Materials:
-
Glass Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water filters for air purification and humidification
-
Odor sources (e.g., filter paper treated with this compound in a solvent)
-
Test insects
-
Observation area with controlled lighting and temperature
Procedure:
-
Setup: The Y-tube olfactometer is positioned horizontally or vertically. A purified and humidified airflow is established through each arm of the Y-tube at a constant rate.
-
Odor Application: A filter paper treated with a known concentration of this compound in a solvent (e.g., hexane) is placed in one arm's odor chamber. A control filter paper with solvent only is placed in the other arm.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect moves a predetermined distance into one of the arms.
-
Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded. The position of the treatment and control arms is alternated between trials to avoid positional bias.
-
Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the treatment odor.
Field Trapping Assay
This assay evaluates the effectiveness of an attractant in a natural environment.
Objective: To compare the number of target insects captured in traps baited with this compound versus control traps.
Materials:
-
Insect traps (e.g., Delta traps, sticky traps)
-
Lures containing this compound and control lures (solvent only)
-
Stakes or hangers for trap deployment
-
GPS device for recording trap locations
Procedure:
-
Site Selection: Choose a suitable habitat for the target insect species.
-
Trap Deployment: Deploy traps in a randomized block design to minimize positional effects. Each block should contain one trap with the this compound lure and one control trap. Traps should be placed at a standardized height and distance from each other.
-
Lure Placement: Place the attractant and control lures inside the traps according to the manufacturer's instructions.
-
Monitoring: Check the traps at regular intervals (e.g., weekly) and count the number of captured target insects.
-
Trap Rotation: Rotate the positions of the traps within each block at each monitoring interval to further reduce positional bias.
-
Data Analysis: Use statistical methods (e.g., t-test or ANOVA) to compare the mean number of insects captured in the baited and control traps.
Insect Olfactory Signaling Pathway
The attraction of an insect to a chemical cue like this compound is mediated by a complex olfactory signaling pathway. The process begins with the detection of the odorant molecule by specialized proteins in the insect's antennae.
References
A Comparative Guide to the Cross-Validation of 2-Heptadecanone Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methods for the detection and quantification of 2-Heptadecanone: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a volatile organic compound of significant interest as a potential biomarker in cancer research and its presence in various food and environmental samples. This document offers an objective evaluation of each method's performance, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific application.
At a Glance: Performance Comparison
The selection of an analytical method is contingent on its performance characteristics. Below is a summary of typical performance data for the quantification of long-chain ketones like this compound using GC-MS and LC-MS/MS. It is important to note that specific performance metrics should be validated for each individual laboratory and application.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Can achieve pg/mL to fg/mL levels. |
| Limit of Quantification (LOQ) | Generally in the low ng/mL range. | Can reach pg/mL levels. |
| **Linearity (R²) ** | Commonly ≥ 0.99. | Typically ≥ 0.99. |
| Accuracy (% Recovery) | 85-115% is generally acceptable. | 90-110% is often achieved. |
| Precision (%RSD) | < 15% for intra- and inter-day precision. | < 15% for intra- and inter-day precision. |
| Specificity | Good, based on retention time and mass spectrum. | Very high, based on retention time and specific MRM transitions. |
| Sample Throughput | Moderate, with run times typically in the range of 15-30 minutes. | High, with run times often under 10 minutes. |
| Derivatization | May be required to improve volatility and peak shape. | Generally not required. |
In-Depth Analysis of Detection Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers high separation efficiency and provides detailed mass spectra for confident compound identification.
This protocol is a representative methodology for the analysis of this compound in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., plasma, cell culture media), add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Add 3 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the injection solvent (e.g., hexane).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode:
-
Full Scan: For initial identification, scan from m/z 40-400.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., m/z 58, 71, 85).
-
3. Quantification:
-
A calibration curve is constructed by analyzing a series of standards of known this compound concentrations.
-
The analyte in the samples is quantified by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended to improve accuracy and precision.
Caption: Workflow for this compound detection by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that is particularly advantageous for the analysis of compounds in complex biological matrices. It often does not require derivatization, which can simplify sample preparation and reduce analysis time.
This protocol provides a representative methodology for the analysis of this compound in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., plasma, serum), add an appropriate internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 50% B.
-
Increase to 100% B over 5 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
3. Quantification:
-
Quantification is achieved by comparing the peak area of the specific MRM transition in the sample to a calibration curve prepared from standards.
-
The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise results.
Caption: Workflow for this compound detection by LC-MS/MS.
Concluding Remarks
Both GC-MS and LC-MS/MS are powerful techniques for the detection and quantification of this compound. The choice between the two methods will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For highly sensitive and high-throughput analysis, particularly in complex biological fluids, LC-MS/MS is often the preferred method. However, GC-MS remains a reliable and cost-effective option, especially for the analysis of volatile emissions or less complex sample matrices. It is imperative that the chosen method is thoroughly validated to ensure the generation of accurate and reliable data.
References
Comparative analysis of 2-Heptadecanone levels in healthy vs. diseased subjects
For Researchers, Scientists, and Drug Development Professionals
The quest for non-invasive biomarkers for early disease detection is a paramount objective in modern medicine. Among the myriad of molecules under investigation, volatile organic compounds (VOCs) have emerged as promising candidates. One such VOC, the long-chain methyl ketone 2-Heptadecanone, has garnered attention for its potential association with certain disease states, particularly gastric cancer. This guide provides a comparative analysis of this compound levels in the context of health and disease, supported by experimental data on related biomarkers and detailed methodologies.
Quantitative Analysis of Ketones in Healthy vs. Diseased Subjects
While specific quantitative data for this compound in clinical populations remains nascent in publicly available literature, studies on other ketones and VOCs in the exhaled breath of patients with gastric cancer provide valuable insights into the potential diagnostic utility of this class of compounds. Research has shown that the profiles of VOCs, including various ketones, are significantly altered in cancer patients compared to healthy individuals.[1][2]
One study identified several ketones, such as 2-nonanone, 3-heptanone, and 4-heptanone, as potential cancer biomarkers.[1] Another investigation into the breath of gastric cancer patients revealed significant differences in the concentrations of several VOCs. Although this compound was not individually quantified, the study highlights the diagnostic potential of the overall VOC profile.[3][4]
To illustrate the nature of the expected quantitative differences, the following table summarizes hypothetical data for a related methyl ketone, 6-methyl-5-hepten-2-one, which has been identified as a significantly elevated VOC in the breath of gastric cancer patients.[5]
Table 1: Comparative Levels of 6-methyl-5-hepten-2-one in Exhaled Breath
| Subject Group | N | Mean Concentration (ppbv) | Standard Deviation (ppbv) | p-value |
| Gastric Cancer Patients | 37 | 2.8 | 1.5 | < 0.05 |
| Healthy Controls | 45 | 1.2 | 0.8 |
Note: This table is a representative example based on findings for a related ketone and is intended for illustrative purposes. ppbv = parts per billion by volume.
Experimental Protocols
The gold standard for the analysis of VOCs in biological samples, particularly in exhaled breath, is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] This technique allows for the separation, identification, and quantification of individual compounds within a complex mixture.
Protocol for Breath Sample Collection and Analysis via GC-MS
This protocol is a generalized summary based on methodologies reported in various studies investigating VOCs in exhaled breath.[6][9][10][11]
1. Subject Preparation:
-
Subjects are typically required to fast for a minimum of 8-12 hours prior to breath collection to minimize the influence of dietary VOCs.
-
Smoking and consumption of alcoholic beverages are prohibited for at least 24 hours before the test.
-
Subjects should rest in a clean-air environment for at least 30 minutes before providing a sample to reduce background environmental contaminants.
2. Breath Sample Collection:
-
Exhaled breath is collected into an inert container, such as a Tedlar® bag, a specialized syringe, or directly onto a sorbent tube.[9]
-
To ensure the collection of alveolar air, which is rich in endogenous VOCs, subjects are often instructed to perform a full exhalation, with the final portion of the breath (end-tidal breath) being captured.[9]
-
A controlled exhalation flow rate and volume may be employed to standardize the collection process.
3. Sample Pre-concentration:
-
Due to the low concentrations of many VOCs in breath, a pre-concentration step is typically necessary.[7]
-
This is commonly achieved using thermal desorption tubes packed with one or more sorbent materials (e.g., Tenax® TA, Carbotrap). The breath sample is passed through the tube, and the VOCs are adsorbed onto the material.
4. GC-MS Analysis:
-
Thermal Desorption: The sorbent tube is heated in a thermal desorber unit, which releases the trapped VOCs into the GC-MS system.
-
Gas Chromatography (GC): The volatilized compounds are separated based on their boiling points and affinity for the GC column (e.g., a non-polar DB-5ms column). The column temperature is programmed to ramp up over time to facilitate the separation of a wide range of VOCs.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).
-
Quantification: The concentration of each VOC is determined by comparing the peak area of the compound in the sample to the peak area of a known amount of an internal or external standard.
Signaling Pathways and Metabolic Origin
The presence of elevated levels of this compound and other methyl ketones in cancer patients is believed to be linked to alterations in fatty acid metabolism.[1] Cancer cells often exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.
This compound is likely a product of the incomplete β-oxidation of odd-chain fatty acids or the decarboxylation of a β-keto acid precursor. The following diagram illustrates a simplified proposed metabolic pathway.
Caption: Proposed metabolic pathway for this compound formation.
Experimental Workflow
The overall process for investigating this compound as a potential disease biomarker involves several key stages, from patient recruitment to data analysis.
Caption: Workflow for biomarker discovery using breath analysis.
References
- 1. Diagnosis by Volatile Organic Compounds in Exhaled Breath from Patients with Gastric and Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Diagnostic Technology of Volatile Organic Compounds Real Time analysis Analysis From Exhaled Breath of Gastric Cancer Patients Using Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Diagnostic Technology of Volatile Organic Compounds Real Time analysis Analysis From Exhaled Breath of Gastric Cancer Patients Using Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advanced Diagnostic Technology of Volatile Organic Compounds Real Time analysis Analysis From Exhaled Breath of Gastric Cancer Patients Using Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry [frontiersin.org]
- 5. A nanomaterial-based breath test for distinguishing gastric cancer from benign gastric conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breath Volatile Organic Compounds in Surveillance of Gastric Cancer Patients following Radical Surgical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Collection methods of exhaled volatile organic compounds for lung cancer screening and diagnosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Breath Sampling Device and Procedure for Volatile Organic Compounds and Exhaled Breath Condensate | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. owlstonemedical.com [owlstonemedical.com]
Quantitative Structure-Activity Relationship (QSAR) Studies of Ketone Analogs as Potential Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Heptadecanone and QSAR
This compound is a long-chain aliphatic methyl ketone that has been identified in various natural sources and has demonstrated a range of biological activities, including antimicrobial properties and potential as a biomarker for certain cancers. The exploration of its analogs for enhanced therapeutic potential is a logical step in drug discovery.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties and structural features that are critical for a specific biological effect, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective drug candidates.
Comparative Biological Activities and SAR of Ketone Analogs
Due to the limited specific QSAR data on this compound analogs, this section presents a comparative overview of SAR findings for other classes of ketones with documented antimicrobial and anticancer activities.
Table 1: Comparison of Biological Activities of this compound and Alternative Ketone Analogs
| Compound Class | Example Structure/Scaffold | Primary Biological Activity | Key Structure-Activity Relationship Findings |
| This compound | CH₃(CH₂)₁₄COCH₃ | Antimicrobial, Potential Cancer Biomarker | Limited public SAR data available. Activity is likely related to its long aliphatic chain and the presence of the ketone group. |
| α,β-Unsaturated Ketones | Cyclopentenone, Chalcones | Anticancer, Antimicrobial | The presence of a non-sterically hindered Michael acceptor is often crucial for cytotoxic activity[1]. The conjugated system is a key feature for activity. |
| β-Diketones and Triketones | Curcumin, Acylphloroglucinols | Antimicrobial, Anticancer | The presence of multiple ketone functionalities and the overall molecular shape and electronic properties are important for activity. For some triketones, a C12 side chain showed high activity against MRSA[2]. |
| Ketolides | Telithromycin | Antibacterial | These are semi-synthetic macrolide derivatives where a 3-keto group replaces a cladinose sugar. Modifications at various positions of the macrolide ring significantly impact antibacterial potency[3]. |
| Quinoxaline Derivatives | Substituted quinoxalines | Anticancer | The type and position of substituents on the quinoxaline ring system are critical for activity. Energy dispersive and molecular force field descriptors have been identified as important in some QSAR models. |
| Xanthone Derivatives | Substituted xanthones | Anticancer | Descriptors such as dielectric energy, hydroxyl group count, LogP, and solvent-accessible surface area have been shown to correlate with anticancer activity in QSAR models[4][5]. |
Experimental Protocols
The following are generalized protocols for assessing the antimicrobial and cytotoxic activities of compounds like this compound and its analogs.
3.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without the compound) and negative controls (broth only). Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
3.2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizing QSAR and Molecular Relationships
The following diagrams illustrate the general workflow of a QSAR study and the structural comparison of different ketone classes.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: Structural comparison of this compound with other ketone classes.
Conclusion
While direct QSAR studies on this compound analogs are yet to be widely published, the existing body of research on other ketone-containing molecules provides a solid foundation for future investigations. The structure-activity relationships identified for α,β-unsaturated ketones, diketones, and ketolides highlight the importance of features such as Michael acceptors, the number and position of ketone groups, and overall molecular architecture in determining antimicrobial and anticancer efficacy. Future QSAR studies on long-chain aliphatic ketones like this compound will be instrumental in elucidating the specific structural requirements for their biological activities and in designing novel, potent analogs for therapeutic applications. The experimental protocols outlined in this guide provide a standardized framework for the biological evaluation of such compounds.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing synthetic 2-Heptadecanone to its naturally occurring counterpart
For researchers, scientists, and drug development professionals, the choice between sourcing a bioactive compound from synthesis or natural extraction is a critical one. This guide provides an objective comparison of synthetic 2-Heptadecanone and its naturally occurring counterpart, offering insights into their chemical properties, production methods, and potential biological activities. While direct comparative experimental data remains limited in the scientific literature, this document compiles available information and established principles to guide researchers in their selection process.
Data Presentation: Chemical and Physical Properties
This compound, a long-chain methyl ketone, possesses a range of physicochemical properties relevant to its application in research and development. The following table summarizes these properties, which are expected to be identical for both synthetic and pure, natural this compound. However, the purity and impurity profiles often differ based on the source.
| Property | Synthetic this compound | Naturally Occurring this compound |
| Purity | Typically high (≥98%), with a well-defined and consistent impurity profile.[1] | Purity can be high (≥98%) but may be more variable depending on the source, extraction, and purification methods.[1][2] |
| Potential Impurities | Unreacted starting materials, reagents, catalysts (e.g., heavy metals), by-products of side reactions, and stereoisomers.[1] | Other co-extracted natural products (e.g., other ketones, lipids, pigments), and residual extraction solvents.[1][2] |
| Batch-to-Batch Consistency | Generally high due to controlled reaction conditions.[1] | Can be more variable due to factors like plant genetics, growing conditions, and extraction efficiency.[1][2] |
| Molecular Formula | C₁₇H₃₄O[3][4][5][6][7][8] | C₁₇H₃₄O[3][4][5][6][7][8] |
| Molecular Weight | 254.45 g/mol [3][5][6][7][8] | 254.45 g/mol [3][5][6][7][8] |
| Appearance | White solid/flakes.[3] | Typically a white solid, though the appearance of extracts can vary. |
| Melting Point | 48 °C[9][10] | 48 °C[9][10] |
| Boiling Point | 318-320 °C at 760 mmHg[3][9][10] | 318-320 °C at 760 mmHg[3][9][10] |
| Solubility | Insoluble in water; soluble in alcohol.[9] | Insoluble in water; soluble in organic solvents used for extraction.[9] |
Production Methodologies
The origin of this compound, whether from a laboratory synthesis or extraction from a natural source, dictates its impurity profile and scalability.
Synthetic this compound: Chemical synthesis offers a controlled and reproducible route to high-purity this compound. A common approach involves a two-step process: a Grignard reaction to form the corresponding alcohol, followed by oxidation.
Naturally Occurring this compound: This compound is found in a variety of natural sources, including plants and insects, where it often functions as a semiochemical. Extraction from these sources typically involves solvent extraction followed by purification.
Comparative Biological Activity
While the intrinsic biological activity of a pure molecule is independent of its origin, the presence of impurities in either synthetic or natural preparations can influence experimental outcomes.[2]
| Aspect | Synthetic this compound | Naturally Occurring this compound |
| Predicted Activity | Based on its structure as a long-chain ketone, it is predicted to have antimicrobial and insecticidal properties. | The observed biological activity of natural extracts containing this compound is attributed to this compound, but synergistic or antagonistic effects from co-extracted molecules are possible. |
| Antimicrobial Action | The pure compound is expected to exhibit antimicrobial activity, likely through disruption of the bacterial cell membrane. | Extracts containing this compound have shown antimicrobial effects. The presence of other bioactive compounds could potentially enhance this activity. |
| Semiochemical Effects | As a pure compound, it can be used to study specific insect behaviors in a controlled manner. | Natural blends of semiochemicals, which may include this compound, are often more effective in eliciting a full behavioral response in insects due to the presence of other synergistic compounds.[7] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, extraction, and comparative analysis of this compound.
Protocol 1: Synthesis of this compound
This protocol is a two-step process involving a Grignard reaction followed by oxidation.
Step 1: Grignard Reaction for the Synthesis of 2-Heptadecanol
This procedure is adapted from the synthesis of similar long-chain alcohols.[11]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether to cover the magnesium. Dissolve 1-bromopentadecane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 1-bromopentadecane solution to the magnesium. If the reaction does not initiate, add a crystal of iodine. Once initiated, add the remaining 1-bromopentadecane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Acetaldehyde: Cool the Grignard reagent to 0 °C. Dissolve acetaldehyde (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain crude 2-heptadecanol. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Oxidation of 2-Heptadecanol to this compound
This is a standard oxidation procedure.
-
Reaction Setup: Dissolve the purified 2-heptadecanol (1.0 equivalent) in dichloromethane in a round-bottom flask. Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. Purify the resulting crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Extraction of Naturally Occurring this compound
This protocol describes a general method for extracting this compound from a plant source using Soxhlet extraction, adapted from a procedure for a similar compound.[12]
-
Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder to increase the surface area for extraction.
-
Soxhlet Extraction: Place approximately 20-30 g of the powdered plant material into a cellulose thimble and place the thimble inside the main chamber of a Soxhlet extractor. Fill a round-bottom flask with n-hexane. Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip down into the thimble containing the plant material. The extraction process will cycle automatically. Continue the extraction for 6-8 hours.
-
Concentration: After extraction, remove the solvent using a rotary evaporator under reduced pressure to yield the crude extract.
-
Purification: The crude extract can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is the definitive analytical technique for identifying and quantifying this compound and assessing its purity.
-
Sample Preparation: Prepare a solution of the synthetic or purified natural this compound in a volatile solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.
-
GC-MS System Parameters:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 10 minutes.
-
MS System Parameters:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
-
-
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with a known standard. Determine the purity by calculating the peak area percentage of this compound relative to the total peak areas of all components in the chromatogram.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the potential biological interactions and the process of comparison, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for comparing synthetic and natural this compound.
Conclusion
The choice between synthetic and naturally occurring this compound depends on the specific research application. Synthetic this compound offers high purity and batch-to-batch consistency, making it ideal for studies requiring a well-defined chemical entity and for establishing structure-activity relationships.[1] Naturally sourced this compound, while potentially more variable in its composition, can be valuable for studies investigating the synergistic effects of multiple co-occurring natural products and for initial explorations of biological activity.[2] A thorough analytical characterization of any this compound sample, regardless of its origin, is essential to ensure the reliability and reproducibility of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Secondary Metabolite Differences between Naturally Grown and Conventional Coarse Green Tea | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ketone derivatives synthetic: Topics by Science.gov [science.gov]
- 10. A Comprehensive Review on the Biological, Agricultural and Pharmaceutical Properties of Secondary Metabolites Based-Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Data Presentation: Hypothetical Inter-laboratory Comparison Results
An objective comparison of inter-laboratory performance in the quantification of 2-Heptadecanone is crucial for ensuring data reliability and comparability across different research and clinical settings. As a volatile organic compound, the accurate measurement of this compound is essential for its potential applications in diagnostics and metabolic studies. This guide provides a framework for such a comparison, detailing experimental protocols and presenting a hypothetical dataset to illustrate the expected performance of participating laboratories.
It is important to note that, to date, no specific inter-laboratory comparison studies for this compound have been published in the public domain. The data presented herein is therefore hypothetical and serves as a model for how such a study would be designed and its results evaluated, based on established principles of proficiency testing.
The performance of participating laboratories in a hypothetical proficiency test for this compound in a standardized serum matrix is summarized below. The consensus mean from all laboratories was established as the assigned value. Each laboratory's performance was evaluated using a Z-score, calculated based on the consensus mean and a target standard deviation.[1] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]
| Laboratory ID | Analytical Method | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Z-score |
| Lab 01 | GC-MS | 10.5 | 0.8 | 0.5 |
| Lab 02 | GC-MS | 9.8 | 0.7 | -0.2 |
| Lab 03 | LC-MS/MS | 11.2 | 0.9 | 1.2 |
| Lab 04 | GC-MS | 8.5 | 1.1 | -1.5 |
| Lab 05 | LC-MS/MS | 10.1 | 0.6 | 0.1 |
| Lab 06 | GC-MS | 12.0 | 1.5 | 2.0 |
| Lab 07 | LC-MS/MS | 9.5 | 0.5 | -0.5 |
| Lab 08 | GC-MS | 7.8 | 1.2 | -2.2 |
Assigned Value (Consensus Mean): 10.0 µg/mL Target Standard Deviation for Proficiency Assessment: 1.0 µg/mL
Experimental Protocols
Detailed methodologies are crucial for ensuring the comparability of results in an inter-laboratory study. The following are standard protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (for both GC-MS and LC-MS/MS)
-
Internal Standard Spiking : To 100 µL of serum, add an internal standard (e.g., this compound-d4) to a final concentration of 10 µg/mL.
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile to the serum sample to precipitate proteins.
-
Vortex and Centrifuge : Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant for analysis.
-
Derivatization (for GC-MS) : To enhance volatility, the supernatant can be derivatized. A common method is oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride, which targets the ketone group.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer (single quadrupole or triple quadrupole).
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection : 1 µL of the prepared sample is injected in splitless mode.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/minute.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode : Selected Ion Monitoring (SIM) for targeted quantification.
-
m/z for this compound: (Target ions to be selected based on fragmentation pattern)
-
m/z for this compound-d4: (Target ions to be selected based on fragmentation pattern)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation : A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.
-
Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase :
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution :
-
Start at 60% B.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B and re-equilibrate for 3 minutes.
-
-
Flow Rate : 0.3 mL/minute.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry Mode : Multiple Reaction Monitoring (MRM).
-
Precursor > Product ion transition for this compound: (To be determined by infusion)
-
Precursor > Product ion transition for this compound-d4: (To be determined by infusion)
-
Mandatory Visualizations
Caption: Workflow of an Inter-laboratory Comparison Study.
References
The Multifaceted Role of 2-Heptadecanone in Insect Pheromone Blends: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Heptadecanone, a saturated methyl ketone, has been identified as a significant semiochemical in the chemical communication systems of various insect species. Its role, however, is not uniform, ranging from a critical component of sex pheromones to a defensive deterrent. This guide provides a comparative analysis of the function of this compound in the pheromone blends of specific insects, supported by experimental data and detailed methodologies for key analytical techniques.
Comparative Analysis of this compound's Role
The following table summarizes the known roles and effects of this compound in different insect species, providing a snapshot of its diverse functions in insect communication.
| Insect Species | Order | Family | Role of this compound | Pheromone Blend Composition (where known) | Behavioral Response | Key Experimental Data |
| Campoletis chlorideae (Parasitoid Wasp) | Hymenoptera | Ichneumonidae | Female Sex Pheromone | Tetradecanal (14:Ald) and this compound (2-Hep) in a 1:4.6 ratio.[1][2][3] | Attraction of males; essential for courtship and copulation.[1][3] | Strong male antennal responses in GC-EAD; knockdown of the specific odorant receptor (CchlOR47) abolishes attraction.[1][2][3] |
| Lasius niger (Black Garden Ant) | Hymenoptera | Formicidae | Deterrent | Emitted from nematode-infected Galleria mellonella larvae, along with hexadecanal.[4] | Avoidance of food sources spiked with the compound.[4] | In two-choice bioassays, ants visited control solutions 6.8 times more often than those with this compound.[4] |
| Apis mellifera (Honey Bee) | Hymenoptera | Apidae | Alarm Pheromone (as 2-Heptanone) | A component of the mandibular alarm pheromone. | Repels predatory insects and can act as a local anaesthetic on pests like Varroa mites. | Exposure to 2-Heptanone can decrease responsiveness to sucrose in a defensive context.[5] |
| Drosophila melanogaster (Fruit Fly) | Diptera | Drosophilidae | Putative Cuticular Hydrocarbon (CHC) | Found in the complex mixture of CHCs on the cuticle, which act as contact pheromones. Specific role and concentration of this compound are not well-defined.[6][7][8][9] | CHCs are involved in mate recognition and courtship stimulation. | GC-MS analysis of cuticular extracts has identified a wide range of hydrocarbons.[10][11] |
| Cochliomyia hominivorax (New World Screwworm Fly) | Diptera | Calliphoridae | Not a primary identified pheromone component | Sex pheromones are primarily long-chain secondary alcohol acetates and a related ketone.[12][13] | Ketones have been tested for their efficacy as contact mating stimulants.[12][13] | Bioassays with various ketones have been conducted to observe copulatory responses.[13] |
Experimental Protocols
The identification and verification of pheromone components rely on a combination of sophisticated analytical and behavioral assays. Below are detailed methodologies for the key experiments cited in the comparative analysis.
Pheromone Extraction and Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is fundamental for identifying and quantifying the chemical components of an insect's pheromone blend.
-
Sample Preparation:
-
Gland Dissection: Pheromone glands are carefully dissected from the insect under a microscope.[14]
-
Solvent Extraction: The dissected glands are immersed in a small volume of a non-polar solvent, typically hexane, for a set period (e.g., 30 minutes) to extract the chemical compounds.[14]
-
Headspace Analysis (for volatile pheromones):
-
Solid-Phase Microextraction (SPME): An SPME fiber is exposed to the headspace above the insect or its glands in a sealed vial. Volatile compounds adsorb to the fiber.[14]
-
Aeration: Air is drawn over the insect, and the volatiles are trapped on an adsorbent material. The trapped compounds are then eluted with a solvent.
-
-
-
GC-MS Analysis:
-
Injection: A small volume of the extract or the desorbed compounds from the SPME fiber is injected into the GC.
-
Separation: The GC separates the different chemical components based on their volatility and interaction with the column's stationary phase.
-
Detection and Identification: The separated components enter the MS, which bombards them with electrons, causing them to fragment. The resulting mass spectrum (a pattern of fragment masses) is unique to each compound and is compared to a library of known spectra for identification.[14]
-
Quantification: By adding a known amount of an internal standard to the sample before extraction, the quantity of each pheromone component can be accurately determined.
-
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a rapid screening tool for behaviorally active compounds.[15][16][17][18]
-
Antenna Preparation:
-
Stimulus Delivery:
-
A continuous stream of purified and humidified air is passed over the antenna.
-
The test compound (e.g., this compound) is dissolved in a solvent and applied to a piece of filter paper, which is then placed in a Pasteur pipette.
-
A puff of air is passed through the pipette, delivering the odor stimulus into the continuous airstream and over the antenna.
-
-
Data Recording and Analysis:
-
The change in electrical potential between the two electrodes upon stimulation is amplified and recorded as an EAG response.
-
The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated by the compound.
-
Behavioral Bioassays
Behavioral assays are crucial for determining the biological function of a candidate pheromone component.
-
Y-Tube Olfactometer:
-
A Y-shaped glass tube is used to present an insect with a choice between two air streams.[1][14][19]
-
One arm of the "Y" carries a stream of air passed over the test compound (e.g., this compound), while the other arm carries a control stream (e.g., solvent only).[1][14]
-
An insect is introduced at the base of the "Y," and its choice of which arm to enter is recorded. A significant preference for the arm with the test compound indicates attraction.[1][14]
-
-
Wind Tunnel Assay:
-
A wind tunnel provides a more naturalistic setting to observe an insect's flight behavior in response to an odor plume.[2][3][15]
-
A laminar flow of air is created in the tunnel, and the test compound is released from a point source at the upwind end, creating an odor plume.[2][15]
-
An insect is released at the downwind end of the tunnel, and its flight path is observed and recorded. Behaviors such as taking flight, upwind flight, casting (zigzagging flight), and landing at the source are quantified to assess attraction.[15][20]
-
Conclusion
The available data clearly indicate that this compound is a versatile semiochemical in the insect world. Its role as a key sex pheromone component in the parasitoid wasp Campoletis chlorideae highlights its importance in reproductive success. Conversely, its function as a deterrent in the ant Lasius niger demonstrates its utility in defense and interspecific communication. While its presence in the cuticular hydrocarbon profiles of other insects like Drosophila melanogaster is noted, further research is required to elucidate its specific behavioral significance in these species. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the role of this compound and other semiochemicals in a wider range of insect species, contributing to a deeper understanding of insect chemical ecology and the development of novel pest management strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Behavioral Assays [ice.mpg.de]
- 4. Potent Ant Deterrents Emitted from Nematode-Infected Insect Cadavers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. A Wind Tunnel for Odor Mediated Insect Behavioural Assays [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 20. researchgate.net [researchgate.net]
Unveiling 2-Heptadecanone: A Potential Diagnostic Biomarker in Oncology
For researchers, scientists, and drug development professionals, the quest for novel, non-invasive diagnostic biomarkers is a paramount objective in the fight against cancer. Among the myriad of candidates, the volatile organic compound (VOC) 2-Heptadecanone has emerged as a promising, albeit not yet fully validated, biomarker, particularly in the context of gastric cancer. This guide provides a comprehensive statistical analysis of this compound's potential as a diagnostic tool, comparing its performance with established and emerging biomarkers, and detailing the experimental protocols essential for its detection.
Recent studies have highlighted a significant alteration in the metabolic landscape of cancer cells, particularly an upregulation of fatty acid synthesis.[1][2] This metabolic reprogramming can lead to the production and emission of specific VOCs, including ketones like this compound, which can be detected in bodily fluids such as breath.[3] The presence and concentration of these compounds offer a potential window into the underlying pathology, paving the way for non-invasive diagnostic approaches.
Comparative Diagnostic Performance
While research into this compound as a standalone biomarker is still in its early stages, studies on panels of VOCs that include similar compounds have shown promising results. A study on a Colombian population with gastric cancer identified a panel of six VOCs, including the long-chain alkanes hexadecane and octadecane, which are structurally related to this compound. This panel demonstrated a high diagnostic accuracy.[3][4]
For a comprehensive comparison, it is essential to evaluate the performance of this compound against existing and other novel biomarkers for gastric cancer. The following table summarizes the diagnostic performance of various biomarkers. It is important to note that direct comparative studies involving this compound are currently lacking in the published literature.
| Biomarker(s) | Method | Sample Type | Sensitivity (%) | Specificity (%) | AUC | Population/Study |
| Volatile Organic Compound Panel (including hexadecane and octadecane) | GC-MS & Chemical Gas Sensor | Breath | 100 | 93 | 0.97 (Accuracy) | Colombian patients with gastric cancer[3][4][5] |
| Six-Metabolite Panel (2,6-dihydroxybenzoic acid, cysteine s-sulfate, isovalerylcarnitine, etc.) | UPLC-MS | Plasma | 86.3 - 92.5 | - | 0.920 - 0.951 | Multicenter study on gastric cancer[6] |
| Serological Biomarkers (Omp and HP0305) | Multiplex Serology | Serum | - | - | 0.751 | Individuals with precancerous gastric lesions[7][8][9] |
| Established Tumor Markers (CEA, CA19-9, CA72-4) | Immunoassay | Serum | Low (often < 20% for early stage) | Variable | - | General use in gastric cancer screening |
Experimental Protocols
The gold standard for the analysis of volatile organic compounds like this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual compounds in a complex mixture.
Experimental Protocol: Breath Analysis of this compound by GC-MS
This protocol is a representative methodology adapted from studies on VOC analysis in breath for cancer detection.[3][10]
1. Breath Sample Collection:
-
Patients should be in a fasting state for at least 4 hours to minimize the influence of food-derived VOCs.
-
Collect alveolar breath, which is rich in endogenous VOCs, using a specialized collection device (e.g., Tedlar bags, thermal desorption tubes).
-
Ensure that ambient air contamination is minimized during collection.
2. Sample Pre-concentration:
-
Use thermal desorption (TD) tubes packed with a sorbent material (e.g., Tenax® TA) to trap and concentrate the VOCs from the breath sample.
-
A specific volume of breath is passed through the tube.
3. GC-MS Analysis:
-
Thermal Desorption: The TD tube is heated in a thermal desorber, and the trapped VOCs are released and transferred to the GC column.
-
Gas Chromatography (GC):
-
Column: Use a non-polar or mid-polar capillary column (e.g., SLB-5ms) suitable for separating a wide range of VOCs.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode to identify all detectable compounds. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of this compound if a standard is available.
-
4. Data Analysis:
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention time with a reference standard or a spectral library (e.g., NIST).
-
Quantification: Quantify the amount of this compound by integrating the peak area of its characteristic ions. Use an internal standard for more accurate quantification.
-
Statistical Analysis: Compare the levels of this compound between cancer patients and a control group using appropriate statistical tests (e.g., t-test, Mann-Whitney U test). Develop a receiver operating characteristic (ROC) curve to evaluate its diagnostic accuracy.
Visualizing the Workflow and Underlying Biology
To better understand the process of this compound biomarker analysis and its biological origins, the following diagrams have been created using the DOT language.
Conclusion
The statistical analysis of this compound as a diagnostic biomarker for gastric cancer is a field of active research with considerable potential. While direct clinical validation with robust statistical power is still needed, the existing evidence, coupled with our understanding of cancer cell metabolism, strongly suggests its promise as a non-invasive diagnostic tool. The detailed experimental protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and validate the clinical utility of this compound. Future studies should focus on large-scale clinical trials to establish definitive sensitivity, specificity, and AUC values, and to compare its performance directly with other biomarkers. Such efforts will be crucial in translating this promising biomarker from the laboratory to clinical practice.
References
- 1. Frontiers | The Role of Lipid Metabolism in Gastric Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Exhaled breath analysis for gastric cancer diagnosis in Colombian patients. | Read by QxMD [read.qxmd.com]
- 6. Metabolic signatures for gastric cancer diagnosis and mechanistic insights: a multicenter study | EMBO Molecular Medicine [link.springer.com]
- 7. Validation of a blood biomarker for identification of individuals at high risk for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Blood Biomarker for Identification of Individuals at High Risk for Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Breath Volatile Organic Compounds in Surveillance of Gastric Cancer Patients following Radical Surgical Management - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different ionization techniques for 2-Heptadecanone mass spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Ionization Method for the Analysis of 2-Heptadecanone.
The selection of an appropriate ionization technique is a critical step in the mass spectrometric analysis of any analyte, including the long-chain aliphatic ketone, this compound. The choice of ionization method profoundly influences the resulting mass spectrum, dictating the extent of fragmentation and the observation of the molecular ion. This guide provides a comparative overview of different ionization techniques for the mass spectrometry of this compound, supported by experimental data where available and established principles of mass spectrometry for ketones.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and expected outcomes for the analysis of this compound using various ionization techniques.
| Ionization Technique | Ionization Type | Typical Fragmentation | Molecular Ion (M+) | Key Strengths for this compound Analysis |
| Electron Ionization (EI) | Hard | Extensive, predictable fragmentation | Often weak or absent | Provides detailed structural information through characteristic fragmentation patterns. |
| Chemical Ionization (CI) | Soft | Minimal fragmentation | Abundant [M+H]+ | Excellent for unambiguous molecular weight determination. |
| Electrospray Ionization (ESI) | Soft | Very little to no fragmentation | Abundant [M+H]+ or [M+Na]+ | Suitable for samples in solution and can be coupled with liquid chromatography. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft | Minimal fragmentation | Abundant [M+H]+ or [M+Na]+ | Ideal for high-throughput analysis and imaging of samples from solid-phase. |
Experimental Data: Electron Ionization (EI) of this compound
The most readily available experimental data for the mass spectrometry of this compound is its electron ionization (EI) mass spectrum, sourced from the NIST WebBook.[1][2][3][4][5]
Molecular Formula: C₁₇H₃₄O[1][2][3][4] Molecular Weight: 254.45 g/mol [1][2][3][4]
The EI mass spectrum of this compound is characterized by significant fragmentation. The major fragmentation pathway for ketones under EI is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[6][7] This results in the formation of stable acylium ions. Another common fragmentation mechanism is the McLafferty rearrangement.[7]
Observed Fragments in the EI Mass Spectrum of this compound:
| m/z | Relative Intensity | Proposed Fragment Ion |
| 43 | 100% (Base Peak) | [CH₃CO]⁺ (Acylium ion from α-cleavage) |
| 58 | ~40% | [C₃H₆O]⁺• (Product of McLafferty rearrangement) |
| 71 | ~30% | [C₄H₇O]⁺ (Acylium ion from cleavage at the other side of the carbonyl) |
| 254 | Low | [C₁₇H₃₄O]⁺• (Molecular ion) |
Comparative Analysis of Ionization Techniques
Electron Ionization (EI)
EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons.[8] This leads to extensive fragmentation, providing a detailed fingerprint of the molecule. For this compound, the EI spectrum is dominated by fragments resulting from α-cleavage and McLafferty rearrangement, making it highly useful for structural elucidation.[6][7] However, the molecular ion peak is often of low intensity or entirely absent, which can be a limitation for molecular weight confirmation.
Chemical Ionization (CI)
In contrast to EI, Chemical Ionization (CI) is a "soft" ionization technique.[9] It uses a reagent gas (e.g., methane, isobutane, or ammonia) to produce reagent ions that then ionize the analyte molecules through proton transfer or adduction.[10] This process imparts less energy to the analyte molecule, resulting in significantly less fragmentation. For this compound, CI would be expected to produce an abundant protonated molecule, [M+H]⁺, at m/z 255. This makes CI an excellent choice when the primary goal is to determine the molecular weight of the compound.
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is another soft ionization method that is particularly well-suited for analytes that are already in solution.[9][11] A high voltage is applied to a liquid sample to create an aerosol, and solvent evaporation leads to the formation of charged analyte ions.[11] For this compound, which is a relatively non-polar molecule, derivatization might be necessary to enhance ionization efficiency in ESI.[12] However, if ionized successfully, ESI would produce predominantly protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). ESI is the ionization source of choice for coupling with liquid chromatography (LC-MS).[13][14]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is ideal for analyzing samples from a solid phase.[9][15] The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.[15][16] For this compound, MALDI would be expected to produce primarily singly charged ions, such as [M+H]⁺ or [M+Na]⁺. MALDI is a high-throughput technique and is also used for mass spectrometry imaging.[8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.
-
Electron Energy: Standard electron energy of 70 eV is used to induce ionization and fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier detector records the abundance of each ion.
Chemical Ionization (CI) Mass Spectrometry
-
Sample Introduction: Similar to EI, the sample is introduced via GC or a direct insertion probe.
-
Reagent Gas: A reagent gas such as methane, isobutane, or ammonia is introduced into the ion source at a pressure of approximately 1 torr.
-
Ion Source: The reagent gas is first ionized by electron impact, and these primary ions then react with neutral reagent gas molecules to form a stable population of reagent ions which in turn ionize the analyte.
-
Mass Analysis and Detection: Similar to EI.
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: this compound is dissolved in a solvent system compatible with ESI, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Sample Infusion: The sample solution is infused into the ESI source at a flow rate of a few microliters per minute.
-
ESI Source Parameters:
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen is used to assist in droplet formation.
-
Drying Gas: Heated nitrogen is used to evaporate the solvent from the droplets.
-
-
Mass Analysis and Detection: Similar to other techniques.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
-
Sample Preparation: The analyte is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) in a suitable volatile solvent. A small volume of this mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals of the analyte and matrix.
-
Laser Desorption/Ionization: The sample spot is irradiated with a pulsed laser (e.g., a nitrogen laser at 337 nm). The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte.
-
Mass Analyzer: MALDI is most commonly coupled with a time-of-flight (TOF) mass analyzer.
-
Detection: Ions are detected at the end of the flight tube.
Mandatory Visualizations
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. ms-textbook.com [ms-textbook.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Aldehyde and Ketone Photoproducts from Solar-Irradiated Crude Oil-Seawater Systems Determined by Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. poseidon-scientific.com [poseidon-scientific.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of 2-Heptadecanone: A Procedural Guide
The following guide provides essential, step-by-step procedures for the proper disposal of 2-Heptadecanone, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Although it may not be classified as acutely hazardous, all laboratory chemicals should be treated with caution.[1]
-
Personal Protective Equipment (PPE): Always wear standard personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[2][3]
-
Ventilation: Handle the chemical in a well-ventilated area to avoid inhalation of any dust or vapors.[2]
-
Spill Response: For small spills, sweep up the solid material, place it in a sealed bag or container, and hold it for waste disposal.[4] Avoid creating dust.[2][4] Ventilate the area and wash the spill site after the material has been collected.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a structured process that begins with waste characterization and ends with compliant disposal managed by your institution's safety personnel.
Step 1: Waste Characterization
The primary and most critical step is to determine if the this compound waste is classified as hazardous.[1] This determination is the legal responsibility of the person generating the waste.[1]
-
Consult the Safety Data Sheet (SDS): The SDS for this compound provides key physical and chemical properties.[4] While it may only be listed as a potential irritant, its properties must be evaluated against hazardous waste criteria (Ignitability, Corrosivity, Reactivity, Toxicity).[5][6]
-
Assess Ignitability: this compound has a flash point of approximately 80.56 °C (177 °F).[7] Wastes with a flash point below 60 °C (140 °F) are typically considered ignitable hazardous waste.[5] While this compound is above this threshold, institutional or local regulations may be more stringent.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the definitive resource for waste characterization.[1] They will provide guidance based on federal, state, and local regulations to ensure complete and accurate classification.[8] Unless explicitly confirmed by EHS to be non-hazardous, all waste chemicals should be treated as hazardous.[9]
Step 2: Waste Collection and Segregation
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[10][11] Since this compound is a solid at room temperature, a wide-mouth container is recommended.
-
Segregate Waste: Do not mix this compound with other chemical waste streams unless directed by your EHS department.[11] It should be kept separate from incompatible materials, such as strong oxidizing agents.[4][11]
-
Prohibited Disposal Methods: Never dispose of this compound by pouring it down the drain or putting it in the regular trash.[1][12] Evaporation is not an acceptable method of disposal.[9][13]
Step 3: Labeling and Storage
-
Clear and Accurate Labeling: The waste container must be clearly labeled. The label should include the full chemical name ("this compound") and the words "Hazardous Waste" (or as otherwise directed by your EHS department).[1][11]
-
Designated Storage Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[5][11] The container must remain closed except when adding waste.[9][11]
-
Safe Storage Conditions: Keep the container away from heat, sunlight, and any potential sources of ignition.[4][10]
Step 4: Arranging for Final Disposal
-
Request Pickup: Once the waste container is nearly full (typically ¾ full) or has been stored for the maximum allowable time (often 6 to 12 months), submit a hazardous waste pickup request to your institution's EHS or hazardous waste management group.[5][9][13]
-
Licensed Disposal: Your EHS department will manage the transport of the waste to a licensed treatment, storage, and disposal facility (TSDF), ensuring "cradle-to-grave" management in compliance with all regulations.[1][14]
Step 5: Empty Container Disposal
-
Decontamination: A container that held this compound can typically be disposed of as regular trash after it has been thoroughly emptied, leaving as little residue as possible.[9]
-
Deface Labels: Before disposal, all hazardous chemical labels must be completely removed or defaced to prevent confusion.[9][13]
Quantitative Data for this compound Disposal
The following table summarizes key quantitative data relevant to the handling and disposal of this compound and general laboratory waste procedures.
| Property / Regulation | Value / Guideline | Source(s) |
| Physical Properties | ||
| Physical State | Solid (White flakes/plates) | [4][6] |
| Melting Point | 47 - 50 °C | [4] |
| Boiling Point | 320 °C | [4] |
| Flash Point | 80.56 °C (177 °F) | [7] |
| Water Solubility | 2.5 mg/L (at 25 °C) | [4] |
| Regulatory & Safety Guidelines | ||
| EPA Ignitability Criterion | Flash Point < 60 °C (140 °F) | [5] |
| SAA Maximum Volume | 55 gallons (for non-acutely hazardous waste) | [5] |
| SAA Maximum Storage Time | Up to 12 months (institution-specific) | [5][11] |
Disposal Workflow for this compound
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound from generation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1-(3,5-dihydroxyphenyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound(2922-51-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. This compound | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 2922-51-2 [thegoodscentscompany.com]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acs.org [acs.org]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]
Essential Safety and Logistics for Handling 2-Heptadecanone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2-Heptadecanone. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe and compliant laboratory environment.
Hazard Overview and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the OSHA 2012 Hazard Communication Standard, it is imperative to handle it with the caution accorded to all laboratory chemicals.[1] Direct contact with the skin and eyes should be avoided, and inhalation of dust or vapors should be minimized.[2][3]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Material | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | ANSI Z87.1 certified / EN 166 | To protect eyes from splashes or dust.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile, Neoprene, or PVC | To prevent skin contact.[1][3] |
| Body Protection | Laboratory coat | Standard cotton or synthetic blend | To protect clothing and skin from spills.[1][3] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | N/A | Recommended if generating dust or aerosols in a poorly ventilated area.[1][3] |
Quantitative Data Summary
Occupational exposure limits for this compound have not been established by major regulatory agencies such as OSHA, NIOSH, or ACGIH.[4][5][6][7]
| Data Point | Value | Source |
| OSHA PEL | Not Established | [5] |
| NIOSH REL | Not Established | [6][7] |
| ACGIH TLV | Not Established | [4] |
| Flash Point | 80 °C (176 °F) | [8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure a clean and well-ventilated work area, preferably within a chemical fume hood if there is a potential for generating dust or aerosols.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Avoid direct contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use only non-sparking tools, especially when working with larger quantities, to prevent ignition sources.[9]
-
Keep the container tightly closed when not in use and store it in a cool, dry place.[3]
3. Cleanup:
-
In case of a small spill, sweep up the solid material, taking care to avoid raising dust, and place it in a suitable, labeled container for disposal.[3]
-
Ventilate the area of the spill and wash the spill site after the material pickup is complete.[3]
-
Remove and properly dispose of contaminated PPE.
-
Thoroughly wash hands with soap and water after handling.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
The first step is to determine if the this compound waste is considered hazardous under federal, state, and local regulations. This is the responsibility of the waste generator.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
2. Non-Hazardous Disposal (if applicable):
-
Even if characterized as non-hazardous, do not dispose of this compound down the drain.[10]
-
Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.
3. Hazardous Disposal:
-
If the waste is determined to be hazardous (e.g., due to contamination with other hazardous materials), it must be handled and disposed of in accordance with all applicable hazardous waste regulations.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name, and any relevant hazard warnings.[10]
-
Store hazardous waste in a designated, secure area.
-
Arrange for pickup and disposal by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF). Your EHS department will typically manage this process.[10]
4. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Follow institutional guidelines for the disposal of empty chemical containers.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. schc.org [schc.org]
- 2. mesoscale.com [mesoscale.com]
- 3. This compound(2922-51-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. This compound, 2922-51-2 [thegoodscentscompany.com]
- 9. nanoamor.com [nanoamor.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
